4,5-Dimethoxy-2-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCMFGBGMJAJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198162 | |
| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4998-07-6 | |
| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4998-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004998076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | 4,5-dimethoxy-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHOXY-2-NITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND4L58599P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4,5-dimethoxy-2-nitrobenzoic acid, a pivotal nitroaromatic compound in modern organic synthesis. Detailing its fundamental physicochemical and spectroscopic properties, this document offers an in-depth exploration of its synthesis, purification, and critical applications. With a focus on its role as a versatile building block for pharmaceuticals, particularly in the synthesis of quinazoline derivatives, this guide serves as an essential resource for researchers, chemists, and professionals in drug development. Detailed experimental protocols, safety information, and workflow diagrams are included to bridge theoretical knowledge with practical laboratory application.
Introduction and Overview
This compound, also known as 6-Nitroveratric acid, is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid moiety. This unique arrangement of electron-donating (methoxy) and electron-withdrawing (nitro, carboxyl) groups imparts distinct reactivity, making it a valuable and versatile intermediate in the synthesis of complex organic molecules.[2][3]
Its primary significance lies in its role as a key precursor for nitrogen-containing heterocycles, which are prominent scaffolds in many pharmacologically active compounds.[2][3][4] The strategic placement of the nitro group ortho to the carboxylic acid and adjacent to a methoxy group allows for selective chemical transformations, which are foundational to its utility in multi-step synthetic pathways.
Key Identifiers:
-
IUPAC Name: this compound[5]
-
Synonyms: 6-Nitroveratric acid, 3,4-Dimethoxy-6-nitrobenzoic acid[1][5]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental work. This compound is typically a yellow crystalline powder.[7][8] A summary of its key properties is presented below.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder | [7][8] |
| Melting Point | 192-197 °C | [2][6][8] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | ~1.4 g/cm³ (estimated) | [2][7] |
| Topological Polar Surface Area | 102 Ų | [5][7] |
| XLogP3 | 1.2 | [7] |
A key indicator of purity for this compound is its melting point. A sharp melting point within the specified range (e.g., 195-197 °C) suggests high purity, whereas a broad melting range may indicate the presence of impurities, such as regioisomers from the nitration synthesis step.
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4][8][9][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][8][9] |
| Methanol | Soluble | [4][8][9] |
| Hot 1M NaOH | Soluble (forms carboxylate salt) | [4][8][9] |
The poor aqueous solubility and good solubility in polar aprotic solvents like DMSO are typical for moderately polar organic acids. Its solubility in hot aqueous sodium hydroxide is a direct consequence of the acidic carboxylic group reacting to form the more soluble sodium carboxylate salt, a property often exploited during workup and purification procedures.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are detailed below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural information. In a solvent like CDCl₃, the spectrum is expected to show two singlets for the aromatic protons and two singlets for the methoxy groups.
-
Aromatic Protons (2H): Two singlets are expected, one around δ 7.42 ppm and another around δ 7.26 ppm.[6] The downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitro and carboxylic acid groups.
-
Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups, typically appearing around δ 4.03 and 4.02 ppm.[6] Their distinct chemical shifts arise from the different electronic environments due to the ortho nitro group.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the range of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, typically found near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-O Stretch (Methoxy Groups): Absorptions in the 1200-1000 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion (M+): The expected molecular ion peak for C₉H₉NO₆ is at an m/z of 227.04.[5]
-
Fragmentation: Common fragmentation patterns may include the loss of -OH (m/z 210), -COOH (m/z 182), and -NO₂ (m/z 181).
-
Caption: Standard workflow for analytical confirmation.
Synthesis and Purification
This compound is most commonly synthesized via the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid).[11]
Synthetic Protocol: Nitration of 3,4-Dimethoxybenzoic Acid
This protocol is based on established literature procedures.[6][12]
-
Reaction Setup: To a flask maintained in an ice bath (0-5 °C), add 3,4-dimethoxybenzoic acid (1 equivalent).
-
Causality: The reaction is highly exothermic. Low temperature is critical to control the reaction rate and prevent over-nitration or degradation of the starting material.
-
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as 20% nitric acid, dropwise with vigorous stirring.[6][12] The temperature should be carefully monitored and kept below 10 °C.
-
Causality: The methoxy groups are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The C6 position (ortho to one methoxy and para to the other) is sterically accessible and electronically favored for nitration.
-
-
Reaction Progression: After the addition is complete, the reaction may be stirred at a slightly elevated temperature (e.g., 60 °C) for several hours to ensure completion.[6]
-
Workup: Pour the cooled reaction mixture onto a large volume of ice-water.
-
Causality: This step serves two purposes: it quenches any remaining nitrating agent and precipitates the organic product, which is insoluble in water.
-
-
Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield a light yellow solid.[6]
Caption: Synthetic pathway from veratric acid.
Reactivity and Applications in Drug Development
The utility of this compound stems from the selective reactivity of its functional groups. It is a key intermediate in the synthesis of pharmaceuticals and pesticides.[2][3]
Reduction of the Nitro Group
The most significant transformation is the reduction of the 2-nitro group to an amino group, forming 2-amino-4,5-dimethoxybenzoic acid. This aniline derivative is a direct precursor to the quinazoline ring system, a core structure in many anticancer drugs like Gefitinib.
Protocol: Reduction using Tin(II) Chloride
-
Suspend this compound in a suitable solvent like ethanol or ethyl acetate.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the tin salts and liberate the free amine product.
-
Extract the product into an organic solvent and purify.
-
Alternative Reducing Agents: Other methods include catalytic hydrogenation (H₂, Pd/C) or using iron powder in acidic media (Fe/HCl).[13] The choice of reagent depends on the presence of other sensitive functional groups in the molecule.
Applications
-
Quinazoline Synthesis: As mentioned, it is a crucial building block for 6,7-dimethoxyquinazoline derivatives.[4][8]
-
Photocleavable Protecting Groups: The 2-nitrobenzyl moiety is a classic "caged" protecting group. Derivatives of this compound, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) alcohol or bromide, are used to protect functional groups like amines or phosphates.[14] The protected compound is inert until irradiated with UV light (typically 350-400 nm), which cleaves the protecting group and releases the active molecule, allowing for precise spatiotemporal control in biological systems.[14]
Caption: Key synthetic applications of the title compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
-
Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16][17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and bases.[16]
References
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- 17. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6): Synthesis, Applications, and Experimental Protocols
This guide provides an in-depth technical overview of 4,5-Dimethoxy-2-nitrobenzoic acid, a pivotal chemical intermediate for researchers, chemists, and professionals in drug development. Moving beyond a simple data summary, this document elucidates the causality behind its synthesis, explores its critical applications with mechanistic insights, and provides field-proven experimental protocols.
Introduction: Strategic Importance in Synthesis
This compound, also known as 6-Nitroveratric acid, is a highly functionalized aromatic compound whose strategic importance lies in the precise arrangement of its substituents. The electron-donating methoxy groups, the electron-withdrawing nitro group, and the carboxylic acid handle make it a versatile scaffold for constructing complex molecules.[1] It serves as a crucial building block in the synthesis of pharmaceuticals, particularly nitrogen heterocycles like quinazolines, and is a key precursor to widely used photolabile protecting groups.[2][3][4] Its utility stems from the ability to selectively modify each functional group, enabling intricate molecular engineering.
Physicochemical & Spectroscopic Profile
The compound typically appears as a yellow crystalline powder.[2] Its physical and chemical properties are foundational to its handling, reaction setup, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4998-07-6 | [5] |
| Molecular Formula | C₉H₉NO₆ | [1][5][6] |
| Molecular Weight | 227.17 g/mol | [1][5][6] |
| Melting Point | 195-197 °C | [2][3] |
| Appearance | Yellow Crystalline Powder | [2] |
| Solubility | Insoluble in water. Soluble in DMSO, methanol, and hot 1mol/L NaOH. | [2][3][4] |
| pKa | 2.34 ± 0.25 (Predicted) | [3] |
Spectroscopic Signature: A Self-Validating System
Spectroscopic analysis is critical for confirming the identity and purity of the compound after synthesis. The key features in each spectrum correspond directly to its molecular structure.
-
¹H NMR (Proton NMR): The proton NMR spectrum is simple and highly diagnostic. One would expect to see two singlets in the aromatic region (around 7.3-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.[7] Two additional singlets would appear upfield (around 4.0 ppm), representing the six protons of the two distinct methoxy groups.[7] The acidic proton of the carboxylic acid may appear as a broad singlet at a variable downfield shift.
-
¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals, corresponding to each carbon in the unique electronic environment of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), aromatic carbons attached to oxygen (~145-155 ppm), and the methoxy carbons (~56 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic peaks include a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹, broad), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the compound's molecular weight, 227.17 g/mol .[6] Common fragmentation patterns can further validate the structure.
Synthesis Methodologies: An Analysis of Experimental Choices
The most common and economically viable route to this compound is the electrophilic aromatic substitution (nitration) of veratric acid (3,4-dimethoxybenzoic acid).[8]
Causality of the Primary Synthesis Route: Nitration of Veratric Acid
The choice of veratric acid as a precursor is strategic. It is a readily available and relatively inexpensive starting material derived from natural products.[9][10] The synthesis hinges on the directing effects of the substituents on the aromatic ring.
-
Activating Groups: The two methoxy groups (-OCH₃) are powerful activating, ortho-, para- directing groups due to their ability to donate electron density to the ring via resonance. This makes the ring highly susceptible to electrophilic attack, often obviating the need for harsh catalysts like sulfuric acid that are typically required for nitrating less activated rings.[11]
-
Directing Effects: The incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions activated by the methoxy groups. The position ortho to the C4-methoxy group and meta to the C3-methoxy group (the C2 position) is sterically accessible and electronically enriched, making it a primary site of nitration. The presence of the deactivating carboxyl group further disfavors substitution on its adjacent carbons.
Caption: Synthesis of this compound via nitration.
Detailed Experimental Protocol: Nitration of Veratric Acid
This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials:
-
Veratric acid (3,4-dimethoxybenzoic acid)
-
Concentrated Nitric Acid (65-70%)
-
Glacial Acetic Acid
-
Ice bath
-
Deionized water
-
Stir plate and magnetic stir bar
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Buchner funnel and filter paper
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 10.0 g of veratric acid to the flask. Add 50 mL of glacial acetic acid and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is a critical step to control the exothermicity of the nitration reaction and prevent over-nitration or side product formation.
-
Nitration: While maintaining the low temperature and vigorous stirring, slowly add 6.5 mL of concentrated nitric acid dropwise over 30-45 minutes. The slow addition is crucial for thermal control.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A yellow precipitate of the product will form immediately.[12]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
Drying: Dry the yellow crystalline solid under vacuum.
-
Validation:
Core Applications in Drug Development and Research
The true value of this compound is realized in its downstream applications, most notably in pharmaceuticals and photochemistry.
A. Pharmaceutical Intermediate
This molecule is a key starting material for synthesizing various heterocyclic compounds. Its most prominent use is in the creation of the 6,7-dimethoxyquinazoline core, which is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors used in oncology.[2][3][4] The synthesis involves reduction of the nitro group to an amine, followed by cyclization reactions to form the quinazoline ring system.
B. Precursor to Photolabile Protecting Groups (PPGs)
A significant application is its use as a precursor for the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a widely used photolabile protecting group (PPG), often referred to as a "caging" group.[13]
-
Mechanism of Action: A biologically active molecule (e.g., an inhibitor, neurotransmitter, or acid) is rendered inactive by covalently attaching it to the DMNB moiety.[13] The DMNB group is stable under normal physiological conditions. However, upon irradiation with UV light (typically ~365 nm), it undergoes an intramolecular redox reaction (a Norrish Type II reaction), leading to its cleavage and the release of the active molecule.[13][14][15] This process allows for precise spatiotemporal control over the release of a bioactive compound.[13][14]
-
Workflow: The process begins with the reduction of the carboxylic acid of this compound to the corresponding alcohol (4,5-dimethoxy-2-nitrobenzyl alcohol), which is then typically converted to a bromide or other reactive species to facilitate attachment to the target molecule.[13]
Caption: Workflow from benzoic acid to a photolabile 'caged' compound.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.
Table 2: GHS Hazard Information
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |
-
Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[16][17] All work should be performed in a certified chemical fume hood to avoid inhalation of dust.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][16] Keep away from strong oxidizing agents and strong bases.[16]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[16] Do not empty into drains.[16]
Conclusion
This compound (CAS 4998-07-6) is more than a simple chemical reagent; it is a strategic tool for advanced chemical synthesis. Its well-defined physicochemical properties, predictable reactivity based on fundamental electronic principles, and straightforward synthesis make it an invaluable asset. For professionals in drug discovery and chemical biology, its role as a precursor to the quinazoline scaffold and the DMNB photolabile protecting group enables the development of novel therapeutics and sophisticated biological probes. A thorough understanding of its chemistry and handling is paramount to leveraging its full potential safely and effectively.
References
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4,5-Dimethoxy-2-nitrobenzoic acid chemical structure
An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications
Introduction
This compound, also known as 6-Nitroveratric acid, is a highly functionalized nitroaromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its strategic placement of methoxy, nitro, and carboxylic acid groups on the benzene ring imparts a unique reactivity profile, making it an invaluable building block for researchers and synthetic chemists. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, and key applications, with a particular focus on its role in pharmaceutical and fine chemical manufacturing.[2][3] As a versatile scaffold, understanding its chemistry is crucial for the development of novel therapeutics and advanced materials.[2][4][5]
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its application in chemical synthesis. The electron-withdrawing nitro group and electron-donating methoxy groups create a unique electronic environment that dictates its reactivity.
Chemical Structure and Identifiers
The molecule consists of a benzoic acid core substituted with two methoxy groups at positions 4 and 5, and a nitro group at position 2. This arrangement is crucial for its subsequent chemical transformations.
-
IUPAC Name: this compound[6]
-
Synonyms: 6-Nitroveratric acid, 3,4-Dimethoxy-6-nitrobenzoic acid[1][6]
-
CAS Number: 4998-07-6[6]
-
SMILES: COC1=C(C=C(C(=C1)C(=O)O)--INVALID-LINK--[O-])OC[6]
Physicochemical Data
The physical properties of the compound are summarized in the table below. Its high melting point and crystalline nature are indicative of a stable solid compound. Its solubility profile is typical for a moderately polar organic acid, showing good solubility in polar organic solvents and basic aqueous solutions.
| Property | Value | Source(s) |
| Molecular Weight | 227.17 g/mol | [1][2] |
| Appearance | Yellow to light yellow crystalline powder | [1][7][8] |
| Melting Point | 192-197 °C | [1][7] |
| Solubility | Insoluble in water; Soluble in DMSO, methanol, and hot 1 mol/L NaOH. | [1][7][8] |
| Density | ~1.4 g/cm³ (estimated) | [1] |
| Topological Polar Surface Area | 102 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 6 | [8] |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the nitration of veratric acid (3,4-dimethoxybenzoic acid).[9] This electrophilic aromatic substitution reaction is a cornerstone of its production. An alternative pathway involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde.[7][9]
Synthetic Workflow: Nitration of Veratric Acid
The direct nitration of veratric acid is an efficient method. The electron-donating effects of the two methoxy groups activate the aromatic ring towards electrophilic substitution. The nitro group is directed to the ortho position relative to the carboxylic acid group due to the combined directing effects of the substituents.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde
This protocol describes an alternative high-yield synthesis via oxidation, which avoids the direct handling of concentrated nitric acid for nitration of the final acid form.[7][10]
Materials:
-
3,4-dimethoxy-6-nitrobenzaldehyde (10 g)
-
Methanol (30 mL)
-
Water (20 mL)
-
Acetic acid (3.5 mL)
-
30% Hydrogen peroxide (9 mL)
-
Sodium chlorite (80% content, 9 g) dissolved in water (5 mL)
-
Sodium bisulfite (10.5 g)
-
Sodium hydroxide (6 g)
-
Sulfuric acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3,4-dimethoxy-6-nitrobenzaldehyde (10 g), water (20 mL), methanol (30 mL), and acetic acid (3.5 mL).
-
Oxidant Addition: Stir the mixture well and add a solution of sodium chlorite (9 g in 5 mL of water).
-
Reaction Conditions: Add 30% hydrogen peroxide (9 mL). The reaction is exothermic; maintain the temperature around 50°C while stirring. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, add sodium bisulfite (10.5 g) to quench any remaining oxidants.
-
Solvent Removal: Evaporate the solvent to dryness under reduced pressure.
-
Purification (Acid-Base Extraction):
-
Dissolve the resulting solid in a sodium hydroxide solution (6 g in 10 mL of water).
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.
-
-
Final Isolation: Filter the precipitated solid, wash with a small amount of cold water, and dry thoroughly to obtain this compound. (Expected Yield: ~93%, Purity: >99% by HPLC).[7][10]
Spectroscopic and Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic data provides direct evidence of the molecular structure.
| Analysis Method | Key Expected Features |
| ¹H NMR | Signals corresponding to two distinct aromatic protons, two methoxy groups, and one carboxylic acid proton. A typical spectrum in CDCl₃ shows singlets at approximately 7.42 ppm and 7.26 ppm (aromatic protons) and 4.03 ppm and 4.02 ppm (methoxy protons).[10] |
| ¹³C NMR | Signals for nine distinct carbon atoms, including those of the carboxyl group, the four substituted aromatic carbons, two unsubstituted aromatic carbons, and the two methoxy carbons. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching (carbonyl), N-O stretching (nitro group), C-O stretching (methoxy groups), and C=C stretching (aromatic ring). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 227, corresponding to the exact mass of the compound.[6] |
Note: Public databases like ChemicalBook and PubChem provide access to reference spectra for this compound.[6][11]
Applications in Research and Drug Development
This compound is not an end-product but a crucial intermediate. Its value lies in the synthetic possibilities it unlocks, primarily in the pharmaceutical and agrochemical industries.[1][2][3]
Precursor for Heterocyclic Scaffolds
The compound is a key starting material for the synthesis of 6,7-dimethoxyquinazoline derivatives.[1][7] The synthesis involves the reduction of the nitro group to an amine, followed by cyclization reactions. Quinazolines are a class of compounds with a broad range of biological activities, including anticancer and antihypertensive properties.
Caption: Role as a precursor in synthesizing key chemical classes.
Versatile Building Block
Beyond quinazolines, its reactivity allows for its use in synthesizing various nitrogen-containing heterocycles and other fine chemicals.[2] The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which then opens up a vast array of subsequent chemical modifications. This versatility makes it a staple reagent in medicinal chemistry discovery programs.[5]
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][8] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | [6][12] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [6][8] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield (compliant with EN166), and a lab coat.[13][14] If dust is generated, use a NIOSH/MSHA-approved respirator.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Keep away from strong oxidizing agents and strong bases.[13]
-
Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[13][14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] Do not empty into drains.[13]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined reactivity, straightforward synthesis, and critical role as a precursor to high-value compounds like quinazolines solidify its importance in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development.
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Solubility Profile of 4,5-Dimethoxy-2-nitrobenzoic Acid in Organic Solvents: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to 4,5-Dimethoxy-2-nitrobenzoic Acid
This compound, also known as 6-Nitroveratric acid, is a pivotal intermediate in modern organic synthesis. With a molecular weight of 227.17 g/mol and a melting point typically in the range of 192-197°C, this light yellow crystalline powder serves as a foundational building block for a variety of complex molecules, particularly in the pharmaceutical industry for the synthesis of alkaloid derivatives and quinazoline-based compounds.[1][2][3][4] Its utility in drug development and fine chemical manufacturing makes a thorough understanding of its physical properties—most notably its solubility—a critical prerequisite for efficient process development, reaction optimization, and formulation.[5]
This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into the theoretical principles governing its dissolution, present a qualitative and estimated quantitative solubility profile across a range of common organic solvents, and provide a robust, self-validating experimental protocol for researchers to determine its solubility with high fidelity in their own laboratories.
Section 2: Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet. The molecular architecture of this compound is complex, featuring three distinct functional groups that each contribute to its overall polarity and hydrogen bonding capabilities. A sound experimental design for solubility studies begins with a causal analysis of this structure.
Caption: Key functional groups governing solubility.
-
Carboxylic Acid (-COOH): This is the most dominant polar feature of the molecule. It is both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group strongly favors interaction with polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone.[6] Its acidic nature (predicted pKa ≈ 2.34) also explains its high solubility in basic aqueous solutions, such as 1M NaOH, where it deprotonates to form a highly soluble sodium salt.[3]
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, creating a strong dipole moment within the molecule.[7] It is a hydrogen bond acceptor but not a donor. This feature enhances solubility in polar aprotic solvents that can stabilize its dipole, such as DMSO, DMF, and acetonitrile.
-
Dimethoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. While they increase the overall molecular weight and size, their primary influence is to enhance polarity compared to an unsubstituted nitrobenzoic acid, likely increasing solubility in a range of polar solvents from alcohols to ethers.
Expert Synthesis: The combination of these groups results in a molecule that is decidedly polar. It is expected to be largely insoluble in non-polar hydrocarbon solvents like toluene and hexane. Its highest solubility should be found in highly polar solvents capable of both hydrogen bonding and strong dipole-dipole interactions, with polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) being the best candidates.
Section 3: Solubility Profile in Organic Solvents
Qualitative Summary
Data compiled from chemical suppliers consistently indicates the following qualitative solubility profile. This information is invaluable for initial solvent screening in a research setting.
| Solvent Class | Solvent | Reported Solubility | Citation(s) |
| Water | Water | Insoluble | [2][3][5][8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][5][9] |
| Acetonitrile | Slightly Soluble | [3][9] | |
| Polar Protic | Methanol | Soluble | [2][3][5][9] |
| Aqueous Base | 1M Sodium Hydroxide (hot) | Soluble (forms salt) | [2][3] |
Estimated Quantitative Solubility
To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound across a range of temperatures does not exist. However, as application scientists, we often must formulate a hypothesis based on available data for structurally related compounds. The following table provides estimations derived from the experimental data of other nitrobenzoic acids.[1][10]
Causality for Estimation: These estimations are anchored by data for 3-nitrobenzoic acid.[1] It is hypothesized that the two electron-donating, moderately polar methoxy groups on our target molecule will slightly increase its overall polarity and hydrogen-bond accepting capability compared to 3-nitrobenzoic acid. This should lead to a modest increase in solubility in polar solvents (e.g., alcohols, acetone) and a decrease in solubility in non-polar solvents (e.g., toluene).
Disclaimer: The following values are expert estimations for guidance and preliminary experimental design only. They must be experimentally verified.
| Solvent | Class | Polarity Index | Estimated Solubility at 25°C (298.15 K) (g / 100 mL) | Rationale & Expected Trend |
| Methanol | Polar Protic | 0.762 | High (5 - 10) | Strong H-bonding with -COOH and polarity match. Expected to be the best solvent class. |
| Ethanol | Polar Protic | 0.654 | Moderate-High (2 - 5) | Good H-bonding, but slightly lower polarity than methanol may reduce solubility. |
| Acetone | Polar Aprotic | 0.355 | Moderate (1 - 3) | Good dipole-dipole interactions with -NO₂ and H-bond acceptance with -COOH. |
| Ethyl Acetate | Polar Aprotic | 0.228 | Low-Moderate (0.5 - 1.5) | Moderate polarity and H-bond acceptance. Less effective than acetone. |
| Dichloromethane | Polar Aprotic | 0.309 | Low (0.1 - 0.5) | Can solvate polar groups but lacks H-bonding capability. |
| Toluene | Non-Polar | 0.099 | Very Low (< 0.1) | Significant polarity mismatch. Aromatic ring offers minimal compatible interaction. |
Section 4: Experimental Protocol for Equilibrium Solubility Determination
To move beyond estimation, rigorous experimental determination is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[11][12] The protocol below is designed as a self-validating system to ensure data integrity. Quantification is achieved via High-Performance Liquid Chromatography (HPLC), which offers high specificity and accuracy.[13]
Experimental Workflow Diagram
Caption: Shake-Flask method for solubility determination.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials & Equipment:
-
This compound (purity >98%)
-
HPLC-grade organic solvents
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Isothermal orbital shaker or temperature-controlled water bath
-
Centrifuge
-
0.22 µm syringe filters (chemically compatible with the solvent)
-
Calibrated volumetric flasks and pipettes
-
HPLC system with UV detector
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials (perform in triplicate for statistical validity). "Excess" is critical; ensure a visible amount of undissolved solid remains at the bottom of the vial after equilibration. A starting point is ~50-100 mg of solid in 5 mL of solvent.
-
Accurately add a known volume (e.g., 5.00 mL) of the pre-equilibrated solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration (The Trustworthiness Pillar):
-
Place the vials in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5°C).
-
Agitate the samples for a minimum of 48 hours. This is a self-validating step. To confirm that equilibrium has been reached, a time-point study is essential. Samples of the supernatant should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the 48-hour and 72-hour time points.[14]
-
-
Phase Separation & Filtration:
-
Once equilibrium is confirmed, remove the vials from the shaker and let them stand at the experimental temperature for 30 minutes to allow coarse particles to settle.
-
Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes fine particulates that could dissolve upon subsequent dilution, leading to erroneously high results.
-
-
Quantification by HPLC:
-
Calibration: Prepare a stock solution of the compound in the chosen solvent. Create a series of at least five calibration standards by serial dilution to cover the expected concentration range. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.999 for reliability.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of the saturated solution. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Section 5: Conclusion and Practical Implications
While a definitive quantitative solubility dataset for this compound is not yet published, a robust understanding of its solubility can be achieved through a combination of theoretical analysis and rigorous experimental validation. The molecular structure strongly suggests high solubility in polar solvents, particularly methanol and DMSO, and poor solubility in non-polar media.
For researchers in drug development and process chemistry, this guide provides a direct path forward. The estimated values serve as a starting point for selecting appropriate solvent systems for reactions, purifications (e.g., recrystallization), and initial formulation screening. The detailed shake-flask protocol provides a reliable and trustworthy method to generate the precise, in-house data needed to drive projects forward with confidence, ensuring that process decisions are based on sound scientific evidence rather than assumptions.
Section 6: References
-
Zhang, T., Wang, L., & Li, R. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 3, 2026, from --INVALID-LINK--
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved January 3, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. Retrieved January 3, 2026, from --INVALID-LINK--
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 3, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound, 99%. Retrieved January 3, 2026, from --INVALID-LINK--
-
Ghosh, A., & Lahiri, S. C. (1987). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 26A, 814-817. --INVALID-LINK--
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 3, 2026, from --INVALID-LINK--
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 3, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 4998-07-6. Retrieved January 3, 2026, from --INVALID-LINK--
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 3, 2026, from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 4998-07-6) Product Specification. Retrieved January 3, 2026, from --INVALID-LINK--
-
ECHEMI. (n.d.). Buy this compound from AANpharm. Retrieved January 3, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 6-Methyl-2-nitrobenzoic acid. Retrieved January 3, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Nitro compound. Retrieved January 3, 2026, from --INVALID-LINK--
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An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid as a Precursor for Caged Compounds
Introduction: The Power of Spatiotemporal Control in Biological Systems
In the intricate world of cellular biology and drug development, the ability to initiate a biological process at a precise time and location is paramount. Caged compounds offer this exceptional level of control.[1][2] These are molecules whose biological activity is temporarily masked by a covalently attached photolabile protecting group (PPG), also known as a caging group.[1][2][3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule "on demand". This "uncaging" process allows researchers to study rapid cellular events and control drug activation with unparalleled spatiotemporal resolution.[3]
Among the most widely used and reliable PPGs is the 2-nitrobenzyl family.[3][4] A key derivative, 4,5-dimethoxy-2-nitrobenzoic acid (DMNB-COOH), has emerged as a versatile precursor for caging a wide array of bioactive molecules, including peptides, oligonucleotides, and proteins.[5] The dimethoxy substituents on the aromatic ring help to red-shift the absorption maximum to the near-UV range (typically 350-360 nm), a region where light is less damaging to living cells.[6]
This guide provides a comprehensive technical overview of this compound, from its synthesis to its application in creating and utilizing caged compounds for advanced research.
Part 1: The Precursor - Synthesis and Properties of this compound
The journey to a functional caged compound begins with its precursor. The reliability of the final product is contingent on the purity and characterization of this starting material.
Synthesis of this compound
The most common and efficient route to DMNB-COOH is through the nitration of veratric acid (3,4-dimethoxybenzoic acid).[7] While several methods exist, a typical laboratory-scale synthesis involves the careful addition of nitric acid to veratric acid, often in an ice bath to control the exothermic reaction.[8][9]
Experimental Protocol: Synthesis of DMNB-COOH from Veratric Acid
-
Reaction Setup: To a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 3,4-dimethoxybenzoic acid (veratric acid).
-
Nitration: Slowly add 20% nitric acid to the flask with continuous stirring, ensuring the temperature remains low.[8][9] Causality Insight: Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted side products.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 60 °C) for several hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After the reaction is complete, pour the mixture onto ice-water to precipitate the product.[8][9]
-
Purification: The resulting solid is collected by filtration, washed with cold water, and dried. For higher purity, the crude product can be purified by silica gel column chromatography. The final product, this compound, is typically a light yellow crystalline powder.[8][10]
An alternative, high-yield method involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde using sodium chlorite and hydrogen peroxide.[7][8][10] This can produce DMNB-COOH with purities exceeding 99%.[8][10]
Key Properties of DMNB-COOH
A thorough understanding of the precursor's properties is essential for its successful use.
| Property | Value | Source |
| Molecular Formula | C9H9NO6 | [10][11][12] |
| Molecular Weight | 227.17 g/mol | [10][11][12] |
| Appearance | Yellow crystalline powder | [10] |
| Melting Point | 195-197 °C | [10] |
| Solubility | Soluble in DMSO and methanol; Insoluble in water | [10] |
Part 2: The "Caging" Process - Creating DMNB-Protected Molecules
The core of caging technology lies in the chemical reaction that attaches the DMNB group to the bioactive molecule. DMNB-COOH is used to cage molecules containing hydroxyl (-OH), amine (-NH2), or thiol (-SH) functional groups, typically by forming an ester, carbamate, or thioether linkage, respectively.
The most common application is the caging of alcohols or phenols via esterification to create DMNB esters. This requires activating the carboxylic acid of DMNB-COOH.
Experimental Protocol: Caging a Generic Alcohol (R-OH) via Esterification
-
Activation of DMNB-COOH: Dissolve DMNB-COOH in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). Add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst like 4-Dimethylaminopyridine (DMAP). Stir at room temperature. Causality Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to facilitate this attack.
-
Caging Reaction: Add the alcohol (R-OH) to the activated DMNB-COOH solution. The reaction is typically stirred at room temperature overnight.
-
Workup: The dicyclohexylurea (DCU) byproduct formed from DCC is insoluble in most organic solvents and can be removed by filtration. The filtrate is then washed sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and catalysts.
-
Purification: The crude caged compound is purified using flash column chromatography on silica gel to yield the pure DMNB-caged product.
-
Characterization: The final product's identity and purity must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for synthesizing a DMNB-caged compound.
Part 3: The "Uncaging" Process - Photorelease of the Active Molecule
The defining feature of a caged compound is its ability to release the active molecule upon light stimulation. This process, known as photolysis or uncaging, is a complex photochemical reaction.
Mechanism of Photolysis
The photolysis of 2-nitrobenzyl compounds proceeds through an intramolecular redox reaction.[13][14][15]
-
Photoexcitation: Upon absorption of a UV photon (typically ~365 nm), the nitro group is excited.[3][4]
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient species known as an aci-nitro intermediate.[3][4][14] This intermediate has a characteristic strong absorption around 400 nm.[4]
-
Rearrangement and Release: The aci-nitro intermediate undergoes a series of rapid rearrangements.[4][13] This ultimately leads to the cleavage of the bond linking the caging group to the bioactive molecule.
-
Products: The reaction yields three products: the released bioactive molecule, a proton, and a 2-nitrosobenzaldehyde derivative (in this case, 4,5-dimethoxy-2-nitrosobenzaldehyde).[4][15][16]
It is crucial to note that the photolysis byproducts, particularly the nitrosoaldehyde, can sometimes have biological activity or interfere with assays. Therefore, appropriate controls are essential in any experiment using caged compounds. Interestingly, the residuals of DMNB photolysis have been shown to be fluorescent, which could be a source of systematic error if not accounted for in fluorescence-based assays.[17][18]
Caption: The photochemical mechanism of DMNB uncaging.
Practical Considerations for Photorelease
-
Light Source: Uncaging is typically performed with a mercury arc lamp equipped with filters to isolate the 360-380 nm range or with UV-emitting LEDs. For precise spatial control, lasers are used, often coupled to a microscope.
-
Quantum Yield (Φ): This value represents the efficiency of the uncaging process (the fraction of absorbed photons that result in photorelease). The quantum yield for DMNB-caged compounds is influenced by the leaving group but is generally in the range of 0.01-0.5.[19][20][21]
-
Two-Photon (2P) Uncaging: For enhanced spatial resolution and deeper tissue penetration, two-photon excitation can be employed.[21][22][23] This technique uses a focused, high-intensity near-infrared (NIR) laser (e.g., 720-740 nm) to achieve simultaneous absorption of two photons, providing the energy equivalent of a single UV photon but confined to a tiny focal volume.[22][23] This minimizes out-of-focus phototoxicity and allows for three-dimensional control of uncaging.[22][23]
Conclusion and Authoritative Grounding
This compound is a cornerstone precursor in the field of chemical biology, enabling the synthesis of a vast array of light-activated tools.[5][11] Its favorable photophysical properties, including a near-UV absorption maximum and reliable cleavage mechanism, have made it a trusted choice for researchers seeking to control biological processes with light.[4][24] By understanding the synthesis of the precursor, the chemistry of the caging reaction, and the mechanism of photorelease, scientists can confidently design and execute sophisticated experiments to probe the dynamics of life at the molecular level. The continued development of new caging strategies, including those with improved two-photon cross-sections, promises to further expand the capabilities of this powerful technology.[20][23]
References
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- 7. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 4998-07-6 [chemicalbook.com]
- 11. This compound - Technical | CymitQuimica [cymitquimica.com]
- 12. 4998-07-6,this compound, MFCD00014697 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. OPG [opg.optica.org]
- 24. nathan.instras.com [nathan.instras.com]
An In-depth Technical Guide to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) Protecting Group
Abstract
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a cornerstone photolabile protecting group (PPG), or "caging" group, integral to advanced research in chemistry, biology, and materials science.[1][2] Its utility stems from its ability to mask the function of a bioactive molecule, which can then be restored with spatiotemporal precision upon irradiation with UV light.[3][4] This guide provides a comprehensive overview of the DMNB group, detailing its photochemical cleavage mechanism, key performance characteristics, and practical applications. It further serves as a field guide, offering validated, step-by-step protocols for the introduction (caging) and photolytic removal (uncaging) of the DMNB moiety, complete with expert insights to ensure experimental success.
The Strategic Value of Photolabile Protecting Groups (PPGs)
In complex biological and chemical systems, controlling the activity of specific molecules in time and space is a formidable challenge. Photolabile protecting groups, often called "caging" groups, are a powerful solution to this problem.[3][4] A PPG is a light-sensitive moiety that is chemically attached to a molecule, rendering it biologically or chemically inactive. The active molecule is "caged." This dormant state allows for its introduction into a system without immediate effects. The application of light of a specific wavelength cleaves the PPG, releasing the active molecule—the "uncaging" process—precisely when and where it is needed.[3][4]
This optochemical control is revolutionary for studying dynamic processes, such as cell signaling, neurotransmission, and enzyme kinetics.[5] Among the diverse families of PPGs, the ortho-nitrobenzyl scaffold is the most widely used, and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) variant offers a highly favorable combination of stability, cleavage efficiency, and synthetic accessibility.[4][6]
The DMNB Group: A Mechanistic and Photochemical Deep Dive
The DMNB group, also known as 6-nitroveratryl (NV), is a derivative of the classic 2-nitrobenzyl PPG.[3][4] The addition of two methoxy groups to the aromatic ring significantly enhances its photochemical properties.
The core structure consists of a benzene ring substituted with a nitro group and a benzylic carbon (the point of attachment to the substrate), positioned ortho to each other. Two methoxy groups at positions 4 and 5 serve as electron-donating groups, which red-shift the molecule's absorption maximum to the near-UV range (~350-365 nm).[1] This is a critical advantage, as it allows for cleavage using less energetic, and therefore less phototoxic, long-wave UV light compared to the parent nitrobenzyl group.[5]
The uncaging of a DMNB-protected molecule is an elegant intramolecular redox reaction triggered by a photon. The process, a variation of the Norrish Type II reaction, proceeds through several key intermediates.[7]
-
Photoexcitation: Absorption of a UV photon (typically ~365 nm) excites the nitro group to a diradical triplet state.[7][8]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[7][9] This is the crucial, light-dependent step.
-
Cyclization and Rearrangement: The unstable aci-nitro intermediate rapidly rearranges to form a five-membered cyclic intermediate.[7][8]
-
Cleavage and Product Release: This cyclic intermediate collapses, breaking the bond to the protected functional group (the leaving group). This step releases the now-active molecule and generates the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[9][10]
The effectiveness of a PPG is judged by several quantitative parameters. The DMNB group performs favorably across these metrics, though it is not without limitations.
| Parameter | Typical Value for DMNB | Significance & Field Insights |
| Absorption Max (λmax) | ~350 - 365 nm | Allows use of common, less damaging UVA light sources (e.g., mercury lamps, LEDs). Minimizes interference with biological fluorophores excited by visible light.[1] |
| Quantum Yield (Φ) | 0.01 - 0.05 | Represents the efficiency of converting an absorbed photon into a cleavage event. While seemingly low, this value is sufficient for most applications. Higher light intensity or longer exposure can compensate.[3] |
| Chemical Stability | High | The DMNB group is robust and stable to a wide range of chemical conditions (e.g., mild acid/base, common reagents in peptide synthesis), making it compatible with multi-step synthetic routes.[5] |
| Cleavage Byproducts | 4,5-dimethoxy-2-nitrosobenzaldehyde | This byproduct can be reactive and strongly absorbing, potentially interfering with downstream assays or exhibiting cellular toxicity.[3][4] Unexpectedly, photolysis byproducts can become fluorescent, which may interfere with common dyes like fluorescein.[11][12] This is a critical consideration for experimental design. |
| Release Kinetics | Milliseconds to seconds | The rate-limiting step is often the decay of the aci-nitro intermediate, not the initial photochemical event.[4][7] For studying very fast processes (<1 ms), other PPGs may be more suitable. |
Experimental Protocols: A Practical Guide
Success with DMNB caging relies on sound experimental technique. The following protocols provide validated, step-by-step methodologies for the caging of a hydroxyl group (a common application) and its subsequent photolytic cleavage.
This protocol describes a standard procedure for protecting a primary alcohol using 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br), a common commercially available reagent.
Materials:
-
Substrate containing a primary alcohol (Substrate-OH)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
TLC plates, silica gel for column chromatography
Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of argon or nitrogen.
-
Deprotonation: Add the Substrate-OH (1.0 eq) to the flask and dissolve in anhydrous DMF (approx. 0.1 M solution). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form a reactive alkoxide. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium alkoxide salt forms.
-
Alkylation: In a separate, dry flask, dissolve DMNB-Br (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. Expert Insight: DMNB-Br is light-sensitive. Protect the solution and the reaction flask from direct light by wrapping them in aluminum foil.[2]
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexanes. The product (DMNB-O-Substrate) should have a higher Rf than the starting alcohol. The disappearance of the Substrate-OH spot indicates completion.
-
Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize excess NaH.
-
Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with water, then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain the pure DMNB-caged product.
This protocol describes the general procedure for releasing the protected molecule using UV light.
Materials:
-
Purified DMNB-caged substrate
-
Appropriate solvent (e.g., buffered aqueous solution for biological samples, methanol, or acetonitrile for organic chemistry)
-
UV lamp with a peak output near 365 nm (e.g., medium-pressure mercury lamp with a filter, or a 365 nm LED array)
-
Quartz cuvette or reaction vessel (borosilicate glass absorbs significantly at 365 nm)
-
Analytical instrument for verification (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Sample Preparation: Prepare a solution of the DMNB-caged compound in the chosen solvent. The concentration should be low enough (typically µM to low mM range) to ensure light can penetrate the full sample depth. For biological experiments, use a physiologically relevant buffer (e.g., PBS, HEPES).
-
Pre-Irradiation Analysis (Self-Validation): Before irradiation, take an aliquot of the solution and analyze it (e.g., by HPLC or LC-MS). This provides a baseline (t=0) confirming the purity of the caged compound.
-
Irradiation: Place the solution in the quartz vessel. Position the UV lamp to provide uniform illumination. Turn on the lamp to begin the uncaging process. Causality Note: The duration of irradiation depends on the lamp's power, the distance to the sample, the compound's quantum yield, and its concentration. An initial time course experiment (e.g., taking aliquots at 1, 2, 5, 10, and 30 minutes) is essential to determine the optimal exposure time.[9]
-
Monitoring Cleavage: Periodically take aliquots and analyze them to monitor the disappearance of the starting material and the appearance of the uncaged product.
-
Post-Irradiation Analysis: Once the desired level of uncaging is achieved, perform a final analysis to quantify the yield of the released substrate.
-
Safety First: UV radiation is harmful to eyes and skin. Always use appropriate shielding (e.g., UV-blocking safety glasses, enclosures) during the irradiation step.
Conclusion and Future Outlook
The 4,5-dimethoxy-2-nitrobenzyl protecting group remains a workhorse in optochemical biology and beyond. Its reliable performance, synthetic accessibility, and favorable photophysical properties ensure its continued relevance. While limitations such as the generation of potentially interfering byproducts and modest quantum yields exist, these are often outweighed by its robustness and versatility.[3][4] Future developments in the field continue to focus on creating PPGs with longer wavelength absorption (into the visible and near-IR spectrum to improve tissue penetration), higher quantum yields, and more biologically benign byproducts.[5] Nonetheless, a thorough understanding of the DMNB group, as detailed in this guide, provides researchers with a powerful and immediately applicable tool for exerting precise control over molecular function.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Technical Guide to Photolabile Protecting Groups in Modern Organic Synthesis
In the intricate world of organic synthesis, where precision and control are paramount, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success. Among the diverse arsenal of protective chemistries, photolabile protecting groups (PPGs), or "caging" groups, have emerged as a powerful and elegant tool.[1][2] This technical guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of PPGs, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies.
The Principle of Photocontrol: A Paradigm of Precision
At its core, a photolabile protecting group is a chemical moiety that renders a functional group inert until it is cleaved by the application of light.[1] This "traceless" deprotection strategy, which avoids the need for chemical reagents, offers unparalleled spatiotemporal control over chemical reactions.[1][2] Imagine initiating a reaction within a specific region of a single cell or triggering the release of a bioactive compound at a precise moment in a biological process. This level of control is the hallmark of PPGs and is governed by a set of ideal characteristics often referred to as the "Lester rules" or "Sheehan criteria".[1]
Key Desirable Properties of a Photolabile Protecting Group:
-
Efficient Cleavage: A high quantum yield (Φ), ideally greater than 0.10, ensures that a minimal number of photons are required to deprotect a significant number of molecules.[1]
-
Wavelength Specificity: The PPG should absorb light at a wavelength that is benign to the substrate and other components of the reaction mixture, typically above 300 nm to avoid cellular damage.[1][3]
-
Stability: The protected molecule must be stable under the reaction conditions and during storage.[1]
-
Inert Byproducts: The photolysis byproducts should not interfere with the desired reaction or exhibit biological activity.[2]
-
Synthetic Accessibility: The protecting group should be readily introduced in high yield.[1]
A Tour of the Photolabile Armory: Major Classes of PPGs
The diverse applications of PPGs have driven the development of numerous chromophores, each with its unique photochemical properties. These can be broadly categorized based on their core structures.
The Workhorse: ortho-Nitrobenzyl (oNB) Derivatives
The ortho-nitrobenzyl group is arguably the most widely used and extensively studied class of PPGs.[4][5] Its popularity stems from its versatility in protecting a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[4][6]
The photodeprotection mechanism of o-nitrobenzyl derivatives is a classic example of a Norrish Type II reaction.[1] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This generates an aci-nitro intermediate that undergoes rearrangement and subsequent cleavage to release the protected functional group and o-nitrosobenzaldehyde.[1][4]
Mechanism of ortho-Nitrobenzyl Deprotection
Caption: General mechanism of o-nitrobenzyl photodeprotection.
Modifications to the parent o-nitrobenzyl scaffold have been introduced to fine-tune its properties. For instance, the inclusion of methoxy groups, as in the 6-nitroveratryloxycarbonyl (NVOC) group, shifts the absorption maximum to longer wavelengths (around 350 nm) and can increase the photolysis rate.[7][8]
The Coumarin Family: Wavelength Warriors
Coumarin-based PPGs have gained significant traction due to their generally larger molar extinction coefficients and absorption maxima at longer wavelengths compared to o-nitrobenzyl derivatives, often extending into the visible light spectrum.[9] This is particularly advantageous for biological applications where UV light can be cytotoxic.[3]
The photochemistry of coumarins is distinct from that of the o-nitrobenzyls. Deprotection often proceeds through a photo-induced heterolytic cleavage of the bond to the protected group. Structural modifications, such as the introduction of electron-donating groups, can significantly red-shift the absorption maximum. For example, 7-(diethylamino)coumarin (DECM) has been successfully used to cage carboxylic acids for release with visible light.[10]
The Phenacyl Class: Carbonyl-Centered Chemistry
Phenacyl-based PPGs represent another important class, where the protected functional group is attached to the α-carbon of an acetophenone derivative.[1] These groups are effective for protecting carboxylic acids, phosphates, and sulfonates.[1] The deprotection mechanism can vary, but a common pathway involves a photo-Favorskii rearrangement, as seen with the p-hydroxyphenacyl (pHP) group.[1] This rearrangement leads to the release of the substrate and the formation of a rearranged byproduct.[11]
Strategic Implementation: PPGs in Action
The true power of photolabile protecting groups lies in their application to solve complex synthetic challenges.
Spatially Resolved Synthesis on Surfaces
The ability to deprotect specific areas of a surface with a focused light source has revolutionized the fabrication of microarrays and patterned surfaces. For instance, in the light-directed synthesis of DNA microarrays, photolabile groups on the growing oligonucleotide chains are selectively removed to allow for the coupling of the next nucleotide base in a spatially defined manner.
Caged Compounds in Biology
In the realm of chemical biology, PPGs are used to create "caged" versions of bioactive molecules, such as neurotransmitters, second messengers, and drugs.[2][12] These caged compounds are biologically inert until a pulse of light triggers the release of the active molecule.[12] This technique allows for the precise study of fast biological processes with high temporal and spatial resolution.
Orthogonal Deprotection Strategies
The concept of orthogonality, where one protecting group can be removed in the presence of others, is crucial in multi-step synthesis.[7] PPGs offer a unique form of orthogonality based on wavelength. By choosing PPGs with distinct absorption maxima, it is possible to selectively deprotect one functional group while leaving others intact, a concept known as "chromatic orthogonality".[13] For example, a nitroveratryl (NV) group can be selectively cleaved in the presence of an ortho-nitrobenzyl carbonate (oNBC) group by using a longer wavelength of light.[8]
Practical Considerations and Experimental Protocols
The successful application of PPGs requires careful consideration of several experimental parameters.
Key Experimental Parameters:
-
Light Source: The choice of light source is critical and depends on the absorption maximum of the PPG. Common sources include mercury vapor lamps with appropriate filters, LEDs, and lasers for high-power or focused applications.
-
Solvent: The solvent can influence the quantum yield and the stability of the protected compound. Protic solvents can sometimes participate in the photolysis reaction.
-
Reaction Monitoring: The progress of the deprotection reaction can be monitored by techniques such as TLC, HPLC, or UV-Vis spectroscopy to observe the disappearance of the starting material and the appearance of the deprotected product.
-
Byproduct Removal: The photolysis byproducts may need to be removed from the reaction mixture. In some cases, scavengers can be added to the reaction to trap reactive byproducts.[7]
Experimental Protocol: Photodeprotection of an o-Nitrobenzyl Protected Carboxylic Acid
This protocol provides a general procedure for the cleavage of an o-nitrobenzyl ester.
Materials:
-
o-Nitrobenzyl protected carboxylic acid
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Inert gas supply (e.g., nitrogen or argon)
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve the o-nitrobenzyl protected carboxylic acid in the chosen solvent in the reaction vessel. The concentration will depend on the specific substrate and the scale of the reaction, but a starting point of 0.01-0.1 M is common.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes lead to side reactions.[14]
-
Irradiation: While stirring, irradiate the solution with the UV lamp. The reaction vessel should be placed at an appropriate distance from the lamp to ensure efficient and even irradiation. The reaction time will vary depending on the quantum yield of the PPG, the concentration of the substrate, and the intensity of the light source.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC. The disappearance of the starting material and the appearance of the deprotected carboxylic acid and the o-nitrosobenzaldehyde byproduct should be observed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, crystallization, or extraction to separate the desired carboxylic acid from the photolysis byproduct.
Workflow for Photodeprotection
Caption: A typical experimental workflow for a photodeprotection reaction.
Data-Driven Decisions: A Comparative Overview of Common PPGs
The selection of the most appropriate PPG for a given application is a critical decision. The following table summarizes the key properties of some commonly used photolabile protecting groups.
| Protecting Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Protected Functional Groups |
| ortho-Nitrobenzyl | oNB | ~280-320 | 0.01 - 0.2 | Alcohols, Amines, Carboxylic Acids, Phosphates |
| 6-Nitroveratryloxycarbonyl | NVOC | ~350-365 | 0.01 - 0.1 | Amines, Alcohols |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | ~0.05 - 0.64 | Alcohols, Amines, Carboxylic Acids |
| 7-(Diethylamino)coumarin-4-ylmethyl | DEACM | ~390-400 | ~0.02 - 0.11 | Carboxylic Acids, Alcohols, Phosphates |
| p-Hydroxyphenacyl | pHP | ~280-320 | 0.1 - 0.4 (can approach 1.0) | Carboxylic Acids, Phosphates |
Note: λmax and Quantum Yield values are approximate and can vary depending on the specific substrate, solvent, and pH.[1][9][11]
Future Horizons: The Evolution of Photocontrol
The field of photolabile protecting groups is continuously evolving, with ongoing research focused on developing new PPGs with improved properties. Key areas of innovation include:
-
Two-Photon Excitation: The development of PPGs that can be cleaved by the simultaneous absorption of two lower-energy photons allows for deeper tissue penetration and higher spatial resolution.
-
Visible and Near-Infrared (NIR) Light Cleavage: Shifting the deprotection wavelength to the visible and NIR regions minimizes photodamage to biological systems and allows for greater tissue penetration.[3]
-
Enhanced Quantum Yields: Designing PPGs with higher quantum yields will improve the efficiency of deprotection and reduce the required light dosage.[15]
The continued development of novel photolabile protecting groups will undoubtedly expand their utility in organic synthesis, materials science, and biology, further solidifying their role as an indispensable tool for achieving precise molecular control.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembites.org [chembites.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cornell.flintbox.com [cornell.flintbox.com]
- 13. Photolabile Protecting Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for caging primary amines with 4,5-Dimethoxy-2-nitrobenzoic acid
Application Note & Protocol
Spatiotemporal Control of Bioactivity: A Detailed Protocol for Caging Primary Amines with the Photoremovable 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group
Abstract & Introduction
The ability to control the activity of bioactive molecules with spatial and temporal precision is a cornerstone of modern chemical biology and drug development.[1][2] "Photocaging" is a powerful strategy that achieves this control by masking a molecule's functional group with a photoremovable protecting group (PPG), rendering it inert.[3][4] Subsequent irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule "on-demand."
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is one of the most widely utilized PPGs for caging primary amines.[5] Its popularity stems from a favorable combination of properties:
-
Photochemical Efficiency: It exhibits a respectable quantum yield for photolysis.
-
Wavelength Compatibility: It absorbs strongly in the near-UV range (typically 350-365 nm), a region that minimizes potential damage to biological systems compared to shorter UV wavelengths.[6]
-
Synthetic Accessibility: The caging reaction proceeds through standard and reliable amide bond formation chemistry.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and photolytic cleavage of DMNB-caged primary amines. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into potential challenges.
The Chemistry of DMNB Caging and Uncaging
The process involves two distinct phases: the initial caging of the primary amine via amide bond formation and the subsequent light-induced uncaging.
Caging Mechanism: Amide Bond Formation
Caging a primary amine with 4,5-Dimethoxy-2-nitrobenzoic acid (DMNB-acid) is fundamentally an amide coupling reaction. Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated to a more reactive intermediate, such as an active ester.[7] This is achieved using a coupling reagent. The activated DMNB-acid then readily reacts with the primary amine to form a stable amide bond, effectively "caging" the amine.
Uncaging Mechanism: Photolysis
Upon irradiation with UV light (λ ≈ 350 nm), the 2-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[8][9] This transient species rapidly rearranges to release the caged amine, liberating its function. The DMNB caging group is converted into 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[5][10]
Protocol 1: Synthesis of DMNB-Caged Primary Amine
This protocol details a general procedure for the amidation of a primary amine with DMNB-acid. The choice of coupling reagent is critical; HATU is highly efficient for challenging couplings, while EDC/HOBt is a reliable and cost-effective alternative.[11]
Materials & Equipment
-
Reagents:
-
This compound (CAS 4998-07-6)[12]
-
Primary amine of interest
-
Option 1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Option 2: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard workup reagents: Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄
-
-
Equipment:
-
Round-bottom flasks, magnetic stir bars, stir plate
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment (silica gel, columns, TLC plates)
-
Step-by-Step Experimental Protocol
Note: This procedure assumes a 1.0 mmol scale. Adjust volumes accordingly.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (227.2 mg, 1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the acid in 5-10 mL of anhydrous DMF. Stir until fully dissolved.
-
Activation:
-
Using HATU: Add HATU (418.3 mg, 1.1 mmol, 1.1 eq.) to the solution. Stir for 5 minutes. The solution may change color.
-
Using EDC/HOBt: Add HOBt (148.6 mg, 1.1 mmol, 1.1 eq.) followed by EDC (210.9 mg, 1.1 mmol, 1.1 eq.). Stir the mixture for 20-30 minutes at room temperature to allow for the formation of the activated ester.
-
-
Amine Addition: In a separate vial, dissolve the primary amine (1.05 mmol, 1.05 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (363 µL, 2.1 mmol, 2.1 eq.).
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. HATU-mediated couplings are often complete within 1-4 hours, while EDC/HOBt may require 12-24 hours.
-
Workup: a. Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). b. Wash the organic layer sequentially with 1N HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). Rationale: The acid wash removes excess base (DIPEA), while the base wash removes unreacted DMNB-acid and HOBt. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DMNB-caged amine.
| Parameter | HATU Protocol | EDC/HOBt Protocol | Rationale |
| DMNB-Acid | 1.0 eq. | 1.0 eq. | Limiting reagent. |
| Amine | 1.05 - 1.2 eq. | 1.05 - 1.2 eq. | Slight excess ensures full consumption of the acid. |
| Coupling Reagent | HATU (1.1 eq.) | EDC (1.1 eq.) | Activates the carboxylic acid for nucleophilic attack. |
| Additive | None | HOBt (1.1 eq.) | Suppresses side reactions and improves efficiency. |
| Base | DIPEA (2.1 eq.) | DIPEA (2.1 eq.) | Neutralizes acidic byproducts and the amine salt. |
| Solvent | Anhydrous DMF | Anhydrous DMF | Aprotic polar solvent, good for solubility. |
| Temperature | Room Temp. | Room Temp. | Sufficient for most amide couplings. |
| Typical Time | 1 - 4 hours | 12 - 24 hours | HATU is a more powerful and faster-acting reagent. |
Characterization
-
¹H NMR: Confirm the presence of characteristic peaks for the DMNB moiety (aromatic singlets and methoxy group singlets ~4.0 ppm) and the amine backbone, along with the appearance of an amide N-H proton.
-
Mass Spectrometry (LC-MS/HRMS): Verify the exact mass of the synthesized caged compound.
Protocol 2: Photolytic Release (Uncaging) of the Primary Amine
This protocol provides a general method for the light-induced cleavage of the DMNB protecting group.
Equipment & Materials
-
Equipment:
-
UV light source with peak emission around 365 nm (e.g., high-pressure mercury lamp with appropriate filters, or a 365 nm LED array).
-
Quartz cuvette or reaction vessel (borosilicate glass will absorb a significant portion of the required UV light).
-
Stirring mechanism (if required for solution homogeneity).
-
Analytical instrument for monitoring (e.g., HPLC, LC-MS).
-
-
Materials:
-
Purified DMNB-caged amine.
-
Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution for biological applications, ensuring UV transparency at 365 nm).
-
Step-by-Step Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the DMNB-caged compound in the chosen solvent. For quantitative analysis, a concentration of 10-100 µM is typical.
-
Irradiation: a. Transfer the solution to a quartz cuvette or vessel. b. Place the vessel at a fixed distance from the UV lamp. Ensure consistent geometry for reproducible results. c. Irradiate the sample with 365 nm light. The duration of irradiation will depend on the lamp intensity, concentration, and the quantum yield of the specific compound.
-
Monitoring: At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the solution and analyze them by HPLC or LC-MS. Monitor the disappearance of the starting caged compound and the appearance of the released amine.
-
Quantification: Create a calibration curve for the released amine to quantify the efficiency of the uncaging reaction over time.
| Parameter | Typical Value / Condition | Rationale / Notes |
| Wavelength (λ_max) | ~350 - 365 nm | Corresponds to the absorbance maximum of the DMNB chromophore.[5] |
| Quantum Yield (Φ) | 0.01 - 0.1 | This value is molecule-dependent and represents the efficiency of photolysis. |
| Solvent | UV-transparent (e.g., H₂O, MeOH, MeCN) | Must not absorb significantly at the irradiation wavelength. |
| Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | This byproduct can sometimes be reactive or fluorescent.[10][13] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of caged product | 1. Incomplete activation of the acid.2. Deactivated or sterically hindered amine.3. Impure reagents or wet solvent. | 1. Allow more time for activation; switch to a stronger coupling reagent like HATU.2. Increase reaction time, slightly warm the reaction, or use HATU.3. Use freshly opened anhydrous solvents and high-purity reagents. |
| Multiple byproducts in caging rxn | 1. Side reactions from coupling reagents.2. Amine is not stable to reaction conditions. | 1. Add HOBt if using EDC to suppress racemization and other side reactions.2. Use milder conditions or protect other functional groups on the amine. |
| Incomplete photolysis (uncaging) | 1. Insufficient light dose (time or intensity).2. Solvent absorbs UV light.3. "Inner filter" effect at high concentrations. | 1. Increase irradiation time or use a more powerful lamp.2. Check the UV cutoff of the solvent and switch if necessary.3. Dilute the sample; the caged compound itself can absorb light before it reaches other molecules. |
| Degradation during photolysis | 1. Released amine is photolabile.2. Byproducts are reacting with the released amine. | 1. Minimize irradiation time; perform control experiments on the uncaged amine.2. Add a scavenger for the nitroso-aldehyde byproduct if necessary, though this is application-specific. |
References
- 1. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caged neurotransmitters and other caged compounds: design and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. This compound | 4998-07-6 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Spatiotemporal Control of Carboxylic Acid Activity Using the DMNB Photolabile Protecting Group
Introduction: Illuminating Chemical Control
In the intricate fields of drug development, cell biology, and materials science, the ability to control the activity of molecules with precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling researchers to mask the function of a molecule and then restore it on demand using light as a traceless reagent.[1][2] This provides unparalleled spatiotemporal control over the release of active compounds, from neurotransmitters at a synaptic cleft to reactive monomers in a polymer film.[3][4]
Among the most robust and widely utilized PPGs are those based on the o-nitrobenzyl scaffold.[1][5] This guide focuses on a prominent member of this family: the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a cornerstone for the photocontrolled release of carboxylic acids. The DMNB group is valued for its stability, efficient cleavage with near-UV light (typically ~365 nm), and favorable photophysical properties that allow for the rapid and high-yield release of the target acid.[6][7][8] These attributes make it an indispensable tool for researchers aiming to initiate chemical and biological processes with a pulse of light.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying mechanism, key performance parameters, and field-proven protocols for both the protection (caging) of carboxylic acids with the DMNB group and their subsequent photolytic release (uncaging).
Part 1: The Chemistry of DMNB Caging and Uncaging
The Protection Mechanism: Esterification
The caging process involves converting a carboxylic acid into a DMNB ester. This is a standard esterification reaction where the carboxyl group of the target molecule forms a covalent bond with the benzylic alcohol of the DMNB moiety, (4,5-dimethoxy-2-nitrophenyl)methanol. This ester linkage effectively masks the acidic proton and the nucleophilic character of the carboxylate, rendering the molecule biologically or chemically inert.
A highly effective and mild method for this transformation is the Steglich esterification , which utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP).[9] In this reaction, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a highly reactive amide that is readily attacked by the DMNB alcohol to yield the desired ester and the dicyclohexylurea (DCU) byproduct.[9]
The Deprotection Mechanism: A Cascade Initiated by Light
The release of the carboxylic acid is a multi-step photochemical process initiated by the absorption of a photon. The mechanism is a hallmark of o-nitrobenzyl photochemistry.[1]
-
Photon Absorption: The DMNB ester absorbs a photon of near-UV light (λ ≈ 350-365 nm), promoting the nitro group to an excited state.[7][8]
-
Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon. This Norrish Type II-like reaction forms a diradical intermediate that rapidly rearranges into an aci-nitro intermediate.[1]
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a five-membered ring.
-
Cleavage: This cyclic intermediate is unstable and rapidly fragments, releasing the free carboxylic acid and the byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde.[1][6][7]
It is crucial to recognize that the 2-nitrosobenzaldehyde byproduct is itself photoreactive and can absorb light, potentially leading to secondary reactions or an "inner filter" effect that reduces uncaging efficiency over time.[3] Furthermore, studies have shown that this byproduct and its subsequent derivatives can be fluorescent, a factor that must be considered when uncaging is performed in systems involving fluorescence-based detection.[6][7]
Figure 1. Overall workflow for DMNB protection and photolytic deprotection of a carboxylic acid.
Part 2: Key Photophysical and Chemical Parameters
The efficiency of a photolabile protecting group is defined by several key parameters. The DMNB group has been well-characterized, providing a reliable basis for experimental design.
| Parameter | Typical Value | Significance |
| λmax (Absorbance Max) | ~350 nm[8] | Wavelength of maximum light absorption; dictates the optimal irradiation wavelength. |
| ε (Molar Extinction) | ~4,500 M-1cm-1 at 350 nm[8] | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Photolysis Wavelength | 350 - 370 nm | The near-UV range is less damaging to biological systems than shorter wavelengths.[3][7] |
| Φ (Quantum Yield) | 0.1 - 0.3[8] | The efficiency of converting an absorbed photon into a cleavage event. A higher Φ means fewer photons are needed for uncaging. |
| Release Half-Life (t1/2) | Sub-millisecond to millisecond[8] | The speed of the chemical steps following photon absorption. DMNB offers rapid release suitable for studying fast kinetics. |
Note: Quantum yield and release kinetics can be influenced by the solvent, pH, and the specific structure of the caged carboxylic acid.
Part 3: Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dicyclohexylcarbodiimide (DCC) is a potent allergen and sensitizer; handle with extreme care in a well-ventilated fume hood.[10]
Protocol 1: Protection of a Carboxylic Acid via Steglich Esterification
This protocol describes a general procedure for the esterification of a model carboxylic acid with (4,5-dimethoxy-2-nitrophenyl)methanol (DMNB-OH).
Materials:
-
Carboxylic acid of interest
-
(4,5-Dimethoxy-2-nitrophenyl)methanol (DMNB-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add DMNB-OH (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Causality Note: Adding DCC slowly at 0 °C minimizes the formation of the N-acylurea side product by favoring the reaction of the O-acylisourea intermediate with the alcohol over intramolecular rearrangement.[9]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure DMNB ester.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Protocol 2: Photolytic Deprotection of a DMNB-caged Carboxylic Acid
This protocol provides a general method for the light-induced release of the carboxylic acid. The light source and reaction scale can be adapted to the specific application.
Equipment & Materials:
-
DMNB-protected carboxylic acid
-
Appropriate solvent (e.g., DMSO, acetonitrile, buffered aqueous solution)
-
UV-transparent reaction vessel (e.g., quartz cuvette, borosilicate flask)
-
UV lamp with a peak output near 365 nm (e.g., medium-pressure mercury lamp with a filter, or a 365 nm LED array)
-
Analytical instrument for monitoring (e.g., HPLC, LC-MS, or TLC plate)
Procedure:
-
Solution Preparation: Prepare a solution of the DMNB-caged compound in the desired solvent. The concentration should be chosen to ensure sufficient light penetration; for spectroscopic monitoring, concentrations in the micromolar to low millimolar range are typical.
-
Causality Note: For biological experiments, ensure the final concentration of any organic co-solvent (like DMSO) is compatible with the cellular or enzymatic system.
-
-
Irradiation:
-
Place the solution in the reaction vessel. If the solution is sensitive to oxygen, it may be necessary to degas it by bubbling with N₂ or Ar.
-
Position the vessel at a fixed distance from the UV light source. For reproducible results, ensure the geometry of the setup is consistent between experiments.
-
Irradiate the solution with ~365 nm light. The duration of irradiation will depend on the light source intensity, concentration, quantum yield, and desired conversion.
-
-
Monitoring Cleavage:
-
Periodically take aliquots from the reaction mixture and analyze them to monitor the disappearance of the starting material and the appearance of the free carboxylic acid.
-
HPLC/LC-MS: This is the most quantitative method. A typical approach would involve injecting aliquots onto a C18 column and monitoring the relevant peaks by UV absorbance or mass.
-
TLC: A simple, qualitative method to observe the formation of the more polar carboxylic acid product.
-
Insight: The formation of the fluorescent byproduct can sometimes be used to monitor uncaging, but this should be done with caution as the fluorescence properties can be complex and may not correlate linearly with product release.[6][7]
-
-
Workup and Isolation (for preparative scale):
-
Once the desired level of deprotection is achieved, the solvent can be removed under reduced pressure.
-
The resulting residue can be purified by extraction or chromatography to separate the desired carboxylic acid from the nitrosobenzaldehyde byproduct and any remaining starting material.
-
Figure 2. Simplified mechanistic pathway of DMNB ester photolysis.
Part 4: Concluding Remarks - A Perspective on Application
The DMNB photolabile protecting group provides a powerful and reliable method for controlling the activity of carboxylic acids. Its primary advantages lie in the mild and orthogonal nature of light-based deprotection and its efficient cleavage in the near-UV spectrum, which enhances its utility in sensitive biological systems.[8][11]
However, researchers must remain cognizant of its limitations. The formation of the reactive and light-absorbing 2-nitroso-4,5-dimethoxybenzaldehyde byproduct necessitates careful consideration, especially in cellular contexts where it could elicit off-target effects or in quantitative studies where it might interfere with the photolysis process.[1][3] Despite these considerations, the DMNB group has proven invaluable in a vast array of applications, from the precise release of neurotransmitters like glutamate to trigger neuronal firing to the development of photo-responsive materials and drug delivery systems.[8] By understanding the principles and protocols detailed in this guide, researchers are well-equipped to harness the power of light to command chemical reactivity with exceptional precision.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation. Application to the photocontrolled release of L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Strategic Wavelength Selection for the Photocleavage of 4,5-Dimethoxy-2-Nitrobenzyl (DMNB) Esters
For: Researchers, scientists, and drug development professionals engaged in photoremovable protecting group chemistry.
Introduction: The Power of Light in Chemical Synthesis and Biology
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety stands as a cornerstone in the field of photoremovable protecting groups, often referred to as "caging" groups. These light-sensitive entities allow for the temporal and spatial control over the release of bioactive molecules, a critical capability in fields ranging from synthetic chemistry to cellular biology.[1][2] DMNB-caged compounds are essentially inert precursors that, upon irradiation with a specific wavelength of light, undergo a rapid and efficient cleavage reaction to release the active molecule of interest.[3] This application note provides a detailed guide to understanding and optimizing the photocleavage of DMNB esters, with a particular focus on the strategic selection of the irradiation wavelength.
The addition of two methoxy groups at the 4 and 5 positions of the 2-nitrobenzyl scaffold causes a significant red shift in the compound's absorption maximum.[4] This shift is advantageous as it allows for the use of near-UV light, which is generally less damaging to biological systems compared to shorter UV wavelengths.[5]
The Mechanism of DMNB Ester Photocleavage
The photolytic cleavage of DMNB esters is a well-orchestrated intramolecular process initiated by the absorption of a photon. Understanding this mechanism is paramount for optimizing cleavage efficiency and minimizing potential side reactions.
-
Photoexcitation: Upon irradiation, the DMNB group absorbs a photon, promoting it to an excited singlet state.
-
Intramolecular Hydrogen Abstraction: In the excited state, a rapid intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group. This step leads to the formation of a transient aci-nitro intermediate.[6]
-
Rearrangement and Cleavage: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. This ultimately leads to the cleavage of the ester bond, releasing the carboxylic acid.
-
Byproduct Formation: Concurrently, the DMNB moiety is converted into 4,5-dimethoxy-2-nitrosobenzaldehyde.[2] It is crucial to be aware of this byproduct, as it can have its own biological or chemical activity and may absorb light, potentially interfering with the photolysis process.
Caption: Photocleavage mechanism of DMNB esters.
Wavelength Selection: The Key to Efficient and Clean Cleavage
The choice of irradiation wavelength is the most critical experimental parameter for the successful cleavage of DMNB esters. An optimal wavelength will maximize the rate of cleavage while minimizing photodamage to the released molecule and surrounding environment, particularly in biological contexts.
The 4,5-dimethoxy substitution shifts the absorption maximum of the nitroaromatic chromophore into the near-UV range, typically between 340 nm and 365 nm .[3][7] Irradiation within this window is generally the most effective for triggering the photocleavage reaction.
| Wavelength Range (nm) | Efficacy | Considerations |
| 340 - 365 | Optimal | High quantum yield, efficient cleavage.[3] Standard for most DMNB applications. |
| 365 - 400 | Good to Moderate | Reduced absorbance compared to the peak, may require longer irradiation times or higher intensity. Can be a good compromise to avoid excitation of other sensitive molecules. |
| > 400 | Low to Negligible | Generally inefficient for one-photon cleavage.[8] However, some specialized DMNB derivatives are being developed for longer wavelength activation. |
| < 340 | High | While cleavage will occur, shorter wavelengths can cause photodamage to biological samples and may excite other chromophores, leading to unwanted side reactions. |
It is highly recommended to determine the UV-Vis absorption spectrum of the specific DMNB-caged compound to identify its absorption maximum (λmax) for precise wavelength selection.
Experimental Protocol: Photocleavage of a DMNB-Protected Carboxylic Acid
This protocol provides a general framework for the photolytic cleavage of a DMNB ester. The specific parameters, such as irradiation time and light source intensity, may need to be optimized for each unique compound.
Materials and Equipment
-
DMNB-caged ester dissolved in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous buffer)
-
UV light source (e.g., filtered mercury arc lamp, xenon flash lamp, or a laser with an appropriate wavelength).[1][3] LEDs with a narrow emission spectrum around 365 nm are also an excellent choice.[7]
-
Quartz cuvette or reaction vessel (transparent to the chosen UV wavelength)
-
Stirring mechanism (e.g., magnetic stir bar)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)
-
Nitrogen or argon source for deoxygenating the solution (optional but recommended)
Caption: General workflow for DMNB ester photocleavage.
Step-by-Step Procedure
-
Sample Preparation: Prepare a solution of the DMNB-caged ester in a solvent that is transparent at the chosen irradiation wavelength. The concentration will depend on the specific experiment, but a starting point of 10-100 µM is common for analytical studies.
-
Deoxygenation (Optional but Recommended): Oxygen in the solution can sometimes quench the excited state of the DMNB chromophore, reducing the cleavage efficiency. For quantitative studies, it is advisable to deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes prior to irradiation.
-
Irradiation:
-
Transfer the solution to a quartz cuvette or an appropriate reaction vessel.
-
Place the vessel in a temperature-controlled holder if necessary.
-
Begin stirring the solution to ensure uniform irradiation.
-
Initiate irradiation with the chosen light source set to the optimal wavelength (e.g., 365 nm). The intensity and duration of irradiation will need to be determined empirically. It is recommended to perform a time-course experiment to find the optimal irradiation time.
-
-
Monitoring the Reaction:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC) to monitor the disappearance of the starting material and the appearance of the cleaved carboxylic acid.
-
-
Reaction Completion and Work-up:
-
Once the reaction has reached the desired level of completion, turn off the light source.
-
The resulting solution containing the deprotected acid and the nitrosobenzaldehyde byproduct can then be used for its intended application or subjected to further purification if necessary.
-
Factors Influencing Cleavage Efficiency
Beyond wavelength, several other factors can influence the outcome of the photocleavage reaction:
-
Quantum Yield: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For DMNB esters, the quantum yield can be significantly influenced by the nature of the leaving group (the carboxylic acid).[9]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the excited state and intermediates, thereby influencing the reaction rate.
-
pH: In biological applications, the pH of the medium can be critical. A slightly acidic pH has been shown to reduce undesirable side reactions, particularly with molecules containing amino and thiol groups.[5][10]
-
Presence of Scavengers: In cellular environments or complex mixtures, other molecules can interact with the excited DMNB group or the reactive intermediates. For instance, dithiothreitol (DTT) has been observed to improve the rate and yield of photocleavage in some biological systems by minimizing side reactions.[10]
Troubleshooting and Considerations
-
Incomplete Cleavage: If cleavage is incomplete, consider increasing the irradiation time or the intensity of the light source. Also, verify the wavelength of your light source and the absorbance of your compound.
-
Side Product Formation: The primary byproduct is 4,5-dimethoxy-2-nitrosobenzaldehyde. In the presence of primary or secondary amines, this aldehyde can potentially form imines. In biological systems, the reactivity of this byproduct should be considered.[10]
-
Phototoxicity: In live-cell experiments, it is crucial to minimize the total light exposure to prevent cellular damage. This can be achieved by using a highly efficient caging group, an optimized wavelength, and the lowest effective light dose.
Conclusion
The 4,5-dimethoxy-2-nitrobenzyl ester is a powerful tool for the light-mediated release of carboxylic acids. A thorough understanding of the photochemical mechanism and careful selection of the irradiation wavelength are essential for achieving high cleavage efficiency and clean reaction profiles. By following the protocols and considering the influencing factors outlined in this application note, researchers can effectively harness the power of DMNB photochemistry for a wide range of applications in chemistry, biology, and medicine.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Utility of 4,5-Dimethoxy-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis
Abstract
4,5-Dimethoxy-2-nitrobenzoic acid is a pivotal, multi-functional reagent in pharmaceutical research and development. Its unique structural features—a nitro group ortho to a carboxylic acid and two methoxy groups activating the benzene ring—render it a versatile building block for complex molecular architectures and a precursor for advanced applications like photolabile protecting groups. This guide provides an in-depth exploration of its synthesis, core applications, and detailed protocols, designed for researchers, medicinal chemists, and drug development professionals. We will elucidate the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Introduction: A Multifunctional Scaffolding Molecule
This compound is a yellow crystalline powder that serves as a cornerstone intermediate in organic and medicinal chemistry.[1][2] Its strategic importance stems from the reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the electron-rich aromatic ring. This combination allows for a diverse range of chemical transformations, making it an ideal starting point for synthesizing nitrogen-containing heterocycles, which are prevalent in many drug classes.[3] Furthermore, its derivatives are instrumental in creating photo-removable "caged" compounds, enabling precise spatiotemporal control over the release of bioactive molecules.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₆ | [3] |
| Molecular Weight | 227.17 g/mol | [2][3] |
| Appearance | Yellow Crystalline Powder | [1][2] |
| Melting Point | 195-197 °C | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, and hot 1M NaOH | [1][2] |
| CAS Number | 4998-07-6 | [1] |
Core Applications in Drug Synthesis
The utility of this compound is best understood through its primary roles as a foundational building block and a precursor to sophisticated chemical tools.
Versatile Intermediate for Heterocyclic Scaffolds
The molecule is a crucial precursor for the synthesis of quinazoline derivatives.[1] The general synthetic strategy involves two key transformations:
-
Amide Formation: The carboxylic acid is first coupled with an appropriate amine.
-
Reductive Cyclization: The nitro group is then reduced to an amine, which undergoes an intramolecular cyclization with the previously formed amide or a related functional group to form the heterocyclic ring system. The two methoxy groups are often retained in the final drug molecule, contributing to its binding affinity and pharmacokinetic profile.
Caption: Synthetic workflow for quinazoline derivatives.
Precursor for Photolabile Protecting Groups (PPGs)
One of the most sophisticated applications is its use in forming the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group, often termed a "caging" group.[4] This technology allows a bioactive molecule (e.g., a kinase inhibitor) to be rendered inert by chemically bonding it to the DMNB moiety. The active compound is then released precisely at a target location and time by irradiation with UV light (typically ~365 nm).[4]
Mechanism of Action (Norrish Type II Reaction): The photocleavage is a Norrish Type II reaction.[6] Upon absorbing a photon, the nitro group is excited, enabling it to abstract a hydrogen atom from the benzylic carbon. This initiates a rearrangement that cleaves the bond to the protected molecule, releasing the active compound, a nitroso-benzaldehyde byproduct, and a proton.[4][6] This traceless removal is ideal for biological systems where reagent contamination is a concern.
Caption: The photocaging and release mechanism.
Experimental Protocols
Scientific integrity demands reproducible and well-understood protocols. The following sections provide detailed methodologies for the synthesis of the title compound and a key derivative.
Protocol 1: Synthesis of this compound
This compound can be reliably synthesized via two primary routes. Method A offers high yield and purity through oxidation, while Method B employs a classic nitration reaction.
Method A: Oxidation of 3,4-Dimethoxy-6-nitrobenzaldehyde [1][7]
This method is preferred for its high efficiency and purity of the final product. It involves the oxidation of the corresponding aldehyde using sodium chlorite.
-
Rationale: Sodium chlorite is a selective oxidant for converting aldehydes to carboxylic acids in the presence of a chlorine scavenger like hydrogen peroxide, which minimizes the formation of chlorinated byproducts.
Materials:
-
3,4-dimethoxy-6-nitrobenzaldehyde (10 g)
-
Methanol (30 mL)
-
Water (20 mL)
-
Acetic acid (3.5 mL)
-
30% Hydrogen peroxide (9 mL)
-
Sodium chlorite (80% purity, 9 g)
-
Sodium bisulfite (10.5 g)
-
Sodium hydroxide (6 g)
-
Sulfuric acid
Procedure:
-
In a suitable reaction flask, suspend 3,4-dimethoxy-6-nitrobenzaldehyde (10 g) in a mixture of methanol (30 mL) and water (20 mL).
-
Add acetic acid (3.5 mL) and 30% hydrogen peroxide (9 mL) to the suspension with stirring.
-
Prepare a solution of sodium chlorite (9 g) in water (5 mL) and add it to the reaction mixture.
-
Gently warm the mixture to approximately 50 °C. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and quench the excess oxidant by adding sodium bisulfite (10.5 g).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a sodium hydroxide solution (6 g in 10 mL of water) and filter to remove any insoluble impurities.
-
Acidify the filtrate with sulfuric acid to pH 1 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Method B: Nitration of 3,4-Dimethoxybenzoic Acid (Veratric Acid) [7][8]
This approach utilizes a standard electrophilic aromatic substitution.
-
Rationale: The methoxy groups are ortho, para-directing and activating. The nitration occurs at the position ortho to one methoxy group and meta to the other, which is sterically less hindered and electronically activated.
Materials:
-
3,4-Dimethoxybenzoic acid (10 g, 54.9 mmol)
-
20% Nitric acid (50 mL)
-
Ice-water bath
Procedure:
-
To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g).
-
Place the flask in an ice-water bath to maintain a low temperature.
-
Slowly add 20% nitric acid (50 mL) to the flask with continuous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at 60 °C for 6 hours.[7]
-
Cool the mixture to room temperature and pour it onto a large volume of ice-water.
-
A solid precipitate will form. Filter the solid and wash it thoroughly with water.
-
Dry the solid. The crude product can be purified by silica gel column chromatography if necessary.
-
Expected Outcome: ~9.6 g (77% yield) of a light yellow solid.[7]
-
Protocol 2: Selective Demethylation to 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid
This derivative is also a valuable intermediate for pharmaceuticals and agrochemicals.[9] The protocol involves a selective demethylation reaction.
-
Rationale: One of the methoxy groups can be selectively cleaved under basic conditions. This process is crucial for introducing a phenolic hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophore element.
Materials:
-
This compound
-
20% aqueous potassium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
React this compound in a 20% aqueous potassium hydroxide solution.[9] The reaction temperature can range from 20 to 120 °C.[9]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture.
-
Carefully acidify the solution with concentrated hydrochloric acid. This will first precipitate the potassium salt of the product.
-
Further acidification will yield the final product, 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[9]
-
Expected Outcome: High yield (reported as 85%).[9]
-
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined reactivity allows for the efficient construction of complex heterocyclic systems and provides a gateway to advanced photopharmacology through the creation of caged compounds. The protocols and applications detailed herein demonstrate its reliability and versatility, underscoring its continued importance in the pipeline of pharmaceutical synthesis and discovery.
References
- 1. This compound | 4998-07-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Technical | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Step-by-Step Synthesis of 6,7-Dimethoxyquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with significant pharmacological activities.[1] Derivatives of quinazoline exhibit a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] Within this family, the 6,7-dimethoxyquinazoline core is of particular importance, forming the structural foundation of several targeted anticancer drugs, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib.[5][6] The 6,7-dimethoxy substitution pattern is critical for high-affinity binding to the ATP pocket of these kinases.
This guide provides a detailed, step-by-step protocol for the synthesis of 6,7-dimethoxyquinazoline derivatives, designed for professionals in drug discovery and chemical research. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and adaptable workflow. The primary strategy discussed involves a robust and versatile three-step sequence: construction of the foundational quinazolinone ring, activation via chlorination, and diversification through nucleophilic aromatic substitution.
Core Synthetic Strategy: A Three-Step Approach
The most common and efficient pathway to a diverse library of 4-substituted 6,7-dimethoxyquinazolines begins with a common precursor, 6,7-dimethoxyquinazolin-4(3H)-one . This intermediate is then activated to a highly reactive chloro-derivative, which serves as the linchpin for introducing various functional groups, particularly anilines, at the C4-position.
References
- 1. scispace.com [scispace.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. thieme-connect.de [thieme-connect.de]
- 4. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. ukm.my [ukm.my]
- 6. mdpi.com [mdpi.com]
Application Note: A Validated HPLC Method for In-Process Monitoring of the Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the real-time, in-process monitoring of the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid. The synthesis, a critical step in the development of various pharmaceutical compounds, involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid). This application note details the experimental rationale, a step-by-step protocol for sample preparation and HPLC analysis, and a troubleshooting guide. The method is designed for researchers, scientists, and drug development professionals to ensure reaction completion, quantify product yield, and identify potential impurities, thereby ensuring the quality and consistency of the final product.
Introduction: The Scientific Imperative for In-Process Control
The synthesis of this compound is a foundational reaction in medicinal chemistry, serving as a key intermediate in the production of a range of therapeutic agents.[1] The primary synthetic route involves the electrophilic aromatic substitution of 3,4-dimethoxybenzoic acid (veratric acid) using a nitrating agent, typically a mixture of nitric and sulfuric acids.[2][3]
The directing effects of the methoxy groups on the benzene ring primarily guide the incoming nitro group to the ortho and para positions relative to them.[4][5] However, the formation of isomeric byproducts, such as 6-nitroveratric acid, and the presence of unreacted starting material can complicate the purification process and impact the purity of the final active pharmaceutical ingredient (API). Therefore, a robust in-process analytical method is not merely a quality control measure but a critical component of process understanding and optimization. This HPLC method provides a selective and quantitative tool to monitor the reaction's progress, ensuring optimal yield and purity.
Experimental Design & Rationale
The Chromatographic Challenge
The primary analytical challenge lies in the simultaneous separation and quantification of the starting material (3,4-dimethoxybenzoic acid), the desired product (this compound), and potential isomeric impurities within a complex and harsh reaction matrix. A reversed-phase HPLC (RP-HPLC) method was selected due to its proven efficacy in separating moderately polar aromatic compounds.[6] A C18 stationary phase is employed to provide the necessary hydrophobicity for retaining the analytes of interest.
Mobile Phase Optimization
The mobile phase is a critical determinant of separation efficiency. A gradient elution is employed to ensure adequate separation of all components within a reasonable timeframe. The mobile phase consists of an aqueous component acidified with phosphoric acid and an organic modifier (acetonitrile). The acidic nature of the mobile phase serves two key purposes:
-
Suppression of Ionization: By maintaining a low pH, the carboxylic acid functional groups of both the reactant and product remain protonated, enhancing their retention on the C18 column and leading to sharper, more symmetrical peaks.
-
Improved Peak Shape: An acidic mobile phase can help to minimize peak tailing, which can occur due to interactions between the analytes and residual silanol groups on the silica-based stationary phase.
Wavelength Selection for UV Detection
A UV detector is utilized for this method, as both the starting material and the product contain chromophores that absorb in the UV region. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and minimizing interference from the reaction matrix. Based on the UV spectra of similar nitroaromatic and benzoic acid compounds, a wavelength of 254 nm is chosen as it provides a good response for both the reactant and the product.[6]
Detailed Experimental Protocol
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile and water.
-
Acids: Analytical grade phosphoric acid.
-
Standards: Reference standards of 3,4-dimethoxybenzoic acid and this compound (purity >99%).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Condition |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of 3,4-dimethoxybenzoic acid and this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solutions, prepare a mixed working standard containing both components at a concentration of 0.1 mg/mL in the same diluent.
In-Process Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a 50:50 mixture of acetonitrile and water. This rapid dilution and change in solvent environment effectively stops the reaction.
-
Vortex the quenched sample thoroughly.
-
If necessary, further dilute the sample to bring the analyte concentrations within the calibration range.
-
Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
Data Analysis and Interpretation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (3,4-dimethoxybenzoic acid) and the corresponding increase in the peak area of the product (this compound). The appearance of any significant new peaks may indicate the formation of byproducts, which would require further investigation and characterization.
For quantitative analysis, a calibration curve should be constructed for both the starting material and the product using a series of standards of known concentrations. The concentration of each component in the reaction mixture at a given time point can then be calculated from its peak area using the calibration curve.
Visualizing the Workflow and Reaction
HPLC Monitoring Workflow
Caption: Workflow for HPLC monitoring of the synthesis.
Synthesis Reaction Pathway
Caption: Nitration of 3,4-dimethoxybenzoic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Silanol interactions on the column.- Sample overload. | - Ensure mobile phase is sufficiently acidic.- Reduce injection volume or sample concentration. |
| No Peaks Detected | - Incorrect injection.- Detector issue (lamp off).- Sample degradation. | - Verify autosampler operation.- Check detector status.- Prepare fresh samples and standards. |
| Drifting Baseline | - Column not equilibrated.- Mobile phase contamination.- Fluctuating column temperature. | - Equilibrate column for at least 15-20 minutes.- Prepare fresh mobile phase.- Ensure stable column oven temperature. |
| Inconsistent Retention Times | - Pump malfunction (inconsistent flow).- Mobile phase composition changing. | - Check pump for leaks and pressure fluctuations.- Ensure mobile phase is well-mixed and degassed. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable tool for the in-process monitoring of the synthesis of this compound. By implementing this protocol, researchers and process chemists can gain valuable insights into reaction kinetics, accurately determine reaction completion, and ensure the purity of the synthesized intermediate. This level of process control is essential for the efficient development and manufacturing of high-quality pharmaceutical products.
References
Light-controlled release of neurotransmitters using DMNB caging
Application Note & Protocols
Spatiotemporal Control of Neuronal Signaling: A Guide to Light-Controlled Neurotransmitter Release Using DMNB Caging
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and cell biology.
Abstract: The ability to initiate biological processes with high spatial and temporal precision is a cornerstone of modern biological inquiry. Photolabile protecting groups, or "cages," provide an unparalleled method for controlling the release of bioactive molecules, such as neurotransmitters, using light as a trigger. This guide provides an in-depth exploration of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, a widely used tool for the photolytic release of neurotransmitters. We will delve into the underlying photochemical mechanism, provide critical considerations for experimental design, and present detailed, validated protocols for the application of DMNB-caged compounds in biological systems.
The Principle and Mechanism of DMNB Caging
The concept of "caging" involves rendering a biologically active molecule, like a neurotransmitter, temporarily inert by covalently attaching a photolabile protecting group (PPG).[1] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a classic ortho-nitrobenzyl-type PPG that has been successfully employed for decades.[2][3] The caged neurotransmitter is biologically inactive and can be introduced into a system, such as a cell culture or brain slice, without eliciting a response. The activity is restored "on-demand" by illuminating the sample with light of a specific wavelength, typically in the UV-A range (350-400 nm).[1][4]
The Photolysis Reaction
The light-sensitivity of the DMNB group is conferred by the ortho-nitrobenzyl moiety. Upon absorption of a photon, the DMNB group undergoes an intramolecular redox reaction. This process involves an excited state hydrogen atom transfer from the benzylic carbon to the oxygen of the nitro group.[5][6] This initial step leads to the formation of an aci-nitro intermediate, which rapidly rearranges and fragments, releasing the active neurotransmitter, a proton, and the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[6] The speed of this release is a key advantage, often occurring on a sub-millisecond to millisecond timescale, which is fast enough to study the kinetics of many synaptic processes.[7]
Figure 1. General workflow for DMNB-mediated neurotransmitter uncaging.
Key Photochemical Properties
The efficiency of an uncaging experiment is determined by the photochemical properties of the caged compound. The two most critical parameters are the extinction coefficient (ε) and the quantum yield of photolysis (Φ).
-
Extinction Coefficient (ε): This value represents the molecule's ability to absorb light at a specific wavelength. A higher ε means more efficient light absorption.
-
Quantum Yield (Φ): This is the measure of the efficiency of the photoreaction, defined as the ratio of the number of molecules uncaged to the number of photons absorbed.
The overall efficiency of light use is often expressed as the product ε•Φ.[2] While DMNB has a moderate quantum yield compared to newer caging groups, its high extinction coefficient in the UV-A range makes it a robust and effective tool.[2]
Table 1: Photochemical Properties of DMNB and Other Caging Groups
| Caging Group | Typical λmax (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
|---|---|---|---|---|
| DMNB | ~345-355 | ~5,400 | ~0.05 - 0.1 | [2] |
| NB (o-Nitrobenzyl) | ~347 | ~650 | ~0.1 - 0.5 | [8] |
| MNI (4-Methoxy-7-nitroindolinyl) | ~350 | ~4,300 | ~0.07 | [9] |
| CDNI (4-Carboxymethoxy-5,7-dinitroindolinyl) | ~350 | >10,000 | >0.5 |[10] |
Causality Insight: The dimethoxy substituents on the DMNB ring are electron-donating, which shifts the absorption maximum to a slightly longer, less biologically damaging wavelength compared to the parent nitrobenzyl (NB) group and increases the extinction coefficient.[2][8] This is a key reason for its widespread adoption.
Trustworthiness Note: A potential complication of DMNB photolysis is that the nitrosobenzaldehyde byproduct can be fluorescent.[11][12] Researchers using simultaneous fluorescence imaging (e.g., with calcium indicators like Fluo-4 or GCaMP) must perform controls to ensure that the byproduct fluorescence does not interfere with their signal of interest.
Experimental Design Considerations
A successful uncaging experiment requires careful planning, from the choice of light source to the design of essential controls.
Light Source Selection
The choice of light source is critical and depends on the desired spatial resolution.
-
One-Photon (1P) Excitation: This involves using a single UV photon to trigger photolysis. It is suitable for wide-field illumination to activate neurotransmitters over a large area (e.g., an entire cell or a group of cells).
-
Sources: High-power mercury or xenon arc lamps, UV LEDs (e.g., 365 nm), or focused UV lasers.[12][13]
-
Advantages: Simpler optical setup, lower cost.
-
Disadvantages: Limited spatial resolution in the Z-axis due to light absorption throughout the beam path, potential for out-of-focus uncaging, and higher potential for UV-induced phototoxicity with prolonged exposure.[13]
-
-
Two-Photon (2P) Excitation: This technique uses two near-infrared (NIR) photons, which are absorbed nearly simultaneously, to provide the energy equivalent of a single UV photon.[14]
-
Sources: Pulsed femtosecond lasers, typically a Ti:Sapphire laser tuned to ~720 nm for DMNB derivatives.[14][15]
-
Advantages: Intrinsic 3D spatial confinement, allowing for highly localized release (e.g., at a single dendritic spine); reduced light scattering in tissue; and minimized phototoxicity outside the focal volume.[9]
-
Disadvantages: Requires a specialized and more expensive two-photon microscope.
-
Figure 2. A typical experimental workflow for neurotransmitter uncaging in a brain slice.
Controls for Self-Validation
To ensure that the observed biological effect is due solely to the photoreleased neurotransmitter, the following controls are essential:
-
Light-Only Control: The preparation should be illuminated with the same light stimulus in the absence of the caged compound. This accounts for any potential artifacts caused by the light itself, such as heating or direct activation of endogenous chromophores.[9]
-
Caged Compound-Only Control: The caged compound should be applied to the preparation without illumination. This confirms that the caged compound is biologically inert and does not have any effects on its own.[9]
-
Pharmacological Blockade: The observed response should be blocked by known antagonists of the neurotransmitter's receptors. For example, a response from uncaged glutamate should be blocked by AMPA/NMDA receptor antagonists.[10]
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of DMNB-Caged Compounds
Rationale: DMNB-caged compounds are photosensitive. Improper handling can lead to premature uncaging, reducing the effective concentration and increasing baseline activity.
Materials:
-
DMNB-caged neurotransmitter (e.g., DMNB-caged glutamate, DMNB-caged GABA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Physiological recording solution (e.g., artificial cerebrospinal fluid, ACSF)
-
Microcentrifuge tubes wrapped in aluminum foil
-
Low-intensity, long-wavelength light source for working (e.g., red or yellow safe light).[16]
Procedure:
-
Work in Dim Light: Perform all steps involving the dry compound or its concentrated solutions under dim lighting conditions. Avoid direct overhead fluorescent lights and sunlight. A red photographic safe light is ideal.
-
Prepare Stock Solution: a. Briefly centrifuge the vial of lyophilized DMNB-caged compound to ensure all powder is at the bottom. b. Prepare a high-concentration stock solution (e.g., 50-100 mM) by dissolving the compound in anhydrous DMSO. This enhances stability and prevents hydrolysis. c. Vortex gently until fully dissolved.
-
Aliquoting and Storage: a. Aliquot the stock solution into small-volume, foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure for the main stock. b. Store aliquots at -20°C or -80°C. They are typically stable for several months when stored correctly.
-
Preparing Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Dilute the stock solution into the physiological recording buffer to the final desired working concentration (e.g., 100 µM - 5 mM, depending on the experiment). c. Protect the working solution from light by wrapping the container in foil until it is perfused onto the preparation.
Protocol 2: One-Photon Uncaging in a Brain Slice Preparation with Electrophysiology
Rationale: This protocol describes how to focally release a neurotransmitter onto a neuron in an acute brain slice while recording the resulting postsynaptic currents, a technique often called "glutamate mapping."
Materials:
-
Brain slice preparation in a recording chamber on a microscope stage.
-
DMNB-caged neurotransmitter working solution (e.g., 200 µM DMNB-caged glutamate in ACSF).
-
Patch-clamp electrophysiology setup.
-
Light source (e.g., flash lamp or UV laser) coupled to the microscope optics.
-
Appropriate receptor antagonists for controls (e.g., CNQX and APV for glutamate receptors).
Procedure:
-
Prepare the Slice: Prepare and maintain an acute brain slice according to standard laboratory protocols.
-
Establish a Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Bath Apply Caged Compound: Switch the perfusion system to the ACSF containing the DMNB-caged neurotransmitter. Allow it to equilibrate for at least 10-15 minutes.
-
Position the Light Spot: Using the microscope optics, focus the uncaging light source to a small spot (~5-10 µm) at a location of interest, for example, over a region of the dendritic tree.
-
Deliver Uncaging Pulse: Trigger a brief pulse of UV light (e.g., 1 ms duration).
-
Record the Response: Record the evoked excitatory or inhibitory postsynaptic current (EPSC or IPSC) using the patch-clamp amplifier.
-
Map Receptors: Move the light spot to different locations on the neuron's dendrites and soma and repeat step 5 to map the spatial distribution of responsive receptors.
-
Perform Controls: a. After mapping, perfuse the slice with ACSF containing both the caged compound and receptor antagonists. The light-evoked responses should be abolished. b. Wash out the caged compound and deliver a light pulse to ensure the light itself does not cause a current.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or weak response to uncaging | 1. Premature uncaging of the compound due to light exposure. 2. Insufficient light power/duration. 3. Low concentration of caged compound. 4. Inefficient photolysis (poor focus, wrong wavelength). | 1. Check handling procedures; always work in dim light and use fresh aliquots. 2. Increase light power or pulse duration incrementally. 3. Increase the working concentration of the caged compound. 4. Ensure the light path is correctly aligned and focused; verify the output spectrum of your light source. |
| Response observed without light pulse | 1. Caged compound is not inert or has degraded. 2. Spontaneous synaptic activity. | 1. This indicates a problem with the compound itself. Test with a fresh batch or from a different supplier. 2. Differentiate uncaging response from spontaneous events by their consistent timing relative to the light flash. Use tetrodotoxin (TTX) to block action potential-driven spontaneous release if necessary. |
| Signs of Phototoxicity (cell swelling, irreversible change in holding current) | 1. Light intensity is too high. 2. Light exposure is too long or repetitive. 3. Wavelength is too short (more damaging). | 1. Reduce light power to the minimum required for a reliable response. 2. Use shorter light pulses and increase the interval between stimuli. 3. If possible, use a light source with a longer wavelength (e.g., 365 nm is generally better than <350 nm). Consider switching to a two-photon setup for deep tissue imaging.[13] |
References
- 1. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 15. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4,5-Dimethoxy-2-nitrobenzoic Acid Synthesis
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] We will focus on the most common and direct synthetic route: the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid).[3][4] This document moves beyond basic protocols to explain the underlying chemical principles, helping you diagnose issues, prevent side reactions, and ultimately maximize your product yield and purity.
Core Synthesis Pathway: Nitration of Veratric Acid
The primary mechanism involves the reaction of veratric acid with a nitrating agent, typically nitric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The regioselectivity is driven by the powerful activating effect of the methoxy groups, directing the incoming electrophile (the nitronium ion, NO₂⁺) to a position ortho to one of the methoxy groups, resulting in the desired 2-nitro product.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis.
Q1: My final yield is consistently low (<70%). What are the most likely causes and how can I fix them?
A low yield is the most frequent issue and can stem from multiple factors. Nitration reactions are highly exothermic and sensitive to reaction conditions.[5][6]
| Potential Cause | Explanation | Recommended Solution |
| Improper Temperature Control | The reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and decomposition of the starting material or product, often indicated by a dark brown or black reaction mixture.[5][7] | Maintain a strict temperature profile. Start the addition of nitric acid under an ice bath (0-10°C). After addition, allow the reaction to proceed at the specified temperature (e.g., 60°C) with careful monitoring.[6][8] |
| Incomplete Reaction | Insufficient reaction time or a temperature that is too low can prevent the reaction from reaching completion, leaving a significant amount of unreacted starting material.[6] | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the starting material.[4][5] Consider extending the reaction time if necessary. |
| Side Reactions | The highly activated aromatic ring can potentially undergo further nitration, although this is less common under controlled conditions. Oxidation of the methoxy groups is also possible if the temperature is too high or the nitrating agent is too harsh.[9] | Use the correct concentration and stoichiometry of the nitrating agent. Avoid overly harsh conditions like fuming nitric acid unless specified by a validated protocol. Slow, controlled addition is key.[10] |
| Loss During Work-up | Significant product loss can occur during precipitation and filtration. The product has some solubility in acidic water, and losses can be substantial if washing is excessive or precipitation is incomplete.[7] | Ensure complete precipitation by quenching the reaction mixture in a large volume of ice water.[1][8] Wash the filtered crude product with minimal amounts of cold water. |
| Impure Starting Material | Impurities in the starting veratric acid can lead to side reactions that consume the nitrating agent and complicate purification, ultimately reducing the isolated yield.[7] | Use high-purity veratric acid (>98%). If purity is uncertain, consider recrystallizing the starting material before use. |
Q2: The reaction mixture turned dark brown/black shortly after adding the nitric acid. What does this indicate and is the batch lost?
This discoloration is a classic sign of an uncontrolled exotherm leading to oxidative degradation.[5][7] Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize the electron-rich aromatic ring and methoxy groups, producing a complex mixture of tar-like byproducts.
-
Causality: This typically happens when the nitric acid is added too quickly or the cooling bath is insufficient to dissipate the generated heat.[6] This creates localized "hot spots" where the temperature spikes, initiating degradation.
-
Salvageability: While the yield will be significantly compromised, the product may not be entirely lost. You can attempt to salvage the batch by proceeding with the work-up. The subsequent acid-base purification is crucial here, as the desired carboxylic acid product will dissolve in a basic solution (e.g., NaOH), while many of the non-acidic, polymeric degradation products will not.[11] After filtering away the insoluble tars, the filtrate can be re-acidified to precipitate the product, which will then likely require further recrystallization to achieve acceptable purity.
Q3: How can I effectively monitor the reaction to know when it is complete?
Relying solely on reaction time can be inefficient. Active monitoring is essential for optimization.
-
Methodology: Thin Layer Chromatography (TLC) is the most straightforward method.[7]
-
Detailed Protocol:
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: On the baseline, spot the starting veratric acid (dissolved in a suitable solvent like ethyl acetate) as a reference. Next to it, carefully spot a small aliquot of the reaction mixture.
-
Elution: Develop the plate in a chamber with an appropriate solvent system. A mixture of ethyl acetate and hexane, often with a small amount of acetic acid to improve spot shape, is a good starting point.
-
Visualization: Visualize the plate under UV light.
-
Interpretation: The reaction is complete when the spot corresponding to the starting veratric acid has disappeared from the reaction mixture lane. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.
-
Q4: I am having trouble purifying the final product. What is the most robust purification strategy?
The carboxylic acid functional group provides an excellent handle for an efficient, non-chromatographic purification method.
-
Acid-Base Extraction/Purification: This method leverages the acidic nature of the product to separate it from neutral or basic impurities.
-
Dissolution in Base: After the initial filtration and washing of the crude product, dissolve it in a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). The desired product will form the water-soluble sodium salt (sodium 4,5-dimethoxy-2-nitrobenzoate).[11][12]
-
Filtration: Many organic byproducts and unreacted starting materials (if any) will be less soluble in the basic solution. Filter this solution to remove any insoluble impurities.[11]
-
Reprecipitation: Cool the clear filtrate in an ice bath and slowly add a strong acid (e.g., H₂SO₄ or HCl) with stirring until the pH is approximately 1.[8][11] The pure this compound will precipitate out as a solid.
-
Final Isolation: Filter the purified product, wash with a small amount of cold deionized water, and dry thoroughly in a vacuum oven.
-
-
Recrystallization: If further purification is needed, recrystallization is effective. Common solvents include ethanol/water mixtures or glacial acetic acid.[3][7]
Key Experimental Protocols
Protocol 1: Synthesis via Nitration of Veratric Acid
This protocol is a synthesis of common literature procedures.[1][8]
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxybenzoic acid (10 g).
-
Place the flask in an ice-water bath and slowly add 20% nitric acid (50 mL) over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.
-
Maintain vigorous stirring at 60°C for 6 hours. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 400 mL of ice water with stirring.
-
A yellow solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel and wash the crude product with 50 mL of cold water.
-
Proceed with the acid-base purification as described in Q4 for optimal purity. A typical yield after purification is 75-85%.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Technical | CymitQuimica [cymitquimica.com]
- 3. 4,5-Dimethoxy-2-methylbenzoic acid | 20736-28-1 | Benchchem [benchchem.com]
- 4. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
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- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. reddit.com [reddit.com]
- 11. This compound | 4998-07-6 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 3,4-Dimethoxybenzoic Acid
Welcome to the technical support center for the nitration of 3,4-dimethoxybenzoic acid (also known as veratric acid). This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The nitration of this highly activated aromatic ring can be challenging, often leading to a variety of side reactions that can complicate purification and reduce yields. This document provides in-depth, experience-based answers to common problems and offers validated protocols to improve reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the nitration of 3,4-dimethoxybenzoic acid. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: What is the expected major product of nitration and why is regioselectivity a concern?
A1: The expected major product is 6-nitro-3,4-dimethoxybenzoic acid .
Scientific Rationale: The regiochemical outcome is a result of the competing directing effects of the substituents on the aromatic ring.
-
Activating Groups (-OCH₃): The two methoxy groups are powerful activating, ortho, para-directing groups. They strongly increase the electron density of the ring, making it highly susceptible to electrophilic attack.
-
Deactivating Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group.[1][2]
The powerfully activating nature of the methoxy groups dominates the directing effects. The position C-6 is ortho to the C-4 methoxy group and meta to the C-3 methoxy group, making it highly activated. Position C-2 is sterically hindered by the adjacent carboxylic acid group, and position C-5 is less activated. Therefore, the electrophilic nitronium ion (NO₂⁺) will preferentially attack the C-6 position. However, due to the high activation of the ring, side reactions can occur if conditions are not carefully controlled.
Q2: My reaction turned into a dark, tarry mess with a very low yield of the desired product. What's causing this?
A2: This is a classic sign of oxidation .
Scientific Rationale: The 3,4-dimethoxybenzoic acid ring is electron-rich and therefore highly susceptible to oxidation, especially under harsh nitrating conditions.[3] Standard "mixed acid" (concentrated nitric and sulfuric acid) is a strongly oxidizing medium.[4] At elevated temperatures or with prolonged reaction times, the nitrating mixture can oxidize the substrate or the desired product, leading to complex polymeric byproducts and decomposition (tar).
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent and for the duration of the reaction.[5] Use an ice-salt bath for efficient cooling.
-
Controlled Addition: Add the nitrating agent dropwise and slowly to the substrate solution to allow for effective dissipation of the heat generated by the exothermic reaction.
-
Milder Reagents: If oxidation persists, switch to a milder, less oxidative nitrating system. (See Section 3, Protocol B).
Q3: I've isolated a significant amount of a neutral byproduct, 4,5-dinitroveratrole, instead of my acidic product. What is this side reaction?
A3: You are observing ipso-nitration followed by decarboxylation .
Scientific Rationale: Ipso-nitration is an electrophilic substitution where the incoming electrophile (NO₂⁺) attacks a position on the ring that is already substituted—in this case, the C-1 position bearing the carboxylic acid group.[6][7] The resulting intermediate can then lose carbon dioxide (decarboxylate) to form 1,2-dimethoxy-4-nitrobenzene, which can be further nitrated under the reaction conditions to yield 4,5-dinitroveratrole. This side reaction is a known pathway for activated aromatic carboxylic acids.[8][9][10]
Troubleshooting Steps:
-
Avoid Harsh Conditions: High concentrations of sulfuric acid and elevated temperatures can promote ipso-nitration and subsequent decarboxylation.[10] Strict adherence to low-temperature protocols is essential.
-
Modify the Nitrating Agent: Using nitrating agents that are less prone to generating high concentrations of the free nitronium ion can suppress this pathway. Systems like copper nitrate in acetic anhydride generate acetyl nitrate in situ, which is a milder and bulkier electrophile, reducing the likelihood of attack at the sterically crowded C-1 position.[11][12]
Q4: My product is a mixture of isomers, including the 2-nitro and 6-nitro products. How can I improve selectivity for the 6-nitro isomer?
A4: Improving regioselectivity requires fine-tuning the reaction conditions to favor the electronically preferred and less sterically hindered position.
Scientific Rationale: While C-6 is the major product, some nitration at C-2 can occur. The choice of solvent and nitrating agent can influence the isomer ratio. Bulky nitrating agents will be more sensitive to steric hindrance, thus disfavoring attack at the C-2 position next to the carboxylic acid.
Troubleshooting Steps:
-
Use a Milder, Bulkier Reagent: The Menke nitration, which utilizes copper(II) nitrate in acetic anhydride, is known to improve regioselectivity for electron-rich aromatics.[11][12] The active nitrating species is believed to be acetyl nitrate, which is bulkier than the nitronium ion.
-
Solvent Effects: Acetic acid or acetic anhydride as a solvent can sometimes provide better selectivity compared to sulfuric acid.
Section 2: Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems during the nitration of 3,4-dimethoxybenzoic acid.
Section 3: In-Depth Protocol Guides
These protocols provide detailed, step-by-step methodologies for performing the nitration reaction with improved outcomes.
Protocol A: Controlled Mixed Acid Nitration
This protocol uses the traditional mixed acid system but emphasizes strict temperature control to minimize side reactions.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Procedure:
-
Setup: Place a round-bottom flask equipped with a magnetic stirrer in a large ice-salt bath.
-
Dissolution: To the flask, add 3,4-dimethoxybenzoic acid (1.0 eq). Slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) while stirring, ensuring the temperature is maintained below 10°C. Stir until all solid has dissolved.
-
Cooling: Cool the resulting solution to 0°C.
-
Nitrating Mixture: In a separate, pre-chilled flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 1 mL). Cool this mixture to 0°C.
-
Reaction: Add the cold nitrating mixture to the solution of the benzoic acid dropwise using an addition funnel. The internal temperature must be kept below 5°C throughout the addition.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The yellow solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product, 6-nitro-3,4-dimethoxybenzoic acid, under vacuum.
Protocol B: High-Selectivity Nitration (Menke Nitration)
This protocol uses a milder system to improve regioselectivity and reduce oxidative side products.[11][12]
Materials:
-
3,4-Dimethoxybenzoic acid
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic Anhydride (Ac₂O)
-
Ice
-
Deionized Water
Procedure:
-
Setup: Place a round-bottom flask with a magnetic stirrer in an ice-water bath.
-
Substrate Solution: Add 3,4-dimethoxybenzoic acid (1.0 eq) to acetic anhydride (approx. 10 mL per gram of starting material) in the flask. Stir to dissolve.
-
Nitrating Agent: In small portions, add finely ground Copper(II) Nitrate Trihydrate (1.2 eq) to the solution. Maintain the temperature between 10-20°C during the addition. The solution will typically turn a deep blue or green.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Pour the reaction mixture into a beaker containing a large volume of ice-water. Stir for 30-60 minutes to ensure complete hydrolysis of the acetic anhydride.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the solid product extensively with cold deionized water.
-
Drying: Dry the product under vacuum. This method often yields a cleaner product with higher regioselectivity.
Section 4: Mechanistic Insights
Understanding the competing reaction pathways is key to controlling the outcome.
Section 5: Summary of Reaction Conditions
| Nitrating System | Reagents | Typical Temp. | Solvent | Key Advantages / Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 °C | H₂SO₄ | Adv: Inexpensive, powerful. Disadv: Highly corrosive, strong oxidant, risk of ipso-nitration and oxidation.[4] |
| Menke Nitration | Cu(NO₃)₂ / Ac₂O | 10 - 25 °C | Ac₂O | Adv: Milder conditions, higher regioselectivity, less oxidation.[11][12] Disadv: More expensive reagents, requires hydrolysis step. |
| Nitric Acid Alone | Conc. HNO₃ | 60 °C | Water | Adv: Avoids sulfuric acid. Disadv: Requires higher temperatures which can increase side products, lower yields reported.[13][14] |
Section 6: References
-
WuXi Chemistry. Exploring the Reaction Mechanism of Menke Nitration. --INVALID-LINK--
-
Google Patents. AU2018100424A4 - Drugs intermediates 3,4-dimethoxy-6-nitrobenzoic acid synthesis method. --INVALID-LINK--
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Wikipedia. Menke nitration. --INVALID-LINK--
-
ResearchGate. Some Unconventional Pathways in Aromatic Nitration. --INVALID-LINK--
-
PrepChem.com. Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid. --INVALID-LINK--
-
ResearchGate. Aromatic nitration under various conditions. --INVALID-LINK--
-
Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. --INVALID-LINK--
-
ResearchGate. Decarboxylative nitration of aromatic carboxylic acids. --INVALID-LINK--
-
Rio de Janeiro City Hall. Nitration Of Benzoic Acid. --INVALID-LINK--
-
Wikipedia. Nitration. --INVALID-LINK--
-
National Center for Biotechnology Information. Ipso nitration in organic synthesis. --INVALID-LINK--
-
ResearchGate. ChemInform Abstract: A Fast and Mild Method for the Nitration of Aromatic Rings. --INVALID-LINK--
-
ChemicalBook. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. --INVALID-LINK--
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Google Patents. CN113200861A - Novel preparation method and application of 6-nitroveratric acid. --INVALID-LINK--
-
Nanalysis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. --INVALID-LINK--
-
Sciencemadness.org. Nitration with Anhydrous Copper Nitrate. --INVALID-LINK--
-
Defense Technical Information Center. Studies in Aromatic and Amine Nitration. --INVALID-LINK--
-
Unacademy. Notes on Ipso Nitration. --INVALID-LINK--
-
YouTube. Nitration of benzoic acid. --INVALID-LINK--
-
Nitration and aromatic reactivity. --INVALID-LINK--
-
Royal Society of Chemistry. Direct oxidative nitration of aromatic sulfonamides under mild conditions. --INVALID-LINK--
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. --INVALID-LINK--
-
Quora. What are the major products of nitration of benzoic acid?. --INVALID-LINK--
-
National Center for Biotechnology Information. Decarboxylative Hydroxylation of Benzoic Acids. --INVALID-LINK--
-
Dyno Nobel. MIXED ACID. --INVALID-LINK--
-
YouTube. Benzoic acid Decarboxylation | Benzene | Carboxylic aid. --INVALID-LINK--
-
YouTube. 18.2c EAS Nitration. --INVALID-LINK--
-
ACS Publications. Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. --INVALID-LINK--
-
Bertrams Chemical Plants Ltd. Denitration for demanding mixed-acid treatment. --INVALID-LINK--
-
Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. --INVALID-LINK--
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. dynonobel.com [dynonobel.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. Notes on Ipso Nitration [unacademy.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
- 10. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Menke nitration - Wikipedia [en.wikipedia.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN113200861A - Novel preparation method and application of 6-nitroveratric acid - Google Patents [patents.google.com]
Technical Support Center: Preventing and Troubleshooting Byproduct Formation During Photolysis of DMNB Compounds
Welcome to the technical support guide for researchers utilizing 4,5-Dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting groups (PPGs), or "cages." The DMNB group is a cornerstone of photopharmacology, enabling precise spatiotemporal control over the release of bioactive molecules. However, the photolysis process is not perfectly clean. The generation of reactive and interfering byproducts is a significant experimental challenge that can lead to artifacts, reduced efficiency, and misinterpretation of data.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanisms of byproduct formation, their impact on your experiments, and provide robust, field-proven protocols to mitigate these issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary byproducts of DMNB photolysis and why are they problematic?
Answer: Upon irradiation with UV light (typically ~365 nm), the DMNB cage undergoes a photochemical reaction to release your substrate of interest. This process, however, is not a simple fragmentation. The primary, and most problematic, byproduct generated is 2-nitroso-4,5-dimethoxybenzaldehyde .[1][2]
The issues associated with this byproduct are twofold:
-
Chemical Reactivity: The nitroso group is highly electrophilic and reactive, particularly towards nucleophilic residues like thiols (-SH) found in cysteine side chains of proteins. This can lead to unintended covalent modification of proteins in your biological sample, potentially causing enzyme inhibition, altered signaling, or general cytotoxicity.
-
Spectroscopic Interference: A major challenge in biological imaging experiments is that the photolysis products of DMNB are fluorescent.[1][3] Initially, a strong fluorescence emission is observed around 430 nm, which can shift towards the 500-600 nm range upon further irradiation.[1][3] This can create significant background noise and interfere with the signals from common fluorophores like GFP, fluorescein (FITC), or calcium indicators, leading to erroneous data.[1][3]
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// Edges DMNB -> Excited [label="UV Light (hν)\n~365 nm"]; Excited -> AciNitro [label="Intramolecular\nH-atom transfer"]; AciNitro -> Products [arrowhead=none, label="Rearrangement"]; Products -> Released; Products -> Byproduct; } DMNB Photolysis and Byproduct Formation Pathway.
Q2: My uncaging reaction seems inefficient and stops before completion. Could byproducts be the cause?
Answer: Yes, this is a classic sign of the "inner filter effect." The photolysis byproducts, particularly the nitroso-aldehyde, have their own absorption spectra. If these byproducts absorb light at the same wavelength you are using for photolysis, they effectively "shield" the remaining caged compound from the incoming photons.[4] This competitive absorption reduces the quantum yield of your reaction and can cause it to plateau, leaving a significant fraction of your compound uncaged.
Troubleshooting Steps:
-
Monitor Analytically: Use HPLC to track the disappearance of the starting material and the appearance of the product. If the reaction stalls, the inner filter effect is a likely culprit.
-
Reduce Concentration: Perform the experiment at the lowest feasible concentration of the DMNB-caged compound to minimize the absolute concentration of the absorbing byproduct.
-
Stir or Agitate: In cuvette-based experiments, ensure the solution is well-stirred to prevent localized buildup of byproducts at the light-incident surface.
Q3: How can I minimize the reactivity of the nitroso byproduct with my biological sample?
Answer: The most direct way to prevent the reactive nitroso-aldehyde from damaging your sample is to trap it with a scavenger molecule immediately upon its formation. Aldehyde scavengers are nucleophilic compounds that react preferentially with the byproduct.
Recommended Scavenger:
-
Semicarbazide: This is a commonly used and effective scavenger for the nitroso-aldehyde byproduct.[5] Including it in your buffer can dramatically increase the yield of deprotected amines or other sensitive substrates.[5]
See Protocol 2 for a detailed methodology on using semicarbazide in your uncaging experiments.
Q4: What experimental parameters should I optimize to improve uncaging efficiency and reduce byproducts?
Answer: Optimizing your reaction conditions is critical for a successful photolysis experiment. The goal is to maximize the rate of substrate release while minimizing the rate of byproduct formation and subsequent side reactions.
| Parameter | Recommended Setting / Action | Rationale & Impact on Byproducts |
| pH & Buffer | Use a well-buffered aqueous solution (e.g., 50-100 mM HEPES, pH 7.2-7.4). | The decay rates of key intermediates in the photolysis pathway are pH-dependent.[6] Strong buffering prevents local pH shifts from the proton released during the reaction, ensuring consistent kinetics. |
| Irradiation Wavelength | Use a narrowband light source centered at ~365 nm. | This wavelength is near the absorption maximum for the DMNB group, maximizing excitation efficiency. Avoid broadband sources that may excite byproducts or the released substrate, causing secondary photochemistry. |
| Irradiation Intensity & Duration | Use the minimum light intensity and duration required for sufficient uncaging. | Over-irradiation increases the likelihood of secondary photoreactions and degradation of both the desired product and the byproducts into a more complex mixture of interfering species.[4] |
| Oxygen Removal | For sensitive biological systems, degas the solution with nitrogen or argon. | While the primary DMNB photolysis is an intramolecular process, dissolved oxygen can participate in side reactions with excited-state molecules or radical intermediates, leading to undesired oxidative byproducts. |
| Byproduct Scavengers | Include 10-50 mM semicarbazide or a similar aldehyde scavenger. | Directly traps the reactive 2-nitroso-4,5-dimethoxybenzaldehyde, preventing it from reacting with proteins or other components in the sample.[5] |
Q5: Are there alternative photolabile protecting groups with "cleaner" byproducts?
Answer: Yes. While DMNB is effective, its byproduct profile can be prohibitive for certain applications. If you cannot mitigate the issues described above, consider a different class of PPG.
A notable alternative is the p-Hydroxyphenacyl (pHP) group . The photolysis of pHP-caged compounds proceeds through a different mechanism (a photo-Favorskii rearrangement) that yields a single, non-reactive carboxylic acid byproduct.[7] The key advantages are a clean reaction profile and a high quantum yield, especially for good leaving groups.[4][7]
Experimental Protocols
Protocol 1: General Procedure for Photolysis of DMNB-Caged Compounds
-
Preparation: Prepare a stock solution of the DMNB-caged compound in a suitable organic solvent (e.g., DMSO). Prepare your final aqueous experimental buffer (e.g., HEPES or PBS, pH 7.4).
-
Dilution: Dilute the stock solution into the final experimental buffer to the desired working concentration. Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid solubility issues or effects on the biological preparation.
-
Sample Loading: Add the final solution to your experimental vessel (e.g., cuvette, well plate, or perfusion chamber). Include appropriate controls (e.g., sample without caged compound, caged compound without irradiation).
-
Irradiation: Expose the sample to a 365 nm light source. The duration and intensity must be empirically determined for your specific setup and desired level of uncaging.
-
Analysis: Immediately following irradiation, perform your functional assay or analytical measurement (e.g., HPLC, fluorescence microscopy, electrophysiology) to assess the effect of the released substrate.
Protocol 2: Mitigation of Byproduct Reactivity Using Semicarbazide
-
Buffer Preparation: Prepare your primary experimental buffer (e.g., 100 mM HEPES, pH 7.4).
-
Scavenger Addition: To this buffer, add semicarbazide hydrochloride to a final concentration of 10-50 mM. Adjust the pH back to the desired value (e.g., 7.4) using NaOH, as the hydrochloride salt is acidic. This is your final "uncaging buffer."
-
Execution: Follow steps 1-5 from the General Procedure (Protocol 1) , but use the semicarbazide-containing uncaging buffer as your final experimental medium.
-
Validation (Recommended): To confirm the efficacy of the scavenger, analyze the reaction mixture by LC-MS. You should be able to identify the semicarbazone adduct of the nitroso-aldehyde byproduct, confirming that it has been successfully trapped.
// Node Definitions Start [label="Problem Observed During\nDMNB Photolysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProblemType [label="What is the primary issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Branches Fluorescence [label="Unexpected Fluorescence\nor High Background", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Uncaging Yield\nor Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BioToxicity [label="Biological Inactivity\nor Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions Sol_Fluorescence [label="Cause: Fluorescent Byproducts[1][3]\n\n1. Perform spectral analysis to confirm.\n2. Use appropriate emission filters.\n3. Subtract background from a UV-only control.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_LowYield [label="Cause: Inner Filter Effect[4]\n\n1. Lower DMNB compound concentration.\n2. Ensure solution is well-mixed.\n3. Optimize irradiation time; avoid over-exposure.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_BioToxicity [label="Cause: Reactive Nitroso Byproduct\n\n1. Add aldehyde scavenger (e.g., semicarbazide) to buffer (Protocol 2).\n2. Minimize DMNB concentration.\n3. Consider alternative PPGs (e.g., pHP).", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> ProblemType; ProblemType -> Fluorescence [label="Imaging Artifacts"]; ProblemType -> LowYield [label="Poor Conversion"]; ProblemType -> BioToxicity [label="Sample Integrity"];
Fluorescence -> Sol_Fluorescence; LowYield -> Sol_LowYield; BioToxicity -> Sol_BioToxicity; } Troubleshooting workflow for DMNB photolysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
Dealing with fluorescent byproducts of DMNB uncaging
A Guide to Managing Fluorescent Byproducts in Research Applications
Welcome to the technical support guide for researchers utilizing DMNB-caged compounds. This resource is designed to provide you with an in-depth understanding of the challenges posed by the fluorescent byproducts of DMNB uncaging and to offer practical solutions for mitigating their impact on your experiments. As scientists, we understand that precision and reliability are paramount. This guide is structured to help you anticipate, troubleshoot, and resolve issues related to these fluorescent artifacts, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the fluorescent byproducts of DMNB uncaging.
Q1: What is DMNB uncaging, and what are its fluorescent byproducts?
A: DMNB, or 4,5-dimethoxy-2-nitrobenzyl, is a photolabile protecting group, commonly referred to as a "cage," used to render biologically active molecules inert until a pulse of UV light is applied. This light-induced cleavage, or "uncaging," releases the active molecule with precise spatial and temporal control.
The uncaging reaction, however, is not perfectly clean. The DMNB cage itself, upon photolysis, fragments and can form several byproducts. The primary fluorescent byproduct is often a substituted nitrosophenone or a related nitrosoaromatic compound. The exact chemical identity of these byproducts can be complex and may vary based on the experimental conditions, such as the solvent environment and the presence of reactive oxygen species.
Below is a simplified representation of the uncaging process and byproduct formation.
DMNB-Caged Compounds in Aqueous Solutions: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these valuable photoreleasable probes in aqueous environments. Adherence to the principles outlined below will enhance experimental reproducibility and success.
Introduction to DMNB-Caged Compounds
DMNB-caged compounds are powerful tools for achieving spatiotemporal control over the release of bioactive molecules.[1][2] The DMNB group acts as a photolabile protecting group, rendering the caged molecule biologically inert until it is cleaved by UV light, releasing the active compound.[3][4][5] This technology is instrumental in studying rapid biological processes such as neurotransmission and signal transduction.[3][6][7] However, the stability of the caged compound in aqueous solution prior to photolysis is critical for obtaining reliable and interpretable results.[6][8]
Frequently Asked Questions (FAQs)
Q1: My DMNB-caged compound appears to be prematurely releasing the active molecule in my aqueous buffer. What are the likely causes?
A1: Premature release, or spontaneous hydrolysis, of DMNB-caged compounds can be a significant issue.[6] The stability of the ester or ether linkage between the DMNB caging group and the bioactive molecule is paramount. Several factors can contribute to this instability:
-
pH of the Aqueous Solution: While many DMNB-caged compounds are designed to be stable at physiological pH (7.2-7.4), deviations from this range can accelerate hydrolysis.[3][6][8] Both acidic and basic conditions can catalyze the cleavage of the caging group.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis.[9][10] It is crucial to maintain appropriate storage and experimental temperatures.
-
Enzymatic Degradation: Biological buffers or cell culture media may contain enzymes (e.g., esterases) that can cleave the bond between the caging group and the molecule of interest, particularly if it is an ester linkage.[9]
-
Presence of Nucleophiles: Certain components in your buffer, such as primary amines (e.g., Tris buffer), can act as nucleophiles and promote the degradation of the caged compound.[11]
Q2: I am observing a high background signal in my experiment even before photolysis. Could this be related to compound instability?
A2: Yes, a high background signal is a classic indicator of premature uncaging. If the active molecule is being released into the solution before the application of the light stimulus, it will interact with its target, leading to a baseline activity that can mask the desired photo-activated response. This spontaneous release is often due to the hydrolytic instability of the caged compound in the experimental buffer.[6][8]
Q3: How can I assess the stability of my DMNB-caged compound in my specific experimental buffer?
A3: It is highly recommended to perform a stability test of your DMNB-caged compound in your chosen aqueous buffer before conducting your main experiments. A straightforward approach is to use High-Performance Liquid Chromatography (HPLC) to monitor the integrity of the caged compound over time.
Troubleshooting Guides
Issue 1: Spontaneous Hydrolysis and Premature Uncaging
This is one of the most common challenges encountered when working with DMNB-caged compounds. The following steps will help you diagnose and mitigate this issue.
Symptoms:
-
High background signal in your assay.
-
Reduced or no response upon photolysis.
-
Inconsistent results between experiments.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Buffer pH | The stability of the linkage between the DMNB group and the active molecule is pH-dependent.[9] | Maintain the pH of your aqueous solution within the recommended range for your specific caged compound, typically between 7.2 and 7.4.[8] Use a reliable buffer system like HEPES or PBS. |
| Elevated Temperature | Higher temperatures accelerate chemical reactions, including hydrolysis.[9][10] | Store stock solutions at -20°C or -80°C and prepare working solutions fresh on the day of the experiment.[12][13] Keep working solutions on ice and conduct experiments at a controlled, and where possible, lower temperature. |
| Enzymatic Degradation | Esterases present in biological preparations can cleave ester-linked caged compounds.[9] | If possible, use purified components in your assay. If working with cell lysates or in vivo, consider using caged compounds with more stable ether or carbamate linkages.[6] |
| Reactive Buffer Components | Buffers containing primary amines (e.g., Tris) can react with and degrade the caged compound.[11] | Switch to a non-nucleophilic buffer such as HEPES or MOPS. However, be aware that some buffers can influence the photolysis pathway.[11] |
| Photodegradation from Ambient Light | DMNB compounds are sensitive to UV light, and prolonged exposure to ambient light can cause slow uncaging.[1][12][14] | Protect your caged compound from light at all stages of handling, storage, and experimentation.[1][12] Use amber vials or wrap containers in aluminum foil.[1] |
Experimental Workflow for Stability Assessment:
Issue 2: Low Solubility in Aqueous Buffers
DMNB is a hydrophobic moiety, and its attachment to an already moderately soluble molecule can significantly decrease its water solubility.[6]
Symptoms:
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Precipitate formation in your working solution.
-
Difficulty achieving the desired final concentration.
-
Inaccurate final concentration leading to unreliable results.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inherent Hydrophobicity | The DMNB group increases the overall hydrophobicity of the molecule.[6] | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[15] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid off-target effects. |
| Salt Concentration | High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules ("salting out"). | Test the solubility of your caged compound in buffers with varying salt concentrations to find an optimal formulation. |
| pH Effects on Ionizable Groups | The charge state of ionizable groups on the parent molecule can affect its solubility. | Adjust the pH of the buffer to ensure that any ionizable groups on the molecule are in their more soluble, charged state. |
Solubility Testing Protocol:
-
Prepare a saturated solution: Add an excess amount of the DMNB-caged compound to your aqueous buffer.
-
Equilibrate: Stir the solution at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separate the solid: Centrifuge or filter the solution to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved caged compound.
Best Practices for Handling and Storage
Proper handling and storage are critical to maintaining the integrity of your DMNB-caged compounds.
-
Storage of Solid Compound: Store the solid material at -20°C or lower, desiccated, and protected from light.[12][13]
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO.[16][17] Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock.[1] Do not store aqueous solutions for extended periods unless you have confirmed their stability.[8]
-
Light Protection: At all times, protect solutions containing the DMNB-caged compound from light to prevent unintentional photolysis.[1][12] Use low-light conditions when preparing and handling solutions.
Logical Flow for Compound Handling:
References
- 1. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies of decarboxylation in photolysis of alpha-carboxy-2-nitrobenzyl (CNB) caged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. DMNB-caged-Serine, 25 mg, CAS No. 780009-55-4 | Ligands | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 14. Stability of natamycin and its cyclodextrin inclusion complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spod-technology.com [spod-technology.com]
Technical Support Center: Purification of Crude 4,5-Dimethoxy-2-nitrobenzoic Acid
Welcome to the technical support resource for the purification of 4,5-Dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. As an important intermediate in the synthesis of pharmaceuticals like quinazoline derivatives, the purity of this compound is paramount.[1][2] This document provides field-proven strategies, troubleshooting guides for common issues, and detailed protocols to help you navigate the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile depends heavily on the synthetic route.
-
Nitration of 3,4-Dimethoxybenzoic Acid (Veratric Acid): The most common impurities are unreacted starting material and potentially isomeric nitration byproducts. Although the electronic directing effects of the two methoxy groups strongly favor the desired 2-nitro product, trace amounts of other isomers can form.[3][4]
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Oxidation of 3,4-Dimethoxy-6-nitrobenzaldehyde: Impurities typically include unreacted aldehyde and residual oxidizing agents or their byproducts.[1][5]
-
General Impurities: Regardless of the route, colored byproducts from side reactions or degradation and residual solvents are common.
Q2: I have a crude solid. What is the best first-line purification strategy?
A2: For most crude forms of this compound, an acid-base extraction is the most robust and efficient initial purification step.[6] This compound is a carboxylic acid, making it readily soluble in aqueous base (as its carboxylate salt), while most neutral organic impurities (like unreacted aldehyde or decarboxylated byproducts) will remain in the organic phase.[1][7] This technique is highly effective at removing non-acidic impurities and is often integrated into the synthetic workup itself to achieve high purity.[5]
Q3: How can I effectively assess the purity of my final product?
A3: A combination of methods provides the most complete picture of purity:
-
Melting Point (MP): Pure this compound has a sharp melting point, typically cited around 195-197 °C .[1][5] A broad or depressed melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water with an acid modifier (e.g., formic or phosphoric acid) can effectively separate the target compound from most impurities.[8][9] Purity is often reported as ≥ 97% by HPLC for commercial grades.[2]
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and choose a solvent system for column chromatography.
Q4: My final product is a yellow crystalline powder. Is this color normal?
A4: Yes, the inherent color of pure this compound is typically described as a yellow or light-yellow crystalline powder.[1][5] The presence of the nitro group contributes to this color. However, a dark yellow, orange, or brownish hue may indicate the presence of colored impurities. If this is the case, a recrystallization step, potentially with the addition of activated charcoal, can be employed to remove these chromophores.[10][11]
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during purification experiments.
Issue 1: Low Yield or No Crystal Formation During Recrystallization
Low recovery is a frequent challenge in recrystallization. The cause often lies in the solvent choice or procedural execution.
| Potential Cause | Expert Analysis & Troubleshooting Steps |
| Excessive Solvent Use | Causality: The product's solubility, even in a "poor" cold solvent, is not zero. Using an excessive volume of hot solvent to dissolve the crude material means that a significant amount will remain dissolved in the mother liquor upon cooling, drastically reducing yield.[12] Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[13] |
| Premature Crystallization | Causality: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel stem, leading to significant loss. Solution: Use a pre-heated funnel and receiving flask for hot filtrations. Keep the solution at or near its boiling point during the transfer.[14] |
| Product "Oiling Out" | Causality: The compound is coming out of solution above its melting point, often due to a high concentration of impurities depressing the melting point of the mixture. It can also happen if the boiling point of the solvent is higher than the product's melting point. Solution: First, try reheating the solution to dissolve the oil, then allow it to cool more slowly. If it persists, the impurity load is likely too high. Perform a preliminary acid-base extraction to remove gross impurities before attempting recrystallization.[10] |
| Failure to Crystallize | Causality: The solution is supersaturated, or the chosen solvent system is inappropriate. Solution: Induce crystallization by scratching the inside of the flask at the air-liquid interface with a glass rod or by adding a "seed" crystal of the pure compound. If these methods fail, too much solvent was likely added. Evaporate some solvent and allow it to cool again.[10] |
Issue 2: Problems During Acid-Base Extraction
While highly effective, liquid-liquid extractions can present their own challenges.
| Potential Cause | Expert Analysis & Troubleshooting Steps |
| Emulsion Formation | Causality: An emulsion is a stable suspension of one liquid within another, preventing the separation of organic and aqueous layers. It is often caused by overly vigorous shaking or the presence of fine particulate matter. Solution: Instead of shaking vigorously, gently invert the separatory funnel 5-10 times. To break a persistent emulsion, add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and helps force the separation. |
| Poor Recovery After Re-acidification | Causality: The carboxylic acid will only precipitate if the aqueous solution is made sufficiently acidic. The pKa of this compound is predicted to be around 2.34.[15] To ensure complete protonation and precipitation, the pH must be lowered well below this value.[16] Solution: Add acid (e.g., 1M HCl) dropwise while monitoring the pH with litmus paper or a pH meter. Continue adding acid until the pH is ~1-2. Ensure the solution is thoroughly chilled in an ice bath after acidification to minimize the product's solubility in water.[17] |
| Product Precipitates as a Gummy Solid | Causality: This can occur if the acidification is done too quickly or at too high a temperature, causing impurities to be trapped. Solution: Perform the acidification slowly, with good stirring, in an ice bath. If a gummy solid forms, try warming the mixture slightly to redissolve it and then allowing it to cool slowly to encourage the formation of a crystalline precipitate. |
Experimental Protocols & Workflows
Workflow 1: Purification Strategy Selection
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Recrystallization
This protocol is ideal for removing small amounts of impurities or for decolorizing a slightly impure product.
Solvent Selection: Based on known solubility, a methanol/water or ethanol/water system is a good starting point.[1][18] The goal is to find a solvent pair where the compound is soluble in one (e.g., methanol) and insoluble in the other (e.g., water).
Procedure:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., methanol) dropwise while heating the mixture on a hot plate with stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
If the solution is colored, remove it from the heat, add a very small amount of activated charcoal (e.g., ~20 mg), and bring it back to a gentle boil for 2-3 minutes.
-
If charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
To the clear, hot solution, add the anti-solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add 1-2 more drops of the primary solvent (methanol) until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of ice-cold solvent mixture.[19]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
This is the most powerful method for removing neutral and basic impurities.
Caption: Workflow for purification via acid-base extraction.
Procedure:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.[16][20]
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Do not shake vigorously to avoid emulsions.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another portion of 1M NaOH to ensure all the acidic product has been transferred to the aqueous phase. Combine the aqueous extracts.
-
The organic layer, containing neutral impurities, can now be discarded.
-
Cool the combined aqueous extracts in an ice-water bath.
-
Slowly, and with stirring, add 1M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the purified product will form.[7][17]
-
Continue to stir the cold suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
References
- 1. This compound | 4998-07-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. benchchem.com [benchchem.com]
- 15. This compound CAS#: 4998-07-6 [m.chemicalbook.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. home.miracosta.edu [home.miracosta.edu]
- 20. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Minimizing Spontaneous Hydrolysis of Caged Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caged molecules. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in this field: spontaneous, non-photolytic hydrolysis of your caged compounds. Premature release of the active molecule can compromise the spatiotemporal precision that is the very reason for using this powerful technology, leading to high background signals, cellular toxicity, and misinterpreted results.[1][2]
This resource will equip you with the foundational knowledge and actionable protocols to diagnose, troubleshoot, and ultimately minimize unwanted hydrolysis, ensuring the integrity and success of your experiments.
Section 1: Understanding the Fundamentals of Caged Molecule Stability
Before troubleshooting, it's crucial to understand the underlying chemical principles. Spontaneous hydrolysis is the cleavage of a chemical bond by water. In the context of caged compounds, this typically involves the bond linking the photolabile protecting group (PPG, or "cage") to the effector molecule. The susceptibility of this bond to hydrolysis is not uniform; it is highly dependent on the nature of the chemical linkage, the structure of the caging group itself, and the experimental environment.[1][3][4]
Key Factors Influencing Hydrolytic Stability:
-
The Linker Chemistry: The type of covalent bond caging the active molecule is paramount. Ester linkages are notoriously more susceptible to aqueous hydrolysis than ethers, carbamates, or amides.[1] This is a critical consideration during the design phase of a caged compound.
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pH of the Medium: The concentration of hydroxide (OH⁻) and hydronium (H₃O⁺) ions can catalyze the cleavage of labile bonds.[4] Most caged compounds are designed for physiological pH (~7.4), but deviations can dramatically alter stability. For instance, the half-life of CNB-caged glutamate is approximately 27 hours at pH 7.4 and room temperature, a rate that can be accelerated by changes in pH.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][4] Experiments conducted at 37°C will inherently have a higher rate of spontaneous release than those at room temperature or 4°C. One study demonstrated significant hydrolysis of an o-nitrobenzyl linker at 37°C.[5]
-
Buffer Composition: While pH is the primary factor, the specific ions in your buffer can sometimes participate in or catalyze hydrolysis. It is always wise to consult the literature for buffer compatibility with your specific caging group.
-
Enzymatic Activity: In biological systems, esterases and other hydrolases can recognize and cleave certain linker bonds, leading to a non-photolytic release of the active molecule.[6] This is a distinct mechanism from simple aqueous hydrolysis but results in the same undesired outcome.
Below is a diagram illustrating the interplay of these critical factors.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to remove 2-nitroso-4,5-dimethoxybenzaldehyde after photolysis
<_
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Pillar 1: Troubleshooting Guide (Q&A Format) : This will be the core of the document. I will create specific questions that a researcher might have, such as "My sample is colored after photolysis, what is it and how do I remove it?" or "Which removal method is best for my sensitive compound?". The answers will provide detailed, scientifically-grounded explanations and protocols.
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Pillar 2: In-Depth Protocols : I will create a dedicated section with step-by-step protocols for the most common removal techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) with scavenger resins, and Flash Chromatography. This provides a practical, actionable component.
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Pillar 3: Method Selection & Comparison : A comparative table and a decision-making workflow (visualized with Graphviz) will help users choose the most appropriate method based on their specific experimental needs (e.g., sample volume, compound stability, required purity). This adds a layer of expert guidance.
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Pillar 4: Scientific Rationale & FAQs : A section explaining the "why" behind the problem. What is 2-nitroso-4,5-dimethoxybenzaldehyde? Why is it reactive? This addresses the E-E-A-T requirement for explaining causality.
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Pillar 5: Verification of Removal : A crucial, often overlooked step. I will include a section on how to confirm the successful removal of the byproduct using common analytical techniques like TLC and HPLC, making the protocols "self-validating".
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Pillar 6: References : A comprehensive, numbered list of all cited sources with clickable URLs, fulfilling a core requirement.
This structure moves from identifying the problem (Troubleshooting Q&A) to providing solutions (Protocols), helping the user select the best solution (Comparison/Workflow), explaining the underlying science (Rationale/FAQ), and finally, confirming the solution worked (Verification). This logical flow mirrors a real-world troubleshooting process and demonstrates a high level of expertise. It avoids a rigid template and is tailored specifically to solving the problem of removing a specific photolysis byproduct.
Based on my search results, I have a good foundation to build this structure. I have information on:
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The properties and reactivity of nitroso and aldehyde compounds[1][2][3][4].
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The formation of these byproducts during the photolysis of "caged" compounds[5][6][7][8].
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Specific protocols for removing aldehydes using liquid-liquid extraction with sodium bisulfite[9][10][11][12].
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The use of solid-phase extraction (SPE) and scavenger resins for purifying reaction mixtures and removing aldehydes[13][14][15][16][17][18][19].
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General purification strategies like chromatography for photolysis products[3][5].
I can now proceed with synthesizing this information into the structured guide as planned. I have sufficient information to create the protocols, comparison tables, and scientific explanations with authoritative citations. I will now generate the full response. Technical Support Center: Post-Photolysis Purification
Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the effective removal of the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct following the photolysis of o-nitrobenzyl-caged compounds. This guide offers a range of methods suitable for various scales and compound sensitivities.
Troubleshooting Guide & Core Questions
This section addresses the most common issues encountered during the workup of photolysis reactions involving o-nitrobenzyl caging groups.
Q1: My solution has turned yellow or brown after UV irradiation. What is this colored species and is it harmful to my experiment?
A1: The colored species is almost certainly the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct. It is generated concurrently with your deprotected (active) molecule when the o-nitrobenzyl caging group is cleaved by light.
Scientific Rationale: The photolysis reaction for an o-nitrobenzyl-caged compound proceeds via an intramolecular rearrangement. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule, along with a proton and the highly colored 2-nitrosobenzaldehyde derivative.[8][20]
Experimental Impact: Yes, this byproduct can be detrimental.
-
Reactivity: The nitroso (-N=O) and aldehyde (-CHO) functional groups are reactive.[3][4] They can potentially form adducts with nucleophilic sites on your target molecule (e.g., amines, thiols) or other biological molecules in your assay, leading to artifacts and confounding results.[2]
-
Interference: Its strong absorbance in the visible and near-UV range can interfere with spectroscopic measurements.
Therefore, its removal is a critical step for ensuring the integrity of downstream applications.
Q2: What are the primary methods for removing 2-nitroso-4,5-dimethoxybenzaldehyde?
A2: There are three primary strategies for removing the byproduct, each with its own advantages. The choice depends on the scale of your reaction, the chemical properties of your desired molecule, and the level of purity required.
-
Liquid-Liquid Extraction (LLE) with a Chemical Scavenger: Best for small to medium scale, especially when the desired product is in an organic solvent. It uses a chemical reaction to modify the aldehyde, making it easily separable.
-
Solid-Phase Extraction (SPE) with a Scavenger Resin: Ideal for rapid, parallel, or automated cleanup of small to medium scale reactions. It offers high selectivity for aldehydes.
-
Flash Column Chromatography: The most traditional and versatile method, suitable for all scales. It provides the highest resolution for separating the byproduct from the desired compound, especially if they have different polarities.
The workflow below can help you decide which method is most appropriate for your needs.
Caption: Decision workflow for selecting a purification method.
Q3: My target compound is sensitive to harsh conditions. Which removal method is the gentlest?
A3: For sensitive compounds, Solid-Phase Extraction (SPE) with a scavenger resin is often the gentlest and most selective option. The reaction occurs on a solid support under mild conditions, and the workup is a simple filtration. Liquid-liquid extraction with sodium bisulfite is also mild, but it involves vigorous shaking and phase separation, which may not be ideal for fragile molecules. Flash chromatography can be gentle, but requires careful selection of solvents to avoid degradation on the silica gel stationary phase.
In-Depth Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Sodium Bisulfite
This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble ionic adduct, which can then be extracted from an organic phase.[9][10]
Principle: R-CHO (organic soluble) + NaHSO₃ (aqueous) ⇌ R-CH(OH)SO₃⁻Na⁺ (aqueous soluble)
Materials:
-
Separatory funnel
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Solvent Choice: If your photolysis was conducted in an aqueous buffer, first extract your compound of interest into a water-immiscible organic solvent like ethyl acetate. If the reaction was in an organic solvent miscible with water (like acetonitrile or DMSO), dilute it significantly with your extraction solvent and water.
-
Initial Wash: Transfer the organic solution containing your product and the byproduct to a separatory funnel.
-
Bisulfite Extraction: Add an equal volume of freshly prepared saturated aqueous NaHSO₃ solution. Shake the funnel vigorously for 1-2 minutes.[10] You may observe the yellow color of the organic layer fade as the byproduct is pulled into the aqueous layer as the bisulfite adduct.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the bisulfite wash (Step 3 & 4) one or two more times until the organic layer is colorless.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bisulfite solution.
-
Brine Wash: Wash the organic layer with brine to remove bulk water.
-
Drying and Concentration: Transfer the organic layer to a flask, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield your purified product.
Protocol 2: Solid-Phase Extraction (SPE) with Aldehyde Scavenger Resin
This technique uses a resin functionalized with primary amines or other nucleophiles that covalently bind to aldehydes, allowing for their removal by simple filtration.[14][16]
Materials:
-
Aldehyde scavenger resin (e.g., aminomethylated polystyrene, hydrazine-functionalized resin)
-
Reaction vessel (e.g., scintillation vial, round-bottom flask)
-
Filtration apparatus (e.g., fritted funnel or a syringe with a frit)
-
Appropriate solvent (e.g., DCM, THF, Methanol)
Procedure:
-
Resin Selection: Choose a resin compatible with your solvent system. Aminomethylated resins are common and effective.[14]
-
Stoichiometry: Add the scavenger resin to your post-photolysis solution. Use a 3-5 fold molar excess of the resin's functional groups relative to the estimated amount of the aldehyde byproduct.
-
Incubation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours. You can monitor the removal of the byproduct by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin. The resin will now have the byproduct covalently bound to it.
-
Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of your desired product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solvent to obtain your purified product.
Protocol 3: Flash Column Chromatography
This is the standard purification method for separating compounds with different polarities. The nitroso-aldehyde byproduct is moderately polar and can typically be separated from both very polar and very non-polar target compounds.
Materials:
-
Silica gel
-
Glass column
-
Solvent system (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between your desired compound and the yellow byproduct spot. Aim for an Rf value of ~0.3 for your target compound.
-
Column Packing: Pack a glass column with silica gel using your chosen solvent system (or a less polar version of it).
-
Sample Loading: Concentrate your crude post-photolysis mixture and load it onto the column. You can do a "dry load" (adsorbing the sample onto a small amount of silica first) for better resolution.
-
Elution: Run the column, eluting with your solvent system. The less polar compounds will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method Comparison
The table below summarizes the key characteristics of each purification method to help guide your selection.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Flash Chromatography |
| Primary Use Case | Fast cleanup of organic-soluble products | High-selectivity, high-throughput cleanup | High-purity separation of most compounds |
| Speed | Fast (~30 min) | Moderate (1-12 hours) | Slow (several hours) |
| Scalability | Low to Medium | Low to Medium | Low to High |
| Selectivity | Specific to aldehydes | Specific to aldehydes/ketones[15] | Based on general polarity |
| Required Equipment | Basic glassware | Resin, filtration device | Full chromatography setup |
| Pros | Inexpensive, simple setup | High selectivity, minimal product loss, automatable | High resolution, applicable to a wide range of compounds |
| Cons | Can form emulsions, requires immiscible phases | Resin can be expensive, requires incubation time | Time-consuming, requires solvent optimization, potential for product loss on column |
Verification of Byproduct Removal
It is crucial to confirm that the purification was successful.
-
Thin Layer Chromatography (TLC): Spot your crude mixture and your purified sample side-by-side on a TLC plate. After purification, the characteristic yellow/brown spot of the byproduct should be absent from your product lane.
-
HPLC-MS: For a quantitative assessment, analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry. This will confirm the absence of the byproduct (by its mass) and determine the purity of your final sample.
Frequently Asked Questions (FAQs)
-
Why is the byproduct 2-nitroso-4,5-dimethoxybenzaldehyde specifically? This structure is the direct result of the cleavage of the commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) or related caging groups.[8] The "4,5-dimethoxy" substitution pattern is popular because it enhances the photochemical properties of the caging group.
-
Can I prevent the formation of this byproduct? No, it is an unavoidable stoichiometric product of the uncaging reaction. The chemistry of the o-nitrobenzyl photolysis dictates that for every molecule of active compound released, one molecule of the nitroso-aldehyde is generated.
-
What if my desired compound is highly water-soluble? If your compound is very polar and water-soluble, LLE will be difficult. In this case, Flash Chromatography using a reverse-phase silica (C18) or SPE would be the preferred methods. For SPE, you would load your aqueous solution onto a C18 cartridge, wash with water to remove salts and the byproduct, and then elute your product with a stronger organic solvent like methanol or acetonitrile.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 4. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. US4409375A - Method for scavenging aldehydes - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2019097407A1 - Reactive polymeric resin for removal of aldehydes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 18. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 19. fishersci.ca [fishersci.ca]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis of 4,5-Dimethoxy-2-nitrobenzyl (DMNB) and Other Nitrobenzyl Derivatives
In the intricate world of multi-step organic synthesis and the precise manipulation of biological systems, the ability to selectively mask and unmask functional groups with temporal and spatial control is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering a level of control that traditional chemical deprotection methods cannot match. Among the most widely utilized classes of PPGs are the ortho-nitrobenzyl derivatives, prized for their versatility and predictable cleavage upon UV irradiation.
This guide provides an in-depth comparison of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group, often employed as the 6-nitroveratryloxycarbonyl (NVOC) carbamate, with other key members of the nitrobenzyl family. We will delve into the mechanistic underpinnings of their photochemical reactivity, present a quantitative comparison of their performance, and provide detailed experimental protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of light for precise molecular control.
The Mechanism of Action: A Norrish Type II Rearrangement
The photochemical cleavage of ortho-nitrobenzyl protecting groups proceeds through a well-established intramolecular redox reaction, first described as a Norrish Type II rearrangement. Upon absorption of a photon, typically in the UV-A range (320-400 nm), the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1] This intermediate subsequently undergoes a series of rearrangements, ultimately leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde or a derivative thereof as a byproduct.[2]
The substitution pattern on the aromatic ring plays a crucial role in modulating the photophysical properties of the nitrobenzyl chromophore. The introduction of electron-donating groups, such as the two methoxy groups in the 4 and 5 positions of the DMNB/NVOC group, is a key strategic modification.
References
A Senior Application Scientist's Guide to Photolabile Caging Groups: DMNB vs. Coumarin Derivatives
For researchers, scientists, and drug development professionals, the ability to control biological processes with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging groups," are indispensable tools that render a bioactive molecule inert until its activity is restored by a pulse of light.[1] This guide provides an in-depth, objective comparison of two of the most prominent classes of caging groups: the traditional 4,5-dimethoxy-2-nitrobenzyl (DMNB) cage and the versatile, highly tunable coumarin-based cages.
We will move beyond a simple catalog of features to explore the causality behind their performance differences, offering field-proven insights to guide your experimental design.
The Fundamental Principle: Mechanism of Photocleavage
Understanding the photochemical mechanism is critical as it dictates the efficiency, byproducts, and kinetics of release. The two classes of cages operate via distinct pathways.
DMNB: The Intramolecular Rearrangement
The 2-nitrobenzyl scaffold, including its popular DMNB variant, undergoes a well-established intramolecular photoreaction. Upon absorption of a UV photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade that forms an aci-nitro intermediate, which subsequently rearranges to release the caged molecule, a proton, and a 2-nitrosobenzaldehyde byproduct.[2]
Caption: Photochemical pathway for DMNB uncaging.
Coumarin: The Versatile Heterolytic Cleavage
Coumarin-based cages typically operate through a photo-induced heterolytic cleavage, akin to an SN1-type reaction.[3][4] Excitation of the coumarin chromophore populates an excited state that promotes the cleavage of the C-O bond at the benzylic position. This generates a (coumarin-4-yl)methyl carbocation intermediate and liberates the functional molecule.[4] The high degree of synthetic tractability of the coumarin scaffold allows for extensive modification, which can tune its photophysical properties and even alter the release mechanism to minimize unwanted side reactions.[3][5][6]
Caption: General photochemical pathway for coumarin uncaging.
Performance Metrics: A Quantitative Comparison
The choice between DMNB and coumarin often comes down to the specific requirements of the experiment. The following table summarizes key performance metrics, grounded in experimental data, to facilitate an objective comparison.
| Performance Metric | DMNB (4,5-dimethoxy-2-nitrobenzyl) | Coumarin-Based Cages | Rationale & Significance |
| Activation Wavelength (λmax) | ~350 - 360 nm (UVA)[7] | Highly Tunable (~350 nm to >500 nm)[3][8][9] | Coumarins offer superior wavelength flexibility. Their absorption can be red-shifted into the visible spectrum, reducing phototoxicity and enabling orthogonal uncaging with other UV-sensitive probes.[9] |
| Molar Extinction Coefficient (ε) | Moderate (~5,000 M⁻¹cm⁻¹)[7] | High to Very High (15,000 to >45,000 M⁻¹cm⁻¹)[3][5] | Coumarins absorb light more strongly. A higher ε means more efficient light capture, requiring lower light intensity, which is beneficial for cell viability. |
| Uncaging Quantum Yield (Φu) | Typically 0.1 - 0.3[7] | Highly Variable (<0.01 to >0.20)[5][6][10] | Optimized coumarins can be more efficient. While some basic coumarins have low yields, newer designs show significant improvements, sometimes surpassing DMNB.[5][6] Φu is a critical measure of uncaging efficiency. |
| Two-Photon Cross-Section (δu) | Very low (<0.1 GM)[11] | Moderate to Very High (1 to >10 GM)[12] | Coumarins are vastly superior for two-photon applications. Brominated hydroxycoumarins (Bhc) were specifically designed for high δu, enabling 3D spatial resolution and deep-tissue uncaging.[12] |
| Release Kinetics | Fast (aci-nitro decay rate-limiting)[1] | Generally Fast (carbocation quenching)[3] | Both cages typically release their cargo on a sub-millisecond to millisecond timescale, which is sufficient for most biological studies.[1] |
| Key Byproducts | 2-nitrosobenzaldehyde derivatives | Hydroxymethyl-coumarin derivatives; can include formaldehyde with older designs[5][6] | Both can generate reactive species. The nitroso byproduct of DMNB can react with thiols. Some first-generation coumarins could release formaldehyde, but newer designs have eliminated this pathway.[5][6] |
| Aqueous Solubility | Moderate; can be low depending on caged molecule | Variable; can be improved with PEGylation or charged groups[13] | Solubility is highly dependent on the entire conjugate. Both systems often require chemical modification for optimal performance in aqueous biological buffers. |
Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹).
Application-Specific Guidance: Making the Right Choice
-
For routine one-photon UV uncaging: DMNB is a reliable and well-characterized workhorse.[7] Its properties are predictable, and it has a long history of successful application.
-
For two-photon microscopy and deep-tissue uncaging: Coumarin-based cages, particularly brominated hydroxycoumarins (Bhc), are the unequivocal choice. Their large two-photon cross-sections are orders of magnitude greater than DMNB, making them the only practical option for these advanced applications.[12]
-
For experiments requiring visible light: The ability to tune coumarin absorption into the blue, green, or even red part of the spectrum is a unique advantage.[8] This minimizes cellular photodamage associated with UV light and allows for selective activation without interfering with other photosensitive elements like DAPI or GFP.
-
For multi-wavelength (orthogonal) control: The broad spectral range of coumarin derivatives allows for the design of sophisticated experiments where two different molecules, caged with two different coumarins, can be released independently by two different colors of light.[9]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific research is built on robust and verifiable protocols. The following workflows are designed to be self-validating systems for characterizing and comparing the performance of caged compounds.
Protocol 1: General Workflow for Uncaging and Monitoring
This protocol describes a standard method to photolyze a caged compound and quantify the release of the active molecule.
Caption: Experimental workflow for monitoring a photolysis reaction.
Causality Behind Choices:
-
HPLC Analysis (Step 5): High-Performance Liquid Chromatography is chosen for its ability to physically separate the caged precursor, the released molecule, and any photoproducts, allowing for unambiguous quantification of each species over time.
-
Collimated LED (Step 3): Using a collimated, stable light source ensures uniform and reproducible irradiation of the sample, which is critical for obtaining reliable kinetic data.
Protocol 2: Determining Uncaging Quantum Yield (Φu)
The quantum yield is the most critical measure of photochemical efficiency. It must be determined relative to a known chemical actinometer under identical conditions.
Step-by-Step Methodology:
-
Select an Actinometer: Choose a chemical actinometer whose absorption spectrum overlaps with your caged compound at the desired irradiation wavelength. For example, potassium ferrioxalate is a classic choice for UV wavelengths. For visible light, a well-characterized caged compound or dye can be used.[10]
-
Prepare Optically Matched Solutions: Prepare a solution of your caged compound and a solution of the actinometer in the same solvent. Adjust their concentrations so that they have the identical absorbance (optical density) at the irradiation wavelength. This is a critical step to ensure both solutions absorb the same number of photons.
-
Irradiate Samples: Irradiate both solutions in parallel using the exact same experimental setup (light source, cuvette, stirring, temperature). Photolysis should be kept to a low conversion (<10-15%) to avoid inner filter effects and consumption of the starting material.
-
Quantify Photoconversion: Using an appropriate analytical method (e.g., HPLC for the caged compound, spectrophotometry for the actinometer), determine the number of moles of each compound that photoreacted.
-
Calculate Quantum Yield: The uncaging quantum yield (Φu,sample) is calculated using the following formula:
Φu,sample = Φu,actinometer × (moles reactedsample / moles reactedactinometer)
Where Φu,actinometer is the known quantum yield of the actinometer.
Trustworthiness: This ratiometric approach is self-validating. By using an internal standard (the actinometer) and ensuring identical photon absorption, systematic errors related to light source intensity fluctuations or experimental geometry are effectively cancelled out, leading to a trustworthy and accurate determination of quantum yield.
Conclusion
The choice between DMNB and coumarin-based caging groups is not a matter of one being definitively "better," but rather which is the optimal tool for the specific scientific question.
-
DMNB remains the dependable, foundational choice for standard one-photon UV uncaging experiments. Its well-understood mechanism and predictable behavior make it a robust tool for applications where the limitations of UV light are not a concern.
-
Coumarin derivatives represent the cutting edge of caging technology. Their unparalleled versatility in tuning absorption wavelengths, high molar absorptivity, and exceptional performance in two-photon applications make them the superior choice for advanced microscopy, reducing phototoxicity, and enabling complex, multi-color experiments.[3][12]
As a Senior Application Scientist, my recommendation is to assess your experimental needs critically. For demanding applications requiring spatial precision, cell viability, and spectral flexibility, investing in the development or use of an appropriate coumarin-based system is highly advised.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coumarinylmethyl caging groups with redshifted absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DMNB and p-Hydroxyphenacyl Photolabile Protecting Groups for Spatiotemporal Control
For researchers in the vanguard of drug development, cell biology, and neuroscience, the ability to initiate biological processes with pinpoint precision in space and time is not just an advantage; it is a necessity. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools in this quest, offering control over the release of bioactive molecules through the trigger of light. Among the plethora of PPGs, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and p-hydroxyphenacyl (pHP) groups have been widely utilized. This guide provides an in-depth, objective comparison of these two prominent PPGs, grounded in experimental data, to empower researchers in selecting the optimal tool for their specific application.
The Fundamental Divergence: Mechanism of Photorelease
The operational efficacy and, critically, the biological compatibility of a PPG are intrinsically linked to its photochemical reaction mechanism. DMNB and pHP, while both cleaved by light, operate through fundamentally different pathways, leading to distinct advantages and disadvantages.
The DMNB group belongs to the classical ortho-nitrobenzyl (oNB) family of PPGs. Upon absorption of UV light, an intramolecular redox reaction occurs, leading to the release of the caged molecule and the formation of a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct[1]. This mechanism is well-established and has been a workhorse in the field for many years.
In stark contrast, the p-hydroxyphenacyl (pHP) group undergoes a sophisticated "photo-Favorskii" rearrangement. This intricate mechanism results in the release of the substrate and the formation of p-hydroxyphenylacetic acid as the primary byproduct[2]. The elegance of this rearrangement lies in the generation of a byproduct that is structurally distinct from the parent chromophore and, as we will explore, possesses a more benign biological profile.
Head-to-Head Performance: A Quantitative Analysis
The selection of a PPG should be a data-driven decision. The following table summarizes the key performance metrics for DMNB and pHP, compiled from a range of experimental studies.
| Parameter | DMNB (4,5-dimethoxy-2-nitrobenzyl) | p-Hydroxyphenacyl (pHP) | Key Advantages of pHP |
| Typical One-Photon Absorption Maximum (λmax) | ~350 nm[3] | 300-350 nm[3] | Similar UV-A activation range. |
| Typical Photolysis Wavelength | 350-365 nm[3] | 300-350 nm[3] | Both are suitable for standard UV light sources. |
| One-Photon Quantum Yield (Φ) | 0.006 - 0.16[3] | 0.1 - 0.4 (can approach 1.0)[3][4] | Significantly higher efficiency , requiring lower light doses and shorter irradiation times. |
| Release Kinetics (k_release) | Slower, multi-step process[5] | >10⁸ s⁻¹[4] | Extremely rapid release , ideal for studying fast biological processes. |
| Two-Photon Action Cross-Section (δu) | Low (not readily measurable in some cases)[6] | ~1 GM[6] | Superior two-photon sensitivity , enabling deeper tissue penetration and reduced phototoxicity in multiphoton microscopy applications. |
| Primary Photolysis Byproduct | 2-nitroso-4,5-dimethoxybenzaldehyde[1] | p-Hydroxyphenylacetic acid[2] | Cleaner and more biologically compatible byproduct. |
| Byproduct Interference | Fluorescent byproducts can interfere with common biological fluorophores (e.g., fluorescein)[7][8]. | Byproduct is non-fluorescent and has minimal UV absorption at photolysis wavelengths. | Avoids assay interference , leading to more reliable experimental data. |
The Critical Issue of Photolysis Byproducts
A crucial, and often overlooked, aspect of choosing a PPG is the nature of the byproduct generated upon uncaging. The ideal byproduct is biologically inert and does not interfere with the experimental system. Herein lies one of the most significant advantages of the pHP group.
The primary byproduct of DMNB photolysis, 2-nitroso-4,5-dimethoxybenzaldehyde, is a reactive nitroso compound. Furthermore, studies have shown that the photolysis of DMNB-caged acids can lead to the formation of fluorescent byproducts[7][8]. This fluorescence can overlap with that of common biological reporters like fluorescein, creating a significant potential for experimental artifacts and confounding data interpretation[7].
In contrast, the photo-Favorskii rearrangement of the pHP group yields p-hydroxyphenylacetic acid, a naturally occurring metabolite found in both plants and animals[9]. While it is classified as a skin and eye irritant in its pure form, at the low concentrations typically generated during uncaging experiments, its biological impact is considered to be significantly lower than that of the reactive nitroso species produced by DMNB. Studies have even indicated that p-hydroxyphenylacetic acid can exhibit anti-inflammatory and antioxidant properties[10]. The lack of fluorescence and minimal UV absorbance of p-hydroxyphenylacetic acid at the photolysis wavelength further underscores its suitability for sensitive biological experiments.
Two-Photon Activation: A Leap in Precision
For researchers working with thick tissue samples or requiring subcellular resolution, two-photon excitation offers a significant advantage by enabling deeper tissue penetration and reducing off-target phototoxicity. The efficiency of a PPG in a two-photon experiment is determined by its two-photon action cross-section (δu).
Experimental data clearly demonstrates the superiority of pHP in this domain. While DMNB-based compounds have shown very low to unmeasurable two-photon cross-sections, pHP derivatives have a respectable δu of approximately 1 GM[6]. This makes pHP a far more suitable candidate for two-photon uncaging experiments, allowing for precise activation of caged compounds in three dimensions.
Experimental Protocols
To provide a practical context for the application of these PPGs, the following are generalized, step-by-step methodologies for a typical photolysis experiment and the synthesis of a caged compound.
General Photolysis Experimental Workflow
This workflow outlines the fundamental steps for conducting a photolysis experiment to release a bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of DMNB-Caged Product Formation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Spatiotemporal Control
In the intricate landscape of cellular biology and pharmacology, the ability to control the activity of bioactive molecules with precision is paramount. "Caged compounds" represent a cornerstone of this control, offering a powerful method to regulate cellular chemistry and physiology with light.[1] These probes are biomolecules rendered temporarily inert by the covalent attachment of a photolabile protecting group (PPG), often called a "caging group."[2] Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule with high spatiotemporal resolution.[1][2]
Among the arsenal of available PPGs, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is one of the most widely utilized due to its reliable photochemistry and synthetic accessibility.[3][4][5] However, the success of any experiment employing a DMNB-caged compound hinges on a critical prerequisite: the unambiguous confirmation that the caging reaction was successful and the resulting product is pure. The presence of even trace amounts of the uncaged, active starting material can lead to confounding results and misinterpretation of biological data.
This guide provides an in-depth comparison of the essential spectroscopic techniques required to validate the formation of DMNB-caged products. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating confirmation workflow.
The DMNB Moiety: Photochemical Principles
The DMNB group belongs to the ortho-nitrobenzyl class of PPGs.[6] Its photorelease mechanism is a well-characterized intramolecular redox reaction, often described as a Norrish Type II process.[6] Upon absorption of UV light (typically ~365 nm), the nitro group is excited, leading to the abstraction of a benzylic proton. This initiates a cascade that culminates in the cleavage of the bond linking the DMNB group to the target molecule, releasing the active compound, and forming a 2-nitrosobenzaldehyde byproduct.[3][7] Understanding this transformation is key to interpreting the spectroscopic changes that signify successful caging and uncaging.
Caption: General workflow for the synthesis and light-induced uncaging of a DMNB-protected molecule.
A Triad of Confirmation: UV-Vis, NMR, and Mass Spectrometry
No single technique is sufficient for absolute confirmation. A robust validation strategy relies on the convergence of evidence from three distinct spectroscopic methods, each providing a unique piece of the structural puzzle. We will now explore the principles, comparative data, and protocols for each.
UV-Visible (UV-Vis) Spectroscopy: The Chromophoric Signature
Expertise & Causality: The primary value of UV-Vis spectroscopy is its ability to confirm the successful incorporation of the DMNB chromophore into the target molecule. The DMNB group possesses a distinct electronic structure that absorbs UV light in a characteristic range, which is often absent in the parent molecule. The appearance of this new absorption band is the first piece of evidence for successful caging.
Comparative Analysis:
-
Uncaged Molecule: The absorption spectrum is unique to the parent compound. Many biologically relevant molecules (e.g., simple amino acids, carboxylates) have minimal absorbance above 300 nm.
-
DMNB-Caged Product: The spectrum will be a composite of the parent molecule and the DMNB group. Critically, a new, strong absorption band will appear, typically with a maximum (λmax) between 340-365 nm, which is the signature of the DMNB moiety.[3][8]
-
Post-Photolysis: Irradiating the caged product with UV light (e.g., 365 nm) should lead to a decrease in the characteristic DMNB absorbance band as the caging group is cleaved, providing functional confirmation of its photolabile nature.[9]
Data Presentation: Typical UV-Vis Absorption Properties
| Compound Type | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Observation |
| Uncaged Carboxylate/Phosphate | < 300 | Variable | Often transparent in the 340-370 nm range. |
| DMNB-Caged Product | ~340-365 | ~4,000 - 5,500 | Appearance of a strong, new absorption band. [3][8] |
| Post-Photolysis Mixture | < 300 (Parent) + Byproduct Absorbance | Variable | Decrease of the ~350 nm peak. |
Experimental Protocol: UV-Vis Analysis
-
Preparation: Prepare solutions of the starting material, the DMNB-caging reagent (e.g., DMNB-Br), and the purified reaction product at identical molar concentrations (e.g., 50-100 µM) in a suitable UV-transparent solvent (e.g., DMSO, acetonitrile, or buffer). Prepare a solvent-only blank.
-
Acquisition: Record the absorption spectrum for each sample from 250 nm to 500 nm using a spectrophotometer, after zeroing with the solvent blank.
-
Comparison: Overlay the spectra. Confirm the disappearance of starting material signals and the appearance of the new DMNB-specific absorption band in the product spectrum.
-
Verification (Optional but Recommended): Place the cuvette containing the caged product in a UV illuminator (365 nm) for several minutes. Re-measure the spectrum and confirm the decrease in absorbance of the DMNB peak.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: While UV-Vis confirms the presence of the chromophore, NMR spectroscopy provides the definitive, high-resolution structural proof of its covalent attachment at the correct position. It allows for the direct observation of the protons and carbons of the DMNB group and the resulting chemical shift changes in the parent molecule's structure.
Comparative Analysis:
-
¹H NMR: The spectrum of the caged product will display a new set of highly characteristic peaks corresponding to the DMNB moiety. The signals from the parent molecule, particularly those close to the caging site, will experience a predictable shift (often downfield) due to the change in their chemical environment.
-
³¹P NMR: For phosphate-containing molecules (e.g., nucleotides, phospholipids), ³¹P NMR is an invaluable tool. The caging of a phosphate group induces a significant and easily identifiable shift in the phosphorus resonance, providing unambiguous evidence of reaction at that specific site.[11]
Data Presentation: Characteristic ¹H NMR Chemical Shifts for the DMNB Group
| Protons | Typical Chemical Shift (δ, ppm in CDCl₃/DMSO-d₆) | Multiplicity | Integration |
| Aromatic H | ~7.2 - 7.7 | Singlet | 1H |
| Aromatic H | ~7.0 - 7.2 | Singlet | 1H |
| Benzylic CH₂ | ~5.0 - 5.8 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.9 - 4.0 | Singlet | 3H |
| Methoxy (OCH₃) | ~3.8 - 3.9 | Singlet | 3H |
Note: Exact shifts are dependent on the solvent and the nature of the attached molecule.
Experimental Protocol: ¹H NMR Analysis
-
Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
-
Identify the five characteristic singlets of the DMNB group and verify their integration values.
-
Compare the spectrum to that of the uncaged starting material. Identify the shifts in the parent molecule's protons, confirming the site of attachment. For example, a proton on a carbon adjacent to a newly formed ester linkage will typically shift downfield.
-
-
Advanced Confirmation (Optional): For complex molecules, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to show a direct correlation (through-bond coupling) between protons on the DMNB group (e.g., the benzylic CH₂) and carbons in the parent molecule, providing irrefutable proof of connectivity.[11]
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Causality: Mass spectrometry provides the final piece of the puzzle by confirming the molecular weight of the newly formed molecule. Successful covalent attachment of the DMNB group will result in a product with a predictable mass increase corresponding to the mass of the added moiety. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides an exact mass that can be used to confirm the product's elemental formula.
Comparative Analysis:
-
Techniques: Electrospray Ionization (ESI) is the most common technique for small molecules, typically yielding protonated [M+H]⁺ or sodiated [M+Na]⁺ ions.[12] For larger biomolecules like peptides or proteins, Matrix-Assisted Laser Desorption/Ionization (MALDI) is often employed.[9]
-
Data Interpretation: The primary goal is to locate the molecular ion peak in the spectrum that matches the calculated mass of the DMNB-caged product. The absence of a peak corresponding to the starting material's mass is a key indicator of purification success.
Data Presentation: Example Mass Calculation
| Component | Formula | Mass (Da) |
| Acetic Acid (Parent Molecule) | C₂H₄O₂ | 60.021 |
| DMNB Moiety (added) | C₉H₉NO₄ | 195.053 |
| DMNB-caged Acetate (Product) | C₁₁H₁₃NO₆ | 255.074 |
| Expected [M+H]⁺ ion (HRMS) | C₁₁H₁₄NO₆⁺ | 256.081 |
| Expected [M+Na]⁺ ion (HRMS) | C₁₁H₁₃NO₆Na⁺ | 278.063 |
Experimental Protocol: ESI-MS Analysis
-
Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the purified product in a solvent suitable for ESI, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the product.
-
Analysis: Identify the peak corresponding to the calculated mass of the caged product (e.g., [M+H]⁺). Use the instrument software to confirm that the measured mass is within a narrow tolerance (e.g., <5 ppm for HRMS) of the calculated exact mass.[4][13]
Integrated Workflow for Confirmation
The most trustworthy validation follows a logical progression, using each technique to build upon the last. A failure at any step necessitates revisiting the synthesis or purification procedure.
Caption: A self-validating workflow for the spectroscopic confirmation of DMNB-caged products.
Conclusion: Ensuring Experimental Integrity
The synthesis of a DMNB-caged compound is only the first step in a successful photopharmacology experiment. Rigorous spectroscopic confirmation is not an optional addendum but a mandatory component of the scientific method. By systematically employing the complementary power of UV-Vis spectroscopy, NMR, and mass spectrometry, researchers can proceed with confidence, knowing that their optical tool is precisely the one they designed. This multi-faceted approach provides an unassailable foundation of structural proof, ensuring the integrity and reproducibility of the valuable biological insights that caged compounds make possible.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Purification and structural characterization of caged DNA oligonucleot" by Brendan Michael McAdams [repository.lsu.edu]
- 12. Fragmentation pathways of 2,3-dimethyl-2,3-dinitrobutane cations in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Kinetic Analysis of Photolytic Cleavage: DMNB Esters in Focus
In the fields of chemical biology, drug delivery, and materials science, the ability to exert precise spatiotemporal control over molecular activity is a paramount objective. Photolabile protecting groups (PPGs), colloquially known as "caging" groups, have emerged as indispensable tools that facilitate the light-induced activation of molecules. Among the pioneering and most extensively utilized PPGs is the ortho-nitrobenzyl (oNB) group, with its derivative, 4,5-dimethoxy-2-nitrobenzyl (DMNB), offering distinct advantages.
This guide presents an objective comparison of the performance of DMNB esters against other common photolabile protecting groups. The information herein is grounded in experimental data and is intended for researchers, scientists, and drug development professionals seeking to employ photochemistry for the controlled release of carboxylic acids and other functional groups.
The Principle of Photolytic Cleavage: A Kinetic Perspective
The efficacy of a PPG is not merely a matter of its successful cleavage upon irradiation but is defined by a set of kinetic and photophysical parameters. A thorough understanding of these parameters is crucial for the rational design of experiments and the selection of the most appropriate PPG for a given application.
The overall efficiency of photorelease is a product of the molar extinction coefficient (ε) at the irradiation wavelength (λ) and the quantum yield (Φ) of the photolysis reaction. The quantum yield represents the number of molecules undergoing the desired photochemical transformation per photon absorbed.[1] A higher quantum yield signifies a more efficient conversion of light energy into chemical change.
The rate of appearance of the released molecule is another critical parameter, especially in time-resolved studies of fast biological processes.[2] This is often characterized by the photolysis half-life (t½) or the first-order rate constant (k) of the cleavage reaction under specific irradiation conditions.
A Comparative Analysis of Photolabile Protecting Groups
The selection of a PPG is a critical decision that balances the need for efficient photolysis with other factors such as the wavelength of activation, potential phototoxicity, and synthetic accessibility. The following table provides a quantitative comparison of DMNB esters with other widely used PPGs.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu, GM) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | ~0.02-0.04 | Features: Well-established chemistry, predictable cleavage mechanism.[3] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[3] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.006-0.16 | ~0.03-0.6 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[4] Drawbacks: Photobyproducts can be fluorescent, potentially interfering with other assays.[5][6] |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0) | N/A | Features: High quantum yields, rapid release kinetics (>10⁸ s⁻¹), clean photoproducts.[3] Drawbacks: Requires UV activation. |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Up to 450 | Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[7] |
| BODIPY-based | 480-520 | 488-530 | 0.1-0.5 | High | Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be synthetically more complex. |
| Nitrodibenzofuran (NDBF) | ~350 | 350 | ~0.7 | ~0.6 | Features: Very high quantum yield, rapid release kinetics (~20,000 s⁻¹).[8] Drawbacks: Synthesis can be more involved than for nitrobenzyl derivatives. |
Mechanistic Insights and Experimental Workflows
The photochemical reaction mechanism dictates the efficiency and byproducts of the uncaging process. A self-validating experimental workflow is essential for obtaining reliable kinetic data.
Photolytic Cleavage Mechanisms
The photolytic cleavage of o-nitrobenzyl derivatives, including DMNB, proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and form a nitrosobenzaldehyde byproduct.[4]
Caption: Photolytic cleavage mechanism of DMNB esters.
In contrast, the cleavage of p-hydroxyphenacyl esters involves a photo-Favorskii rearrangement, which generally leads to cleaner reactions with fewer side products.[3]
Caption: Photolytic cleavage mechanism of p-hydroxyphenacyl esters.
Experimental Workflow for Kinetic Analysis
A robust experimental workflow for kinetic analysis ensures reproducibility and accuracy. The following diagram outlines the key steps, from sample preparation to data analysis.
Caption: Experimental workflow for kinetic analysis of photolytic cleavage.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the kinetic analysis of DMNB ester photolysis.
Protocol 1: Kinetic Analysis of Photolytic Cleavage using HPLC
This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the progress of the photolytic cleavage reaction.
1. Sample Preparation:
- Prepare a stock solution of the DMNB-caged compound (e.g., 10 mM in a suitable organic solvent like DMSO or acetonitrile).
- Dilute the stock solution to the desired working concentration (e.g., 100 µM) in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues and effects on the photolysis kinetics.
2. Photolysis Experiment:
- Transfer a known volume of the working solution into a quartz cuvette or a well of a quartz microplate.
- Irradiate the sample with a light source of the appropriate wavelength (e.g., 365 nm LED or a filtered mercury lamp). The light intensity should be constant and uniform across the sample.
- At predetermined time intervals, withdraw an aliquot of the reaction mixture.
- Immediately transfer the aliquot to an HPLC vial, and if necessary, quench the reaction by diluting the sample or adding a quencher.
3. HPLC Analysis:
- Mobile Phase: A common mobile phase for the separation of DMNB esters and their photoproducts is a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.[9][10][11] A typical starting point would be a gradient from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes.
- Column: A C18 reversed-phase column is generally suitable for this separation.
- Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and the expected photoproducts absorb (e.g., 254 nm or 350 nm).
- Quantification: Generate a calibration curve for the DMNB-caged compound to accurately determine its concentration at each time point. The disappearance of the starting material can then be plotted against time.
4. Data Analysis:
- Plot the natural logarithm of the concentration of the DMNB ester versus time.
- If the reaction follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the apparent first-order rate constant (k) for the photolysis reaction under the specific experimental conditions.
- The photolysis half-life (t½) can be calculated using the equation: t½ = ln(2) / k.
Protocol 2: Determination of Photochemical Quantum Yield
This protocol describes a relative method for determining the quantum yield of photolysis using a chemical actinometer.
1. Selection of an Actinometer:
- Choose a chemical actinometer with a known quantum yield at the irradiation wavelength. A common actinometer for the UV-A range is the ferrioxalate system.[12]
2. Absorbance Matching:
- Prepare a solution of the DMNB ester and a solution of the actinometer in the same solvent.
- Adjust the concentrations of both solutions so that they have the same absorbance at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.
3. Irradiation:
- Irradiate both the DMNB ester solution and the actinometer solution under identical conditions (same light source, geometry, and irradiation time).
- The extent of the photoreaction should be kept low (typically <10% conversion) to ensure that the initial absorbance does not change significantly during the experiment.
4. Analysis:
- Determine the change in concentration of the DMNB ester using HPLC, as described in Protocol 1.
- Determine the change in concentration of the actinometer using a suitable analytical method (e.g., spectrophotometry for the ferrioxalate actinometer).
5. Calculation:
- The quantum yield of the DMNB ester (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer * (ΔC_sample / ΔC_actinometer) where Φ_actinometer is the known quantum yield of the actinometer, and ΔC is the change in concentration for the sample and the actinometer, respectively.[13][14]
Protocol 3: In Vitro Phototoxicity Assay
This protocol provides a method to assess the potential phototoxicity of the DMNB ester and its photoproducts using a cell-based assay.
1. Cell Culture:
- Culture a suitable cell line (e.g., Balb/c 3T3 fibroblasts or human keratinocytes) in 96-well plates until they reach approximately 80% confluency.[15][16]
2. Treatment:
- Prepare a series of dilutions of the DMNB-caged compound in cell culture medium.
- Replace the culture medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known phototoxic compound).
3. Irradiation:
- Expose one set of plates to a non-toxic dose of UV-A radiation, while keeping a duplicate set of plates in the dark.
4. Incubation:
- Incubate both the irradiated and non-irradiated plates for 24-48 hours.
5. Viability Assay:
- Assess cell viability using a standard method such as the MTT assay or the neutral red uptake assay.[17]
6. Data Analysis:
- Calculate the concentration of the test compound that causes a 50% reduction in cell viability (IC50) for both the irradiated and non-irradiated conditions.
- The photo-irritation factor (PIF) is calculated as the ratio of the IC50 in the dark to the IC50 with irradiation. A PIF value greater than a certain threshold (e.g., 5) is often indicative of phototoxic potential.
Conclusion
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group remains a valuable tool for the controlled release of carboxylic acids and other functional groups. Its red-shifted absorption compared to the parent o-nitrobenzyl group offers an advantage in reducing potential photodamage to biological systems. However, a thorough kinetic analysis is paramount for the successful application of DMNB esters.
This guide has provided a framework for the objective comparison of DMNB esters with other common PPGs, supported by quantitative data and detailed experimental protocols. By carefully considering the quantum yield, photolysis rate, and potential phototoxicity, researchers can make informed decisions in selecting the optimal PPG for their specific application, thereby harnessing the full potential of light-activated chemistry.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-controllable cytotoxicity in cell culture using a diarylethene photoswitch - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. welch-us.com [welch-us.com]
- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Cell Culture Phototoxicity Test | Springer Nature Experiments [experiments.springernature.com]
- 16. criver.com [criver.com]
- 17. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Two-Photon Uncaging Efficiency of DMNB Derivatives
In the dynamic fields of neuroscience, cell biology, and drug development, the ability to precisely control the release of bioactive molecules is paramount. Two-photon uncaging has emerged as a powerful technique, offering unparalleled spatiotemporal resolution for activating signaling pathways, probing neuronal circuits, and delivering therapeutic agents. At the heart of this technology lies the "caging" group, a photolabile moiety that temporarily inactivates a molecule of interest until it is liberated by focused light.
This guide provides an in-depth comparison of the two-photon uncaging efficiency of a prominent class of caging compounds: 4,5-dimethoxy-2-nitrobenzyl (DMNB) and its derivatives. We will delve into the fundamental principles of their photorelease, compare their key performance metrics with experimental data, and provide a practical framework for researchers to select and utilize these essential tools.
The Foundation: Understanding Two-Photon Uncaging and the Role of the Caging Group
Conventional one-photon uncaging utilizes a single UV photon to cleave the bond between the caging group and the bioactive molecule. While effective, this method is limited by the shallow penetration of UV light in biological tissues and the potential for off-target effects due to the broader excitation volume.
Two-photon excitation (TPE) overcomes these limitations by employing the near-simultaneous absorption of two lower-energy (typically near-infrared) photons to achieve the same electronic transition.[1][2] This nonlinear process confines the uncaging event to a diffraction-limited focal volume, enabling precise three-dimensional control deep within scattering biological samples.[1][3]
The efficiency of two-photon uncaging is determined by the two-photon action cross-section (δu) , a parameter that is the product of the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu).
-
Two-Photon Absorption Cross-Section (δa): This parameter, measured in Goeppert-Mayer (GM) units (1 GM = 10-50 cm4 s photon-1), reflects the molecule's ability to absorb two photons simultaneously at a specific wavelength.[4] A larger δa is desirable for efficient uncaging with lower laser power, minimizing potential phototoxicity.
-
Quantum Yield of Uncaging (Φu): This dimensionless value represents the probability that an absorbed photon will result in the cleavage of the caging group and the release of the active molecule. A higher quantum yield signifies a more efficient photorelease process.
The choice of the caging group is therefore critical, as its chemical structure dictates both δa and Φu.[5]
The DMNB Platform: A Workhorse for Two-Photon Uncaging
The o-nitrobenzyl scaffold is a cornerstone of photolabile protecting groups.[4][6] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a key derivative, offers several advantages that have made it a popular choice for caging a wide range of biomolecules, including neurotransmitters, second messengers, and proteins.[5][7]
The addition of two methoxy groups to the nitrobenzyl core red-shifts the absorption maximum, making DMNB and its derivatives more amenable to excitation with longer wavelength light, which is less damaging to biological samples and penetrates deeper into tissue.[5]
The Uncaging Mechanism of DMNB Derivatives
The photolysis of DMNB-caged compounds is initiated by the absorption of light, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a series of rearrangements that ultimately cleave the bond to the protected molecule and release it in its active form. The byproducts of this reaction are typically a nitrosobenzaldehyde or a related species.
Caption: Generalized photochemical uncaging pathway of a DMNB-caged compound.
Performance Comparison of DMNB and Its Derivatives
The efficiency of two-photon uncaging can be significantly modulated by structural modifications to the DMNB core. Adding electron-donating groups can enhance the two-photon absorption cross-section, while other substitutions can influence the quantum yield. The following table summarizes key photochemical properties of DMNB and some of its notable derivatives, providing a basis for comparison.
| Caging Group | Abbreviation | λmax (nm) | Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) (GM) | Excitation Wavelength (nm) | Reference(s) |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | 0.01 - 0.1 | ~0.01 - 0.1 | ~720 | [5][6] |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~355 | Varies | Varies | ~720 | [5] |
| 4-Methoxy-7-nitroindolinyl | MNI | ~330 | ~0.06 | 0.06 | 720 | [1] |
| 4-Methoxy-5,7-dinitroindolinyl | MDNI | ~330 | ~0.5 | ~0.3 | 720 | [1] |
| 6-Carboxy-4,5-dimethoxy-2-nitrobenzyl | CDMNB | Varies | Varies | Varies | Varies | N/A |
| 6-Nitro-veratryl | NV | ~350 | ~0.05 | Varies | ~700 | N/A |
Note: The values presented are approximate and can vary depending on the caged molecule and the experimental conditions. Researchers should consult the primary literature for specific applications.
Experimental Protocol: Measuring Two-Photon Uncaging Efficiency
Determining the two-photon uncaging efficiency of a novel DMNB derivative is a critical step in its validation. Below is a generalized protocol for measuring the two-photon action cross-section.
Step-by-Step Methodology
-
Sample Preparation:
-
Synthesize the DMNB-caged compound of interest. A common strategy involves caging a fluorescent molecule (e.g., a coumarin dye) to facilitate detection of the uncaging event.[6]
-
Prepare solutions of the caged compound at a known concentration in a suitable buffer (e.g., PBS).
-
-
Two-Photon Microscopy Setup:
-
Utilize a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser (e.g., a Ti:sapphire laser).
-
The laser should be tunable to the desired excitation wavelength for the DMNB derivative.
-
A high numerical aperture (NA) objective lens is crucial for efficient two-photon excitation.
-
-
Data Acquisition:
-
Focus the laser into the sample solution.
-
Irradiate a small, defined volume of the solution with the laser at a specific power and for a set duration.
-
Monitor the increase in fluorescence from the released fluorophore over time using a sensitive detector (e.g., a photomultiplier tube or a hybrid photodetector).
-
Repeat the measurement at various laser powers.
-
-
Data Analysis:
-
The rate of uncaging can be determined from the initial slope of the fluorescence increase.
-
The two-photon action cross-section (δu) can be calculated using the following equation:
δu = (Rate of uncaging) / (C * (P / (hν))2 * (π * NA2 / (λ * τ * f))-1)
where:
-
C is the concentration of the caged compound.
-
P is the average laser power.
-
hν is the energy of a single photon.
-
NA is the numerical aperture of the objective.
-
λ is the excitation wavelength.
-
τ is the laser pulse width.
-
f is the laser repetition rate.
-
Alternatively, fluorescence correlation spectroscopy (FCS) can be employed to measure the uncaging cross-section by analyzing the fluctuations in fluorescence intensity as uncaged molecules diffuse through the focal volume.[6]
-
Caption: A streamlined workflow for the experimental determination of two-photon uncaging efficiency.
Choosing the Right DMNB Derivative: A Balance of Properties
The ideal DMNB derivative for a specific application will depend on a careful consideration of several factors:
-
High Two-Photon Action Cross-Section (δu): This is paramount for efficient uncaging with minimal laser power, reducing the risk of phototoxicity.
-
Wavelength Compatibility: The excitation wavelength of the caging group should be compatible with the available laser lines and should minimize absorption by endogenous chromophores.
-
Photostability and Dark Stability: The caged compound should be stable in the absence of light to prevent premature release of the active molecule.
-
Solubility and Biocompatibility: The caged compound and its photolysis byproducts should be soluble in aqueous solutions and non-toxic to the biological system under investigation.
-
Synthetic Accessibility: The synthesis of the caged compound should be reasonably straightforward and high-yielding.
Future Directions and Alternative Caging Groups
While DMNB and its derivatives have proven to be invaluable tools, the quest for improved photolabile protecting groups continues. Researchers are actively developing new caging moieties with enhanced two-photon absorption cross-sections, higher quantum yields, and red-shifted absorption spectra to enable even deeper and more precise control of biological processes.
Alternative caging groups, such as those based on coumarin, quinoline, and indoline scaffolds, offer different photochemical properties and may be more suitable for certain applications.[1][8][9] For instance, some coumarin-based cages exhibit large two-photon cross-sections, making them highly efficient for two-photon uncaging.[1] The choice between DMNB derivatives and these alternatives will depend on the specific requirements of the experiment.
Conclusion
The DMNB platform provides a versatile and robust foundation for the design of two-photon-sensitive caging groups. By understanding the key parameters that govern their uncaging efficiency and by carefully selecting or designing derivatives with optimized properties, researchers can unlock the full potential of two-photon uncaging for a wide range of applications in biology and medicine. This guide serves as a starting point for navigating the selection and application of these powerful molecular tools, empowering researchers to precisely control and investigate the intricate workings of living systems.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rethinking Uncaging: A New Antiaromatic Photocage Driven by a Gain of Resonance Energy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Deprotection Strategies Using DMNB and Other Photolabile Protecting Groups
For researchers, scientists, and drug development professionals, the precise construction of complex molecules is a foundational challenge. Orthogonal protecting group strategies are the cornerstone of this endeavor, allowing for the selective unmasking of specific functional groups in the presence of others. This guide provides an in-depth analysis of photolabile protecting groups (PPGs), with a particular focus on the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. We will explore its mechanism, compare its performance against other prominent PPGs, and detail its integration into orthogonal synthetic strategies supported by experimental protocols.
The Principle of Orthogonality: A Chemist's Toolkit
In multi-step synthesis, protecting groups act as temporary shields for reactive functional groups. A protecting group strategy is considered "orthogonal" if each class of protecting group can be removed by a specific set of reagents or conditions without affecting the others.[1] This modularity is crucial for synthetic efficiency and flexibility. The primary classes of protecting groups are defined by their cleavage conditions:
-
Acid-Labile Groups: Removed with acids (e.g., TFA, HCl). Examples include Boc, Trityl (Tr), and 2,4-dimethoxybenzyl (DMB).[2][3]
-
Base-Labile Groups: Removed with bases (e.g., piperidine). The most common example is Fmoc.
-
Fluoride-Labile Groups: Cleaved by fluoride ions (e.g., TBAF, TEA·3HF). Silyl ethers like TBDMS fall into this category.[4]
-
Photolabile Groups (PPGs): Removed by light of a specific wavelength, offering a unique "traceless reagent" approach.[1][5][6][7]
Photolabile Protecting Groups: Harnessing Light for Precision
The use of light as a deprotecting agent offers unparalleled advantages, most notably the ability to control reactions with high spatial and temporal precision.[8][9] This allows for selective deprotection in a specific area of a microarray or at a precise moment in a biological process.[10] Since no chemical reagents are needed for cleavage, the reaction conditions are exceptionally mild and neutral, preserving sensitive molecular architectures.[6][11]
The most prevalent family of PPGs is based on the o-nitrobenzyl (NB) scaffold.[11] Upon UV irradiation, these groups undergo an intramolecular hydrogen abstraction, initiating a rearrangement that ultimately liberates the protected functional group.[12][13]
Focus on DMNB: A Versatile Workhorse
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a derivative of the NB scaffold, valued for its reliability and well-understood photochemistry. The two methoxy groups on the aromatic ring serve to red-shift the absorption maximum to a more benign wavelength (around 350-365 nm) and increase the quantum yield of photolysis compared to the parent NB group.[13][14]
Mechanism of DMNB Photocleavage
The deprotection is initiated by the absorption of a photon, which promotes the o-nitro group to an excited state. This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization, ultimately releasing the protected substrate and forming a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[12][13]
Figure 1: Simplified workflow of DMNB photocleavage.
A key limitation of DMNB and other NB-based PPGs is the formation of the nitroso byproduct, which is also photoreactive and can absorb light at the same wavelength, potentially reducing the efficiency of deprotection and leading to side reactions.[8][12]
Comparative Analysis of Common Photolabile Protecting Groups
The choice of PPG depends critically on the specific application, requiring a balance of properties such as cleavage wavelength, quantum yield, and reaction cleanliness. The table below compares DMNB with other widely used PPGs.
| Protecting Group | Structure | Typical Cleavage λ (nm) | Quantum Yield (Φ) | Advantages | Limitations |
| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | ![]() | 350 - 365 | ~0.1 - 0.5 | Well-established, reliable, good yields. | Forms light-absorbing nitroso byproduct.[8][12] |
| NVOC (6-Nitroveratryloxycarbonyl) | ![]() | 350 - 365 | ~0.01 - 0.1 | Widely used in peptide and nucleotide synthesis.[1][11] | Lower quantum yield than DMNB, forms byproduct. |
| NPPOC ([2-(2-Nitrophenyl)propoxy]carbonyl) | ![]() | 365 | ~0.4 | High quantum yield, widely used for DNA microarrays.[10][15] | Low molar absorptivity.[15] |
| DEACM ([7-(Diethylamino)coumarin-4-yl]methyl) | ![]() | >400 | ~0.01 - 0.3 | Red-shifted absorption (less phototoxicity), fast release.[10][16] | Often requires carbamate/carbonate linkage.[16] |
| pHP (p-Hydroxyphenacyl) | ![]() | 300 - 350 | ~0.1 - 0.4 | Clean reaction via Photo-Favorskii rearrangement, no absorbing byproduct.[7][8] | Shorter wavelength can be damaging to biological samples. |
Designing Orthogonal Deprotection Strategies with DMNB
The true power of DMNB is realized when it is combined with other classes of protecting groups, enabling complex, multi-step synthetic pathways.
Strategy 1: Chromatic Orthogonality (PPG vs. PPG)
This advanced strategy involves using two different PPGs that are cleaved at distinct wavelengths of light.[17][18][19] For instance, a UV-sensitive group like DMNB can be used alongside a visible light-sensitive coumarin derivative.[9] Irradiation at >400 nm would selectively cleave the coumarin group, leaving the DMNB group intact. Subsequent irradiation at ~365 nm would then remove the DMNB group.
Figure 2: Orthogonal deprotection using two different PPGs.
Strategy 2: DMNB vs. Acid-Labile Groups (e.g., DMB, Boc)
DMNB is stable to the mild acidic conditions used to cleave highly acid-labile groups like 2,4-dimethoxybenzyl (DMB) or tert-butyloxycarbonyl (Boc).[3] This allows for a clear orthogonal relationship. For example, the DMB group can be removed with 1-2% trifluoroacetic acid (TFA) or oxidatively with DDQ, leaving the DMNB group untouched for later photochemical cleavage.[3][20]
Strategy 3: DMNB vs. Base-Labile Groups (e.g., Fmoc)
This is a cornerstone of modern solid-phase peptide synthesis (SPPS). The Fmoc group, used to protect the N-terminus of amino acids, is readily removed with a solution of piperidine in DMF. DMNB is completely stable under these basic conditions, making it an excellent choice for protecting amino acid side chains (e.g., the carboxyl group of Asp or Glu) that need to be unmasked at a later stage of the synthesis via photolysis.[3][21]
Strategy 4: DMNB vs. Fluoride-Labile Groups (e.g., TBDMS)
In RNA synthesis, the 2'-hydroxyl group is commonly protected with a fluoride-labile silyl ether such as tert-butyldimethylsilyl (TBDMS).[4] DMNB is stable to fluoride reagents like TEA·3HF.[4] This orthogonality is critical for synthesizing modified oligonucleotides where specific functionalities need to be introduced post-synthesis via light-mediated deprotection.
Experimental Protocols
The following protocols provide standardized procedures for implementing DMNB deprotection in an orthogonal strategy.
Protocol 1: General Photochemical Deprotection of a DMNB-Protected Substrate
This protocol describes the cleavage of a DMNB ether to release a free hydroxyl group.
Materials:
-
DMNB-protected substrate
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile, or DCM/Methanol co-solvent)
-
UV photoreactor or lamp with a peak output at 365 nm (e.g., medium-pressure Hg-lamp with a Pyrex filter)[1]
-
Nitrogen or Argon source for inert atmosphere
-
TLC plates and appropriate solvent system
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMNB-protected substrate in the chosen solvent to a concentration of approximately 0.01-0.05 M in a quartz or Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Maintaining an inert atmosphere is crucial as oxygen can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with 365 nm UV light.[22] Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the deprotected product and the nitrosobenzaldehyde byproduct (often a yellow spot).
-
Upon completion (typically 1-4 hours, substrate-dependent), remove the solvent under reduced pressure.
-
The crude residue will contain the desired product and the byproduct. Purify the product using silica gel column chromatography to separate it from the byproduct and any unreacted starting material.
Protocol 2: Orthogonal Deprotection in SPPS (Fmoc and DMNB)
This protocol outlines the selective deprotection of a DMNB-protected side chain on a resin-bound peptide after N-terminal Fmoc removal.
Materials:
-
Peptide-resin with N-terminal Fmoc and a DMNB-protected side-chain amino acid (e.g., Fmoc-Ala-Asp(O-DMNB)-Gly-Resin)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
-
Photolysis setup as described in Protocol 1
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and the dibenzofulvene byproduct.
-
At this stage, the N-terminus is free for further coupling, while the DMNB group remains intact.
-
-
DMNB Deprotection:
-
Swell the resin (H₂N-Ala-Asp(O-DMNB)-Gly-Resin) in a suitable solvent for photolysis (e.g., a 1:1 mixture of DMF and DCM).
-
Transfer the resin slurry to a quartz reaction vessel.
-
Deoxygenate and irradiate at 365 nm as described in Protocol 1, ensuring the resin is sufficiently agitated to allow for uniform light exposure.
-
After photolysis is complete (monitor by cleaving a small sample and analyzing by HPLC/MS), wash the resin extensively with DMF and DCM.
-
The resin now bears a peptide with a deprotected side-chain carboxyl group, ready for subsequent modification (e.g., side-chain cyclization).[21]
-
Conclusion
Photolabile protecting groups, and DMNB in particular, represent a powerful tool in the synthetic chemist's arsenal. Their unique cleavage mechanism using a "traceless" light reagent provides a dimension of control that is difficult to achieve with conventional chemical methods. By understanding the photochemical properties of DMNB and its compatibility with acid-, base-, and fluoride-labile groups, researchers can design sophisticated and highly efficient orthogonal strategies. This enables the synthesis of complex molecular architectures, from modified peptides and oligonucleotides to intricately functionalized small molecules, pushing the boundaries of drug discovery and materials science.
References
- 1. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembites.org [chembites.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arep.med.harvard.edu [arep.med.harvard.edu]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4,5-Dimethoxy-2-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, 4,5-Dimethoxy-2-nitrobenzoic acid and its derivatives are pivotal intermediates.[1] Their precise structural characterization is not merely a procedural step but a cornerstone of quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[2]
This guide provides an in-depth comparison of common mass spectrometric ionization techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in your analytical endeavors.
The Analytical Imperative: Why Mass Spectrometry?
The journey from a synthetic starting material to a final active pharmaceutical ingredient (API) is paved with analytical checkpoints. For derivatives of this compound, mass spectrometry is indispensable for:
-
Confirming Molecular Identity: Verifying the molecular weight of synthesized derivatives.
-
Structural Elucidation: Determining the fragmentation patterns to confirm the covalent structure and identify unknown byproducts.
-
Impurity Profiling: Detecting and identifying trace-level impurities that could impact safety and efficacy.
-
Metabolite Identification: Characterizing the biotransformation products of drug candidates in preclinical and clinical studies.[2]
The choice of ionization technique is paramount and directly influences the quality and nature of the data obtained. Here, we compare three workhorse techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Ionization Techniques: A Comparative Overview
The selection of an ionization source is dictated by the physicochemical properties of the analyte, primarily its polarity, thermal stability, and molecular weight.
| Ionization Technique | Principle | Best Suited For | Key Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a high voltage spray.[3] | Polar, thermally labile, and non-volatile molecules. | High sensitivity for polar compounds, produces intact molecular ions, suitable for LC-MS.[4] | Prone to ion suppression, less effective for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization via corona discharge, suitable for less polar compounds.[2][3] | Moderately polar to non-polar, thermally stable molecules. | Complements ESI, less susceptible to matrix effects, good for a wide range of small molecules.[3] | Requires analyte volatility, not suitable for thermally labile compounds.[5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization where a laser desorbs and ionizes the analyte embedded in a matrix. | A wide range of molecules, including small molecules and large biomolecules. | High throughput, tolerant to some buffers and salts, provides clean spectra for small molecules with the right matrix.[6] | Requires careful sample preparation and matrix selection, potential for matrix interference in the low mass range.[5] |
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is the bedrock of reliable mass spectrometric data. The following diagram illustrates a typical workflow for the analysis of a this compound derivative.
Caption: A generalized experimental workflow for the LC-MS analysis of this compound derivatives.
Detailed Experimental Protocol: LC-MS/MS Analysis of Methyl 4,5-Dimethoxy-2-nitrobenzoate
This protocol provides a step-by-step method for the analysis of a representative derivative, Methyl 4,5-dimethoxy-2-nitrobenzoate, using LC-ESI-MS/MS.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of Methyl 4,5-dimethoxy-2-nitrobenzoate and dissolve it in 10 mL of LC-MS grade methanol to prepare a 100 µg/mL stock solution.
-
Working Solution: Further dilute the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Source Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments.
Rationale for Experimental Choices:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency in ESI by providing a source of protons (for positive mode) or promoting deprotonation (in negative mode).
-
Negative Ion Mode: The carboxylic acid derivative is acidic and readily deprotonates to form a stable [M-H]⁻ ion, leading to high sensitivity.
-
Ramped Collision Energy: Allows for the observation of a wide range of fragment ions in MS/MS, from low-energy to high-energy fragmentations, providing comprehensive structural information.
Fragmentation Pathways and Data Interpretation
The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for structural confirmation. For Methyl 4,5-dimethoxy-2-nitrobenzoate, the following fragmentation pathways are predicted in negative ion mode ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation pathway of deprotonated this compound.
Interpretation of Key Fragments:
-
m/z 211: Loss of a methyl radical from one of the methoxy groups.
-
m/z 182: Decarboxylation, a common fragmentation for carboxylic acids.
-
m/z 180: Loss of the nitro group.
-
m/z 167: Subsequent loss of a methyl radical after decarboxylation.
Performance Comparison: ESI vs. APCI vs. MALDI
To provide a practical comparison, we present illustrative data for the analysis of Methyl 4,5-dimethoxy-2-nitrobenzoate using the three ionization techniques.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Primary Ion Observed | [M-H]⁻ (m/z 226) | [M-H]⁻ (m/z 226) | [M-H]⁻ (m/z 226), [M+Na-2H]⁻ (m/z 248) |
| Relative Sensitivity | High | Moderate | Moderate to High (matrix dependent) |
| Key Fragment Ions (MS/MS) | m/z 211, 182, 180, 167 | m/z 211, 182, 180 | Fragmentation is less common in standard MALDI |
| Adduct Formation | Low with proper mobile phase | Minimal | Can be significant (e.g., Na⁺, K⁺ adducts) |
| Matrix Interference | Not applicable | Not applicable | Potential for matrix peaks in the low m/z range |
| Best For | Routine LC-MS, polar derivatives | Less polar derivatives, confirmation of molecular weight | High-throughput screening, analysis from complex mixtures |
Conclusion
The characterization of this compound derivatives by mass spectrometry is a powerful and essential tool for researchers in drug development and chemical synthesis. The choice of ionization technique—ESI, APCI, or MALDI—should be guided by the specific analytical question and the physicochemical properties of the derivative.
-
ESI is the workhorse for routine LC-MS analysis of polar derivatives, providing excellent sensitivity and structural information through MS/MS.
-
APCI serves as a valuable complementary technique, particularly for less polar derivatives or when ESI performance is suboptimal.
-
MALDI offers high-throughput capabilities and is well-suited for rapid screening of sample libraries.
By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently and accurately characterize these important chemical entities, ensuring the quality and integrity of their work.
References
- 1. Optimizing of MALDI-ToF-based low-molecular-weight serum proteome pattern analysis in detection of breast cancer patients; the effect of albumin removal on classification performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
The Imperative of Inertness: A Comparative Guide to the Biological Quiescence of Caged Compounds Before Photolysis
In the precise world of cellular manipulation, the ability to initiate a biological process with a flash of light offers unparalleled spatiotemporal control. Caged compounds, molecules whose bioactivity is masked by a photolabile protecting group (PPG), are the cornerstone of this methodology.[1] Their efficacy, however, hinges on a critical, yet often overlooked, characteristic: absolute biological inertness prior to photolysis.[2] This guide provides an in-depth comparison of the pre-photolysis biological activity of commonly used caged compounds, supported by experimental data and detailed protocols for validation, to empower researchers in selecting the optimal tool for their experimental needs.
The fundamental principle of a caged compound is that it should be a silent observer in the biological system until the precise moment of photoactivation.[2][3] Any interaction with cellular machinery before the uncaging event—be it agonism, antagonism, or allosteric modulation of off-target receptors—can introduce confounding variables, leading to misinterpretation of experimental results.[4] This guide will dissect the nuances of achieving and verifying this crucial "dark" inertness.
The Caging Conundrum: Balancing Photochemical Properties with Biological Silence
The choice of a caging group is a delicate balance between photochemical efficiency (e.g., quantum yield, two-photon absorption cross-section) and biological inertness. The PPG, while designed to be cleaved by light, is still a chemical moiety that can interact with the intricate surfaces of proteins.
The Ideal vs. The Reality of Caged Compounds
Ideally, a caged compound should exhibit zero affinity for any biological target in its protected form. However, the addition of a often large, hydrophobic caging group can alter the physicochemical properties of the parent molecule, sometimes leading to unexpected pharmacological activity.[4] For instance, several caged neurotransmitters have been shown to antagonize receptors they were not designed to interact with.[5]
The following diagram illustrates the fundamental principle of caged compounds and the potential for off-target effects before photolysis.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethoxy-2-nitrobenzoic Acid
Welcome to a comprehensive guide on the safe and compliant disposal of 4,5-Dimethoxy-2-nitrobenzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This guide provides a procedural framework grounded in established safety protocols and regulatory standards, ensuring that the disposal process for this compound is managed with the same precision as our research.
The core principle of chemical waste management is straightforward: no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This document serves as that plan, offering not just steps to follow, but the scientific rationale behind them to empower you to make safe and informed decisions.
Section 1: Hazard Assessment & Chemical Characterization
Before any handling or disposal can occur, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a nitroaromatic compound commonly used as a pharmaceutical intermediate.[2][3] Its hazard profile dictates the necessary precautions for handling and the mandated disposal pathway.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5][6] While not classified as acutely toxic, all laboratory chemicals should be treated as hazardous until a formal determination is made by a qualified safety professional.[7]
| Property | Data | Source(s) |
| Chemical Name | This compound | [2][4] |
| CAS Number | 4998-07-6 | [4][5] |
| Appearance | Yellow crystalline powder | [2][3][5] |
| Molecular Formula | C₉H₉NO₆ | [2][4] |
| Solubility | Insoluble in water; Soluble in DMSO and methanol | [2][3][6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4][5] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [8] |
Aromatic nitro compounds as a class can present additional systemic hazards, underscoring the importance of avoiding exposure.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Based on the hazard assessment, a specific suite of PPE is mandatory to prevent exposure during handling and disposal preparation. The causality is direct: the irritant nature of the compound requires robust physical barriers.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. This is non-negotiable to prevent skin contact and irritation (H315).[8]
-
Eye Protection: Use chemical safety goggles that meet ANSI Z87.1 standards. The serious eye irritation hazard (H319) means standard safety glasses are insufficient; a full seal is required to protect against airborne dust.[8]
-
Body Protection: A standard laboratory coat should be worn and buttoned to protect skin and clothing.
-
Respiratory Protection: All handling of the solid powder that could generate dust, including weighing and transferring to a waste container, should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[8][9]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8][9]
Section 3: The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[11][12] The following workflow ensures compliance and safety.
Step 1: Waste Determination A chemical is designated as "waste" the moment it is intended for discard.[7] This includes expired material, surplus stock, and contaminated product. The guiding principle is to treat all chemical waste as hazardous from the point of generation.[7][11]
Step 2: Segregation Proper segregation is a cornerstone of safe laboratory practice.[13][14]
-
Solid Waste: this compound is a solid and must be collected in a designated solid hazardous waste container.
-
Do Not Mix: Never mix this compound with other waste streams, especially liquids or incompatible chemicals like strong bases or oxidizers.[8] Mixing wastes can cause dangerous chemical reactions and complicates the final disposal process, increasing costs and risk.
Step 3: Containerization The integrity of your waste container is your primary line of defense against a release.
-
Use an Appropriate Container: The container must be made of a material compatible with the chemical (e.g., HDPE or glass), be in good condition with no leaks or cracks, and have a secure, screw-top lid.[11][15]
-
Original Container: Whenever possible, use the original product container for the waste, provided it is in good condition.[1]
-
Secondary Containment: The waste container should be kept in a designated secondary containment bin or tray within the lab.[15]
Step 4: Labeling Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[12] Every hazardous waste container must be labeled at the moment the first particle of waste is added. The label must include:
-
The full, unabbreviated chemical name: "this compound" .[15]
-
An indication of the hazards (e.g., "Irritant" or the corresponding GHS pictogram).[12]
-
The name and location of the generating laboratory.[15]
Step 5: Accumulation and Storage Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which is located at or near the point of generation.[11][12][15]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11][15]
-
Storage Limits: While federal regulations allow for accumulation up to 55 gallons, institutional policies are often stricter. Be aware of your facility's specific time and quantity limits for SAAs.[7][12]
-
Location: Store the container in a cool, dry, well-ventilated area away from incompatible materials.[8]
Step 6: Arranging for Final Disposal Under no circumstances should this compound be disposed of in the regular trash or flushed down the sanitary sewer.
-
Contact EH&S: The only acceptable disposal method is through your institution's Environmental Health & Safety (EH&S) department or an approved hazardous waste contractor.[11][16]
-
Request Pickup: Follow your institution's established procedure to request a waste pickup once your container is full or reaches its accumulation time limit.
Section 4: Disposal of Contaminated Materials & Empty Containers
-
Contaminated Debris: PPE (gloves, etc.), weigh boats, and absorbent paper contaminated with this chemical must be disposed of as solid hazardous waste in the same container as the chemical itself.
-
Empty Containers: A container that held this chemical is not considered "empty" by RCRA standards unless all contents have been removed by pouring, scraping, etc., leaving minimal residue. The label must then be fully defaced before disposal in regular trash.[7][13] However, the most prudent and often required institutional practice is to dispose of the "empty" container as hazardous waste. This eliminates any ambiguity and ensures maximum safety.
Section 5: Disposal Decision-Making Workflow
The following diagram provides a visual summary of the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a defining characteristic of a professional and safe laboratory environment. For this compound, the procedure is clear: treat it as a solid, irritant hazardous waste. By adhering to the principles of hazard assessment, segregation, proper containerization and labeling, and final disposal through your institution's certified channels, you uphold your commitment to safety, regulatory compliance, and the protection of our shared environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 4998-07-6 [chemicalbook.com]
- 4. This compound | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 4998-07-6 - iChemical [ichemical.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. actenviro.com [actenviro.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ptb.de [ptb.de]
Navigating the Safe Handling of 4,5-Dimethoxy-2-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and operational protocols for researchers, scientists, and drug development professionals engaged in work with 4,5-Dimethoxy-2-nitrobenzoic acid. Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and potential for dust or aerosol generation.
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Respiratory Irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The selection of appropriate PPE should be based on a "hierarchy of controls," where engineering controls like fume hoods are the first line of defense, supplemented by the correct personal gear.
Eye and Face Protection: The First Barrier
Given the serious eye irritation potential, robust eye and face protection is non-negotiable.
-
Safety Goggles: At a minimum, chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times in the laboratory when handling this compound.
-
Face Shield: In situations with a higher risk of splashing or dust generation, such as when transferring large quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles.
Skin and Body Protection: Preventing Dermal Exposure
Direct skin contact is a primary route of exposure and can lead to irritation.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for incidental contact. Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected. For prolonged handling or immersion, consult glove manufacturer compatibility charts.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.
-
Additional Protective Clothing: For large-scale operations, consider the use of chemical-resistant aprons or suits to provide an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation necessitates careful management of airborne particles.
-
Engineering Controls: All weighing and transfer operations involving the solid form of this compound should be conducted within a certified chemical fume hood to minimize dust inhalation.
-
Respirators: If dust formation is likely or work must be performed outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. The specific type of respirator should be chosen based on the potential exposure levels and as part of a comprehensive respiratory protection program.
Operational Plan for Safe Handling and Disposal
A systematic approach is crucial for minimizing exposure and ensuring safety throughout the experimental workflow.
Preparation and Handling
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Accessible Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood to contain any dust. Use appropriate tools to avoid generating dust.
-
Labeling: Clearly label all containers with the full chemical name and any relevant hazard warnings.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste.
Disposal Plan
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Classification: this compound waste is classified as hazardous.
-
Professional Disposal: The primary and recommended method for disposal is through a licensed professional waste disposal service. This ensures that the chemical is managed in accordance with all federal, state, and local regulations.
-
Waste Segregation and Labeling:
-
Collect all waste, including contaminated PPE and cleaning materials, in a dedicated, properly labeled, and sealed container.
-
Label the container clearly as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Prohibited Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





